Physalin C
描述
This compound has been reported in Alkekengi officinarum var. franchetii with data available.
Structure
2D Structure
3D Structure
属性
CAS 编号 |
27503-33-9 |
|---|---|
分子式 |
C28H30O9 |
分子量 |
510.5 g/mol |
IUPAC 名称 |
(1S,2S,3R,5R,6R,14R,15S,18R,21S,22R)-5,18-dihydroxy-1,14,21-trimethyl-25-methylidene-4,20,23-trioxaheptacyclo[20.3.1.12,5.03,18.03,21.06,15.09,14]heptacosa-8,11-diene-13,19,24,27-tetrone |
InChI |
InChI=1S/C28H30O9/c1-13-21(31)35-18-12-23(13,2)19-20(30)27(34)16-9-8-14-6-5-7-17(29)24(14,3)15(16)10-11-26(33)22(32)36-25(18,4)28(19,26)37-27/h5,7-8,15-16,18-19,33-34H,1,6,9-12H2,2-4H3/t15-,16+,18+,19-,23+,24-,25-,26-,27+,28-/m0/s1 |
InChI 键 |
OZDVKLAQLVYYJW-UCDWWPKISA-N |
手性 SMILES |
C[C@]12C[C@H]([C@]3([C@]45[C@H]1C(=O)[C@](O4)([C@@H]6CC=C7CC=CC(=O)[C@@]7([C@H]6CC[C@@]5(C(=O)O3)O)C)O)C)OC(=O)C2=C |
规范 SMILES |
CC12CC(C3(C45C1C(=O)C(O4)(C6CC=C7CC=CC(=O)C7(C6CCC5(C(=O)O3)O)C)O)C)OC(=O)C2=C |
熔点 |
274 - 277 °C |
物理描述 |
Solid |
产品来源 |
United States |
Foundational & Exploratory
Unraveling the Biosynthetic Blueprint of Physalin C in Physalis Species: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Physalins, a class of highly oxygenated and structurally complex C28-steroidal lactones derived from plants of the Physalis genus, have garnered significant attention for their diverse and potent biological activities. Among them, Physalin C represents a compound of interest for potential therapeutic applications. However, the intricate biosynthetic pathway leading to its formation remains largely unelucidated, posing a significant barrier to its sustainable production through metabolic engineering or synthetic biology approaches. This technical guide synthesizes the current understanding of the putative biosynthetic pathway of physalins, with a focus on the likely route to this compound. It integrates findings from metabolomic, transcriptomic, and functional genomic studies to provide a comprehensive overview for researchers and professionals in drug development. This guide details the precursor pathways, key intermediates, and enzyme families implicated in the formation of the characteristic physalin scaffold. Furthermore, it outlines the experimental methodologies employed to investigate this complex pathway and presents available quantitative data to inform future research and bioengineering efforts.
Introduction to Physalins and this compound
Physalins are a group of naturally occurring steroids characterized by a unique 13,14-seco-16,24-cyclo-steroidal skeleton.[1] This structural complexity gives rise to a wide array of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects. This compound, a member of this family, has been identified in species such as Physalis alkekengi.[2][3] The intricate architecture of physalins, including this compound, suggests a complex biosynthetic origin, which is of great interest for the potential biotechnological production of these valuable compounds.
The Putative Biosynthesis Pathway of Physalins
The biosynthesis of physalins is believed to originate from the universal pathways for terpenoid precursor synthesis: the mevalonate (B85504) (MEV) pathway in the cytosol and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway in plastids.[4][5] These pathways provide the fundamental five-carbon building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). The subsequent steps are thought to proceed through the sterol biosynthesis pathway, with significant diversions and modifications to yield the physalin scaffold.
The proposed pathway can be broadly divided into three stages:
-
Formation of the Triterpenoid Backbone: IPP and DMAPP are condensed to form farnesyl pyrophosphate (FPP), which is then reductively dimerized to produce squalene. Squalene undergoes epoxidation and cyclization to yield lanosterol.
-
Formation of Key Withanolide Intermediates: Lanosterol is then converted to 24-methylenecholesterol, a critical branch-point intermediate. From here, a series of desaturations, hydroxylations, and other modifications, likely catalyzed by cytochrome P450 monooxygenases (CYPs) and other enzymes, lead to the formation of withanolides and subsequently withaphysalins. These compounds are considered crucial intermediates in the biosynthesis of physalins.
-
Formation of the Physalin Skeleton: The final steps involve significant skeletal rearrangement of withaphysalin precursors to form the characteristic 13,14-seco-16,24-cyclo-ergostane structure of physalins. Further specific oxidative modifications would then lead to the various physalins, including this compound. The precise enzymatic reactions and intermediates in this final stage are the least understood part of the pathway.
Figure 1: Putative biosynthesis pathway of this compound.
Quantitative Data
While specific quantitative data for the biosynthesis of this compound are not yet available in the literature, studies on other physalins, such as Physalin D, provide valuable insights into the accumulation of these compounds in different tissues and developmental stages of Physalis plants. This information is crucial for optimizing harvesting strategies and for understanding the regulation of the biosynthetic pathway.
Table 1: Quantitative Analysis of Physalin D in Physalis alkekengi
| Plant Material | Developmental Stage | Physalin D Content (% dry weight) | Reference |
| Calyx | Immature | 0.7880 ± 0.0612 | |
| Calyx | Mature | 0.2028 ± 0.0160 | |
| Fruit | Immature | 0.0992 ± 0.0083 | |
| Fruit | Mature | 0.0259 ± 0.0021 |
Note: The data presented are for Physalin D, a closely related compound, and serve as an illustrative example of quantitative analysis of physalins.
Experimental Protocols for Pathway Elucidation
The elucidation of the physalin biosynthetic pathway requires a multi-pronged approach that combines analytical chemistry, molecular biology, and functional genomics. Below are the key experimental methodologies that have been and continue to be employed in this field.
Metabolite Profiling and Identification
-
Extraction: Plant tissues (e.g., calyces, fruits, leaves) are harvested, freeze-dried, and ground to a fine powder. Metabolites are typically extracted using solvents such as methanol (B129727) or ethanol, often with the aid of ultrasonication.
-
Purification and Isolation: Crude extracts are subjected to various chromatographic techniques, including Thin Layer Chromatography (TLC), Column Chromatography (CC), and High-Performance Liquid Chromatography (HPLC), to isolate individual physalins.
-
Structural Elucidation: The chemical structures of isolated compounds are determined using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) (1H, 13C, COSY, HSQC, HMBC) and Mass Spectrometry (MS).
-
Quantitative Analysis: Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS) is a powerful tool for both the identification and quantification of known and novel physalins in complex mixtures.
Gene Discovery and Functional Characterization
-
Transcriptome Analysis: RNA sequencing (RNA-seq) of different tissues and developmental stages of Physalis plants allows for the identification of candidate genes involved in the physalin biosynthesis pathway. Genes encoding enzymes such as CYPs, transferases, and reductases that are co-expressed with physalin accumulation are of particular interest.
-
Virus-Induced Gene Silencing (VIGS): VIGS is a rapid and effective reverse genetics tool used to investigate the function of candidate genes in Physalis species. A viral vector carrying a fragment of the target gene is introduced into the plant, leading to the silencing of the endogenous gene. The resulting metabolic phenotype (i.e., changes in the physalin profile) can then be analyzed to confirm the role of the silenced gene in the biosynthetic pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. Metabolite Profiling, through LC-ESI/LTQOrbitrap/MS Analysis, of Antioxidant Extracts from Physalis alkekengi L - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-leishmanial physalins—Phytochemical investigation, in vitro evaluation against clinical and MIL-resistant L. tropica strains and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isolation and quantitative analysis of physalin D in the fruit and calyx of Physalis alkekengi L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
Physalin C: A Technical Guide to its Biological Activities and Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Physalin C is a naturally occurring seco-steroid belonging to the withanolide class, isolated from plants of the Solanaceae family. While the broader class of physalins has been extensively studied for a variety of pharmacological effects, including anti-cancer, anti-inflammatory, and immunomodulatory activities, the specific biological profile of this compound is more narrowly defined in the scientific literature. This technical guide provides an in-depth overview of the currently known and experimentally validated biological activities of this compound, with a primary focus on its role as an inhibitor of the ubiquitin-proteasome pathway. This document summarizes the available quantitative data, details the experimental methodologies used for its characterization, and visualizes the relevant biological pathways and workflows.
Inhibition of the Ubiquitin-Proteasome Pathway
The most significant, well-documented biological activity of this compound is its ability to inhibit the ubiquitin-proteasome pathway. This pathway is a critical cellular process responsible for the degradation of damaged or unnecessary proteins, and its dysregulation is implicated in various diseases, including cancer. Inhibition of this pathway is a key strategy in the development of novel therapeutic agents.
Quantitative Data
This compound has been identified as an inhibitor of the ubiquitin-proteasome pathway in human colon carcinoma (DLD-1) cells. The quantitative measure of this activity is presented in Table 1.
| Compound | Biological Activity | Cell Line | EC50 (µM) | Reference |
| This compound | Inhibition of Ubiquitin-Proteasome Pathway | DLD-1 | 4.4 | Ausseil et al., 2007[1] |
Experimental Protocol: High-Throughput Bioluminescence Screening
The inhibitory effect of this compound on the ubiquitin-proteasome pathway was determined using a cell-based bioluminescent assay. The following protocol is based on the methodology described by Ausseil et al., 2007[1].
Objective: To identify and quantify the inhibition of the ubiquitin-proteasome pathway by test compounds in a high-throughput format.
Cell Line: DLD-1 (human colon cancer) cell line stably transfected to express a 4Ubiquitin-Luciferase (4Ub-Luc) reporter protein. The 4Ub tag targets the luciferase protein for degradation by the proteasome.
Principle: When the ubiquitin-proteasome pathway is active, the 4Ub-Luc protein is degraded, resulting in a low luminescence signal. When the pathway is inhibited by a compound like this compound, the 4Ub-Luc protein accumulates, leading to a dose-dependent increase in luciferase activity and a stronger luminescence signal.
Materials:
-
DLD-1 4Ub-Luc stable cell line
-
Culture medium: RPMI 1640 supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 units/mL penicillin, 100 µg/mL streptomycin, and 400 µg/mL G418.
-
This compound (dissolved in DMSO)
-
Reference inhibitor (e.g., MG132)
-
96- or 384-well white, opaque-bottom cell culture plates
-
Luciferase assay reagent (e.g., Steady-Glo® Luciferase Assay System)
-
Luminometer
Procedure:
-
Cell Seeding: Seed the DLD-1 4Ub-Luc cells into 96- or 384-well plates at a density of 10,000 cells/well in 100 µL of culture medium.
-
Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell adherence.
-
Compound Addition: Prepare serial dilutions of this compound and the reference inhibitor in culture medium. Add the diluted compounds to the respective wells. Ensure the final DMSO concentration does not exceed a level that affects cell viability (e.g., <0.5%). Include vehicle control (DMSO) wells.
-
Treatment Incubation: Incubate the plates for a defined period (e.g., 16 hours) at 37°C and 5% CO2.
-
Luminescence Measurement:
-
Equilibrate the plates to room temperature for 10 minutes.
-
Add an equal volume of the luciferase assay reagent to each well.
-
Incubate for 5-10 minutes at room temperature to allow for cell lysis and signal stabilization.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Calculate the fold increase in luminescence for each concentration of this compound compared to the vehicle control.
-
Plot the fold increase against the log of the compound concentration.
-
Determine the EC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
-
Visualization of Pathways and Workflows
Caption: The Ubiquitin-Proteasome Pathway and the inhibitory action of this compound.
Caption: Workflow for the High-Throughput Bioluminescence Screening Assay.
Other Reported Biological Activities
While the inhibition of the ubiquitin-proteasome pathway is the most concretely evidenced activity for this compound, other activities have been reported for the compound or its close derivatives. It is critical to note that the following activities are either not yet supported by peer-reviewed quantitative data for this compound itself or pertain to structurally similar but distinct molecules.
Cytotoxic Activity (Unconfirmed)
A commercial supplier has stated that this compound exhibits cytotoxic activities against human breast adenocarcinoma (MCF-7) and human hepatocellular carcinoma (HepG2) cell lines. However, at the time of this writing, no peer-reviewed primary literature is available to substantiate this claim with quantitative IC50 values or detailed experimental protocols. This remains a significant area for future research.
Activity of this compound Derivatives
Research into derivatives of this compound provides context for its potential biological activities. These findings, while informative, should not be directly extrapolated to this compound.
Anti-leishmanial Activity of 5β,6β-epoxythis compound: A study investigating compounds from Physalis minima identified 5β,6β-epoxythis compound and evaluated its anti-leishmanial properties.
| Compound | Biological Activity | Organism | IC50 (µM) |
| 5β,6β-epoxythis compound | Anti-leishmanial | Leishmania tropica (promastigotes) | 23.76 ± 1.10 |
Conclusion
The current body of scientific evidence robustly identifies this compound as an inhibitor of the ubiquitin-proteasome pathway, with a defined EC50 value of 4.4 µM in DLD-1 cells[1]. This activity positions this compound as a molecule of interest for further investigation in therapeutic areas where proteasome inhibition is a validated strategy, such as oncology.
However, the broader biological profile of this compound remains largely unexplored. Reports of its cytotoxicity lack quantitative, peer-reviewed data, and other potential activities, such as anti-inflammatory or immunomodulatory effects, have not been specifically documented for this compound. The promising anti-leishmanial activity of a close derivative suggests that this could be a fruitful avenue for future investigation of this compound itself.
For researchers and drug development professionals, this compound represents a molecule with a specific, validated mechanism of action and a significant opportunity for further discovery and characterization. Future studies should focus on confirming and quantifying its cytotoxic effects against a panel of cancer cell lines and exploring its potential in other therapeutic areas to fully elucidate its pharmacological potential.
References
Physalin C: Unraveling Its Anticancer Mechanism of Action
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Physalins, a class of steroidal lactones primarily isolated from plants of the Physalis genus, have garnered significant attention in oncology research for their potent cytotoxic and antitumor activities. Among these, Physalin C has been identified as a promising anticancer agent. This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of this compound in cancer cells. Due to the limited specific research on this compound, this document also incorporates detailed mechanistic data from the more extensively studied Physalins A, B, and F as representative examples of the class, thereby offering a broader perspective on their therapeutic potential. The primary known mechanism for this compound is its role as an inhibitor of the ubiquitin-proteasome pathway.
Core Anticancer Mechanisms of Physalins
Physalins exert their anticancer effects through a multi-pronged approach, primarily by inducing apoptosis, triggering cell cycle arrest, and modulating key signaling pathways involved in cancer cell proliferation and survival.
Inhibition of the Ubiquitin-Proteasome Pathway
A key mechanism of action attributed to this compound, shared with Physalin B, is the inhibition of the ubiquitin-proteasome pathway. This pathway is crucial for the degradation of cellular proteins, including those that regulate cell cycle progression and apoptosis. Inhibition of the proteasome leads to the accumulation of ubiquitinated proteins, which can induce endoplasmic reticulum stress and trigger apoptosis. This mechanism is a validated target in cancer therapy, as exemplified by the clinical success of proteasome inhibitors.
-
Physalin B and C act as inhibitors of the ubiquitin/proteasome pathway, which promotes apoptosis.[1][2] The inhibition of this pathway leads to the accumulation of ubiquitinated proteins, which is cytotoxic to cancer cells.[2] In human colon cancer cells, Physalin B was found to impair proteasome function, leading to the induction of the pro-apoptotic protein NOXA, a characteristic feature of the ubiquitin-proteasome pathway inhibition.[2][3]
Induction of Apoptosis
Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells. Physalins have been shown to be potent inducers of apoptosis in various cancer cell lines through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
-
Physalin A induces apoptosis in human melanoma A375-S2 cells through the activation of the p53-Noxa pathway and the generation of reactive oxygen species (ROS). It has also been shown to activate the death receptor-associated extrinsic apoptotic pathway by upregulating Fas expression.
-
Physalin B triggers apoptosis in human melanoma cells through a NOXA-related pathway. It also induces apoptosis in colon cancer cells, as evidenced by the cleavage of PARP and caspase-3.
-
Physalin F induces apoptosis in non-small cell lung cancer (NSCLC) cells through both intrinsic and extrinsic pathways. In human renal carcinoma cells, Physalin F-induced apoptosis is mediated by the generation of ROS and the subsequent disruption of the mitochondrial membrane potential.
Cell Cycle Arrest
By interfering with the cell cycle machinery, physalins can halt the proliferation of cancer cells, providing a window for apoptotic processes to be initiated.
-
Physalin A has been shown to induce G2/M phase cell cycle arrest in human non-small cell lung cancer A549 cells, a mechanism that involves the p38 MAPK/ROS pathway.
-
Physalin B can induce G2/M cell cycle arrest in breast cancer cells.
-
Physalin F also causes G2/M-phase cell cycle arrest in NSCLC cells.
Modulation of Signaling Pathways
Physalins have been demonstrated to interfere with several critical signaling pathways that are often dysregulated in cancer, contributing to their growth and survival.
-
JAK/STAT3 Pathway: Physalin A is a potent inhibitor of the JAK/STAT3 signaling pathway. It suppresses both constitutive and induced STAT3 activity by modulating the phosphorylation of JAK2 and JAK3, leading to anti-proliferative and pro-apoptotic effects in NSCLC cells.
-
PI3K/Akt Pathway: This pathway is a central regulator of cell survival and proliferation. Physalin B has been shown to suppress the phosphorylation of Akt and PI3K in breast cancer cells.
-
MAPK Pathway: The MAPK pathway is involved in transmitting signals from the cell surface to the nucleus to control a wide range of cellular processes. Physalin F down-regulates the MAPK signaling pathway in NSCLC cells. Physalin B, on the other hand, increases the phosphorylation of p38, ERK, and JNK in colon cancer cells.
Quantitative Data
The cytotoxic effects of various physalins have been quantified across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values provide a measure of the potency of these compounds.
| Physalin | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Physalin B | HCT116 | Colon Cancer | 1.35 | |
| A375 | Melanoma | < 4.6 µg/ml | ||
| A2058 | Melanoma | < 4.6 µg/ml | ||
| CORL23 | Large Cell Lung Carcinoma | < 2.0 | ||
| MCF-7 | Breast Cancer | 0.4 - 1.92 | ||
| 22Rv1 | Prostate Cancer | < 2.0 | ||
| 796-O | Kidney Cancer | < 2.0 | ||
| A-498 | Kidney Cancer | < 2.0 | ||
| ACHN | Kidney Cancer | < 2.0 | ||
| CEM | Leukemia | < 2.0 | ||
| C4-2B | Prostate Cancer | < 2.0 | ||
| HT1080 | Fibrosarcoma | < 2.0 | ||
| HeLa | Cervical Cancer | < 2.0 | ||
| HCT-116 | Colorectal Cancer | < 2.0 | ||
| HL-60 | Promyelocytic Leukemia | < 2.0 | ||
| HuCCA-1 | Cholangiocarcinoma | < 2.0 | ||
| MOLT-3 | T-lymphoblastic Leukemia | < 2.0 | ||
| 5β,6β-epoxythis compound | NCI-H460 | Non-small Cell Lung Cancer | Active | |
| SF-268 | CNS Glioma | Active | ||
| PC-3 | Prostate Adenocarcinoma | Active | ||
| MCF-7 | Breast Adenocarcinoma | Active | ||
| 5α-chloro-6β-hydroxythis compound | NCI-H460 | Non-small Cell Lung Cancer | Active | |
| SF-268 | CNS Glioma | Active | ||
| PC-3 | Prostate Adenocarcinoma | Active | ||
| MCF-7 | Breast Adenocarcinoma | Active |
Note: "Active" indicates selective cytotoxic activity was observed, but a specific IC50 value was not provided in the source.
Experimental Protocols
The following are detailed methodologies for key experiments commonly cited in the study of physalins.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of a compound on cancer cells by measuring metabolic activity.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases of viable cells to a purple formazan (B1609692) product. The amount of formazan is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the physalin compound and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Shake the plate for 15 minutes to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Protocol:
-
Cell Treatment: Treat cells with the physalin compound for the desired time to induce apoptosis.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: Propidium iodide (PI) stoichiometrically binds to DNA. The fluorescence intensity of PI-stained cells is directly proportional to their DNA content. This allows for the differentiation of cell populations based on the phase of the cell cycle they are in.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the physalin compound, then harvest and wash with PBS.
-
Fixation: Fix the cells in cold 70% ethanol (B145695) while vortexing to prevent clumping. Cells can be stored at -20°C.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A (to degrade RNA and prevent its staining).
-
Incubation: Incubate for 15-30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data is typically displayed as a histogram of fluorescence intensity, showing distinct peaks for G0/G1, S, and G2/M phases.
Western Blotting for Signaling Proteins
Objective: To detect the expression and phosphorylation status of specific proteins in signaling pathways.
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific antibodies to detect the protein of interest. Phospho-specific antibodies are used to detect the phosphorylated (activated) forms of signaling proteins.
Protocol:
-
Cell Lysis: Treat cells with the physalin compound, then lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a suitable blocking agent (e.g., 5% BSA in TBST for phospho-proteins) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (total or phosphorylated form), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
In Vitro Proteasome Activity Assay
Objective: To measure the chymotrypsin-like activity of the proteasome.
Principle: This assay utilizes a fluorogenic peptide substrate, such as Suc-LLVY-AMC, which is specifically cleaved by the chymotrypsin-like activity of the proteasome, releasing the fluorescent AMC (7-amino-4-methylcoumarin) molecule. The increase in fluorescence is proportional to the proteasome activity.
Protocol:
-
Lysate Preparation: Prepare cell lysates in a buffer without protease inhibitors.
-
Assay Setup: In a 96-well plate, add cell lysate to paired wells. To one well of each pair, add a specific proteasome inhibitor (e.g., MG-132) to serve as a negative control.
-
Substrate Addition: Add the fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC) to all wells.
-
Fluorescence Measurement: Incubate the plate at 37°C and measure the fluorescence kinetically using a microplate reader with excitation at ~350-360 nm and emission at ~440-460 nm.
-
Data Analysis: Calculate the proteasome activity by subtracting the fluorescence of the inhibitor-treated wells from the untreated wells.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by physalins and the general workflows of the experimental protocols described.
Caption: Apoptosis induction pathways modulated by physalins.
Caption: G2/M cell cycle arrest mechanism induced by physalins.
Caption: Inhibition of key signaling pathways by physalins.
Caption: General experimental workflow for studying physalins.
Conclusion
This compound, along with other members of the physalin family, demonstrates significant potential as an anticancer agent. Its ability to inhibit the ubiquitin-proteasome pathway, a clinically validated target, underscores its therapeutic promise. While specific research on this compound is still emerging, the extensive data on related physalins provide a strong rationale for its further investigation. The multifaceted mechanisms of action of physalins, including the induction of apoptosis, cell cycle arrest, and modulation of critical signaling pathways, suggest that they may be effective against a broad range of cancers and could potentially overcome resistance to conventional therapies. This guide provides a foundational understanding for researchers and drug development professionals to advance the study of this compound and other physalins as novel cancer therapeutics.
References
Preliminary In Vitro Efficacy of Physalin C: A Technical Overview for Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Physalin C, a steroidal lactone derived from plants of the Physalis genus, has emerged as a compound of interest in preclinical research due to its potential therapeutic activities. Belonging to the withanolide class of natural products, physalins have demonstrated a range of biological effects, including anti-inflammatory and cytotoxic properties. This technical guide provides a comprehensive summary of the preliminary in vitro studies on this compound, with a focus on its mechanism of action, quantitative data, and detailed experimental protocols to support further investigation and drug development efforts.
Cytotoxic Activity of this compound
Preliminary in vitro studies have demonstrated the cytotoxic potential of this compound against human colorectal carcinoma cells.
Inhibition of the Ubiquitin-Proteasome Pathway
A key mechanism underlying the cytotoxic effects of this compound is its ability to inhibit the ubiquitin-proteasome pathway. This pathway is crucial for the degradation of regulatory proteins involved in cell cycle progression and apoptosis. Inhibition of this pathway can lead to the accumulation of pro-apoptotic proteins and cell death, making it a validated target in oncology.
Table 1: Cytotoxicity of this compound in DLD-1 Human Colorectal Carcinoma Cells
| Compound | Cell Line | Assay | Endpoint | EC50 (µM) | Reference |
| This compound | DLD-1 | Ubiquitin-Proteasome Inhibition | Inhibition of ubiquitin-proteasome pathway | 4.4 | [1] |
| Physalin B | DLD-1 | Ubiquitin-Proteasome Inhibition | Inhibition of ubiquitin-proteasome pathway | 3.8 | [1] |
EC50: Half-maximal effective concentration
The data indicates that this compound is a potent inhibitor of the ubiquitin-proteasome pathway, with an EC50 value of 4.4 µM in DLD-1 cells[1]. This activity is comparable to that of the related compound, Physalin B[1].
Induction of Apoptosis
While direct studies on this compound-induced apoptosis are limited, the closely related compound Physalin B has been shown to trigger apoptosis in DLD-1 cells[2]. This suggests that the cytotoxic effects of this compound observed through the inhibition of the ubiquitin-proteasome pathway likely culminate in programmed cell death.
Potential Anti-inflammatory Effects of this compound
While direct quantitative data on the anti-inflammatory activity of this compound is not yet available, studies on other physalins provide strong rationale for investigating this potential. Physalins, in general, are known to exert anti-inflammatory effects primarily through the modulation of the NF-κB and MAPK signaling pathways.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. Many physalins have been shown to suppress the activation of NF-κB, thereby inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and various cytokines. For instance, Physalin A has been demonstrated to exert its anti-inflammatory action by blocking the NF-κB signaling pathway.
Modulation of the MAPK Signaling Pathway
The mitogen-activated protein kinase (MAPK) signaling cascade, including ERK, JNK, and p38, is another critical pathway involved in inflammatory responses. Several physalins have been reported to modulate the phosphorylation and activation of these kinases, contributing to their anti-inflammatory effects.
Experimental Protocols
The following are detailed methodologies for key in vitro assays relevant to the study of this compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
This compound
-
Target cancer cell line (e.g., DLD-1)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO at the same final concentration as in the highest this compound concentration) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay quantifies the production of nitric oxide, a key inflammatory mediator, by measuring its stable metabolite, nitrite (B80452), in cell culture supernatants.
Materials:
-
This compound
-
RAW 264.7 macrophage cell line
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (for standard curve)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours.
-
Supernatant Collection: Transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
Griess Reaction: Add 50 µL of Griess Reagent A to each well and incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Griess Reagent B and incubate for another 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Generate a standard curve using sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of inhibition of NO production by this compound.
Western Blot Analysis of Signaling Pathways (NF-κB and MAPK)
This technique is used to detect and quantify specific proteins involved in signaling pathways, such as the phosphorylated (activated) forms of NF-κB p65, ERK, JNK, and p38.
Materials:
-
This compound
-
Target cell line
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and blotting apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-phospho-ERK, anti-ERK, anti-phospho-JNK, anti-JNK, anti-phospho-p38, anti-p38, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound for the desired time. Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-PAGE gel and transfer the proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate. Capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways potentially modulated by this compound and a general workflow for its in vitro evaluation.
References
Physalin C: A Technical Guide to its Solubility Profile for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the solubility profile of Physalin C, a bioactive steroid lactone isolated from plants of the Physalis genus. This document is intended for researchers, scientists, and professionals in drug development who are exploring the therapeutic potential of this natural compound.
This compound has garnered interest for its potential pharmacological activities, including anti-inflammatory, antiviral, and anticancer properties.[1] A critical parameter for advancing the research and development of any compound is its solubility in various solvents, which influences its bioavailability and formulation possibilities. This guide offers a summary of the known solubility characteristics of this compound, outlines standard experimental protocols for solubility determination, and visualizes a general workflow for such experiments.
Qualitative Solubility Profile
Based on available data, this compound exhibits good solubility in several common organic solvents. It is reported to be soluble in:
-
Chloroform
-
Dichloromethane
-
Ethyl Acetate
-
Dimethyl Sulfoxide (DMSO)
-
Acetone[2]
Conversely, this compound has limited solubility in water.[1] This characteristic is common for many natural products with complex, nonpolar structures.
Quantitative Solubility Data
Currently, specific quantitative solubility data (e.g., in mg/mL or molarity) for this compound in common laboratory solvents is not extensively reported in publicly available literature. However, to provide a relevant reference, the table below presents the experimentally determined mole fraction solubility of a closely related compound, Physalin D, in various solvents at different temperatures. It is important to note that while structurally similar, the solubility of this compound may differ. The data for Physalin D demonstrates a common trend where solubility increases with temperature.[3][4]
Table 1: Mole Fraction Solubility of Physalin D in Various Solvents at Different Temperatures
| Temperature (K) | Water (10^5 * x) | Methanol (10^4 * x) | Ethanol (10^4 * x) | Propanone (Acetone) (10^3 * x) | Ethyl Ethanoate (Ethyl Acetate) (10^4 * x) | Trichloromethane (Chloroform) (10^3 * x) |
| 283.2 | 0.136 | 0.412 | 0.298 | 0.835 | 0.432 | 1.25 |
| 288.2 | 0.152 | 0.521 | 0.387 | 1.02 | 0.543 | 1.48 |
| 293.2 | 0.171 | 0.653 | 0.496 | 1.24 | 0.678 | 1.75 |
| 298.2 | 0.192 | 0.812 | 0.631 | 1.49 | 0.841 | 2.06 |
| 303.2 | 0.215 | 0.998 | 0.795 | 1.78 | 1.03 | 2.41 |
| 308.2 | 0.243 | 1.22 | 0.993 | 2.11 | 1.26 | 2.81 |
| 313.2 | 0.274 | 1.48 | 1.23 | 2.49 | 1.53 | 3.27 |
Note: The mole fraction solubility (x) is a dimensionless quantity.
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for determining the equilibrium solubility of a compound like this compound, based on the widely used shake-flask method.
Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound (solid)
-
Selected solvent of interest (e.g., water, ethanol, DMSO)
-
Thermostatic shaker bath or incubator
-
Centrifuge
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (or other validated analytical method)
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the solvent in a sealed container (e.g., a glass vial). The amount of solid should be sufficient to ensure that undissolved particles remain after equilibrium is reached.
-
Equilibration: Place the sealed container in a thermostatic shaker bath set to the desired temperature (e.g., 298.2 K or 310.2 K for physiological temperature). Agitate the mixture for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. Preliminary studies may be needed to determine the optimal equilibration time.
-
Phase Separation: After equilibration, allow the suspension to settle. Centrifuge the samples to pellet the undissolved solid.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Immediately filter the aliquot through a syringe filter to remove any remaining microparticles.
-
Quantification: Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method. Analyze the concentration of this compound in the diluted sample using a validated HPLC method.
-
Calculation: Calculate the solubility of this compound in the solvent based on the measured concentration and the dilution factor.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in a typical workflow for determining the solubility of a compound like this compound.
Potential Signaling Pathways of Physalins
Physalins are known to exert their biological effects by modulating various cellular signaling pathways. While the specific pathways targeted by this compound are still under investigation, research on other physalins, such as A, F, and H, provides insights into potential mechanisms of action. These include:
-
JAK/STAT3 Pathway: Physalin A has been shown to inhibit the phosphorylation of the JAK receptor and the STAT3 protein, preventing its translocation to the nucleus.
-
Wnt/β-catenin Pathway: Physalin F can accelerate the degradation of β-catenin, thereby inhibiting Wnt/β-catenin signaling.
-
Hedgehog Pathway: Physalin H has been found to inhibit the Hedgehog signaling pathway by suppressing the expression of key proteins.
The diagram below illustrates the inhibitory effects of different physalins on these signaling pathways.
Conclusion
This technical guide provides a foundational understanding of the solubility profile of this compound for researchers and drug development professionals. While qualitative data suggests solubility in common organic solvents and limited solubility in water, further quantitative studies are necessary to establish a precise solubility profile. The provided experimental protocol and workflow offer a standardized approach for such investigations. Understanding the solubility and potential mechanisms of action of this compound is crucial for unlocking its full therapeutic potential.
References
The Natural Abundance and Bioactivity of Physalin C in Physalis angulata: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Physalis angulata, a plant species with a rich history in traditional medicine, is a known source of physalins, a group of seco-steroids exhibiting a wide range of biological activities. This technical guide focuses on Physalin C, providing a comprehensive overview of its natural abundance, methodologies for its quantification, and an in-depth look at the signaling pathways it is presumed to modulate. While specific quantitative data for this compound remains elusive in the current body of scientific literature, this guide synthesizes available data on other physalins from P. angulata to provide a foundational understanding for future research and drug development endeavors.
Natural Abundance of Physalins in Physalis angulata
Research on Physalis minima has shown that the concentration of various physalins can range from 0.07 to 9.89 mg/g of dry plant weight[1]. This range offers a potential benchmark for the expected yield of this compound from P. angulata. For instance, studies have quantified Physalin B and D in the leaves of P. angulata, indicating the presence of these related compounds in specific tissues[2][3]. Phytochemical screenings have confirmed the presence of steroids, likely including physalins, in the leaves, stems, and fruits of P. angulata[4].
Table 1: Reported Abundance of Other Physalins in Physalis Species
| Physalin Type | Plant Species | Plant Part | Concentration (mg/g dry weight) | Reference |
| Various Physalins | Physalis minima | Various | 0.07 - 9.89 |
Note: This table provides a general reference for physalin content and does not contain specific data for this compound in Physalis angulata.
Experimental Protocols for Quantification
While a specific protocol for the quantification of this compound has not been detailed in the reviewed literature, the methodologies employed for other physalins, such as B and D, in P. angulata provide a robust framework. These protocols typically involve extraction, chromatographic separation, and detection.
Extraction of Physalins
A common method for extracting physalins from plant material is maceration using an organic solvent.
Protocol: Methanolic Extraction
-
Sample Preparation: Air-dry the desired plant parts of Physalis angulata (e.g., leaves, stems) at room temperature and then grind them into a fine powder.
-
Maceration: Soak the powdered plant material in methanol (B129727) (e.g., a 1:3 solid-to-solvent ratio) for 24 to 48 hours at room temperature with occasional agitation.
-
Filtration: Filter the mixture through Whatman filter paper to separate the extract from the solid plant residue. The residue can be re-extracted to ensure maximum yield.
-
Concentration: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude methanolic extract.
-
Storage: Store the concentrated extract in a desiccator to prevent moisture absorption prior to analysis.
Quantification by High-Performance Liquid Chromatography (HPLC)
HPLC coupled with a suitable detector, such as a photodiode array (PDA) detector, is the standard method for the quantitative analysis of physalins.
Protocol: HPLC-PDA Quantification
-
Sample Preparation: Dissolve a known amount of the crude methanolic extract in the mobile phase or a suitable solvent to a specific concentration. Filter the solution through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions (Example for Physalins B & D):
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of acetonitrile, methanol, and water is often employed. The specific gradient program should be optimized for the separation of this compound.
-
Flow Rate: A typical flow rate is around 1.0 mL/min.
-
Detection: Monitor the eluent using a PDA detector at a wavelength optimized for this compound (e.g., 230 nm has been used for other physalins).
-
Column Temperature: Maintain a constant column temperature, for instance, 55°C.
-
-
Calibration: Prepare a series of standard solutions of purified this compound of known concentrations. Inject these standards into the HPLC system to generate a calibration curve by plotting peak area against concentration.
-
Quantification: Inject the prepared sample extract. The concentration of this compound in the sample can be determined by comparing its peak area to the calibration curve.
Signaling Pathways Modulated by Physalins
While the specific signaling pathways modulated by this compound have not been fully elucidated, research on other physalins, particularly their anti-inflammatory and cytotoxic effects, provides significant insights into the likely mechanisms of action.
Anti-inflammatory Signaling Pathway
Several physalins, including Physalin A and E isolated from Physalis species, have been shown to exert their anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. This pathway is a central regulator of the inflammatory response.
Mechanism of Action:
-
Inhibition of IκB-α Degradation: In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitory protein called IκB-α. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), lead to the phosphorylation and subsequent degradation of IκB-α. Physalins have been shown to block this degradation.
-
Prevention of NF-κB Nuclear Translocation: By preventing the degradation of IκB-α, physalins effectively block the release and translocation of the active NF-κB p65 subunit into the nucleus.
-
Downregulation of Pro-inflammatory Mediators: Nuclear NF-κB acts as a transcription factor, promoting the expression of various pro-inflammatory genes. By inhibiting NF-κB activation, physalins lead to a significant reduction in the production of inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and various interleukins (IL-1β, IL-6, IL-12).
Some studies also suggest that the anti-inflammatory effects of physalins may involve the suppression of the c-Jun N-terminal kinase (JNK)/Activator Protein-1 (AP-1) signaling pathway and the upregulation of antioxidant activity.
Caption: Generalized anti-inflammatory signaling pathway of physalins.
Cytotoxic Signaling Pathway
Physalin F has been demonstrated to induce apoptosis (programmed cell death) in cancer cells through the activation of caspase-3 and c-myc dependent pathways. This suggests a potential mechanism for the anticancer properties observed in various physalins.
Mechanism of Action:
-
Induction of Apoptosis: Physalin F triggers a cascade of events leading to apoptosis, a controlled form of cell death that is crucial for eliminating damaged or cancerous cells.
-
Activation of Caspase-3: Caspases are a family of protease enzymes that play a central role in the execution phase of apoptosis. Physalin F has been shown to activate caspase-3, a key executioner caspase.
-
Involvement of c-myc: The c-myc proto-oncogene is involved in cell cycle progression and proliferation. In the context of Physalin F-induced apoptosis, the co-regulation of c-myc suggests its involvement in the cell death signaling pathway.
Caption: Cytotoxic signaling pathway of Physalin F in cancer cells.
Conclusion and Future Directions
This compound, a constituent of Physalis angulata, holds potential for therapeutic applications, likely mirroring the anti-inflammatory and cytotoxic properties of other physalins. While direct quantitative data for this compound is currently lacking, established methodologies for the analysis of related compounds provide a clear path forward for its quantification. The elucidated signaling pathways for other physalins, primarily the inhibition of the NF-κB pathway for anti-inflammatory effects and the activation of caspase-dependent apoptosis for cytotoxicity, offer a strong foundation for investigating the specific mechanisms of this compound.
Future research should focus on:
-
Developing and validating a specific HPLC or UPLC-MS/MS method for the accurate quantification of this compound in various parts of Physalis angulata.
-
Investigating the natural abundance of this compound across different geographical locations, harvest times, and plant tissues to optimize its sourcing.
-
Elucidating the precise molecular targets and signaling pathways modulated by purified this compound to confirm its anti-inflammatory and cytotoxic mechanisms.
This targeted research will be instrumental in unlocking the full therapeutic potential of this compound and advancing its development as a novel pharmaceutical agent.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Anti-inflammatory effects of physalin E from Physalis angulata on lipopolysaccharide-stimulated RAW 264.7 cells through inhibition of NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Physalin F from Physalis minima L. triggers apoptosis-based cytotoxic mechanism in T-47D cells through the activation caspase-3- and c-myc-dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Therapeutic Potential of Physalin C: A Technical Guide for Drug Development Professionals
For Immediate Release
[City, State] – [Date] – Physalin C, a naturally occurring seco-steroid belonging to the withanolide class, is emerging as a compound of significant interest for its potential therapeutic applications in oncology, inflammation, and immunomodulation. This technical guide provides an in-depth overview of the current understanding of this compound, focusing on its mechanism of action, preclinical data, and the experimental methodologies crucial for its continued investigation.
Physalins are a diverse group of compounds primarily isolated from plants of the Physalis genus.[1][2][3] While several physalins have been extensively studied, this compound is a less-explored but promising molecule with demonstrated biological activities. This document aims to consolidate the existing knowledge on this compound and provide a framework for future research and development.
Core Therapeutic Areas
Preliminary research indicates that this compound holds promise in several key therapeutic areas, largely mirroring the activities of other well-studied physalins. These include:
-
Anticancer Activity: this compound has demonstrated cytotoxic effects against various cancer cell lines.[2] Its mechanism is believed to involve the inhibition of critical cell signaling pathways and the induction of programmed cell death (apoptosis).
-
Anti-inflammatory Effects: Like other physalins, this compound is predicted to possess anti-inflammatory properties by modulating key inflammatory pathways, such as the NF-κB signaling cascade.[3][4]
-
Immunosuppressive Activity: The immunomodulatory potential of physalins suggests that this compound may also play a role in suppressing immune responses, a therapeutic target in autoimmune diseases and organ transplantation.[2]
Quantitative Data Summary
Quantitative data on the bioactivity of this compound is limited but indicative of its potential. The following table summarizes the available data, primarily focusing on its cytotoxic effects. For a comparative perspective, data for other relevant physalins are also included.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | PANC1 | Pancreatic Cancer | 4.4 | [2] |
| Physalin B | PANC1 | Pancreatic Cancer | Not Specified | [2] |
| Physalin F | PANC1 | Pancreatic Cancer | 5.3 | [2] |
| Physalin B | DLD-1 | Colorectal Cancer | Not Specified | [2] |
Note: The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro.
Mechanism of Action: Key Signaling Pathways
The therapeutic effects of physalins are attributed to their ability to modulate multiple intracellular signaling pathways. While direct studies on this compound are sparse, the mechanisms of action of closely related physalins provide a strong basis for its predicted biological activity.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immunity, and cell survival.[3][4] Many physalins exert their anti-inflammatory and pro-apoptotic effects by inhibiting this pathway.[2][3][4] The proposed mechanism involves the suppression of IκB protein phosphorylation, which prevents the translocation of the NF-κB complex to the nucleus and subsequent transcription of pro-inflammatory and anti-apoptotic genes.[3][4]
Modulation of MAPK Signaling Pathways
Mitogen-activated protein kinase (MAPK) pathways are crucial for regulating cell proliferation, differentiation, and apoptosis.[2] Physalins have been shown to induce apoptosis in cancer cells by activating various MAPK pathways, including ERK1/2, JNK, and p38 MAPK.[2] This activation can lead to the production of reactive oxygen species (ROS), release of cytochrome c from mitochondria, and activation of caspases, ultimately triggering programmed cell death.
Experimental Protocols
The following sections outline generalized experimental protocols that can be adapted for the investigation of this compound.
Isolation and Purification of this compound
This compound is typically isolated from the whole plant or specific parts (e.g., calyxes) of Physalis species. A general workflow is as follows:
Detailed Steps:
-
Extraction: The dried and powdered plant material is extracted with a suitable solvent such as methanol or ethanol (B145695) at room temperature or under reflux. The solvent is then evaporated under reduced pressure to obtain a crude extract.
-
Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol, to separate compounds based on their polarity.
-
Chromatography: The fractions enriched with physalins are subjected to multiple chromatographic techniques, including column chromatography on silica (B1680970) gel, Sephadex LH-20, and preparative high-performance liquid chromatography (HPLC) to isolate pure this compound.
-
Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, DEPT, COSY, HMQC, and HMBC) and Mass Spectrometry (MS).
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
-
Cell Seeding: Cancer cells (e.g., MCF-7, HepG2, PANC1) are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of this compound (typically ranging from 0.1 to 100 µM) and incubated for a further 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 4 hours.
-
Formazan (B1609692) Solubilization: The MTT solution is removed, and the formazan crystals are dissolved in a solubilizing agent such as dimethyl sulfoxide (B87167) (DMSO).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined by plotting cell viability against the concentration of this compound.
Western Blot Analysis for NF-κB Translocation
Western blotting can be used to assess the effect of this compound on the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus.
-
Cell Treatment: Cells are pre-treated with this compound for a specified time and then stimulated with an NF-κB activator (e.g., TNF-α or LPS).
-
Nuclear and Cytoplasmic Extraction: Nuclear and cytoplasmic protein fractions are isolated from the treated cells using a commercial extraction kit.
-
Protein Quantification: The protein concentration of each fraction is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against NF-κB p65 and loading controls (e.g., Lamin B1 for nuclear fraction, β-actin for cytoplasmic fraction). Subsequently, the membrane is incubated with a corresponding secondary antibody conjugated to horseradish peroxidase (HRP).
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Future Directions
While the existing data on physalins provide a strong rationale for the therapeutic potential of this compound, further research is imperative. Key areas for future investigation include:
-
Comprehensive in vitro screening: Evaluating the cytotoxic effects of this compound against a broader panel of cancer cell lines to identify specific cancer types that are particularly sensitive to its action.
-
Detailed mechanistic studies: Elucidating the precise molecular targets of this compound and its effects on various signaling pathways, including but not limited to NF-κB and MAPK.
-
In vivo efficacy and safety studies: Conducting preclinical studies in animal models of cancer and inflammatory diseases to assess the therapeutic efficacy, pharmacokinetics, and safety profile of this compound.
-
Structure-activity relationship (SAR) studies: Synthesizing and evaluating derivatives of this compound to optimize its potency, selectivity, and pharmacokinetic properties.
Conclusion
This compound represents a promising natural product with the potential for development into a novel therapeutic agent for a range of diseases. Its predicted ability to modulate key signaling pathways involved in cancer and inflammation warrants further rigorous investigation. This technical guide provides a foundational resource for researchers and drug development professionals to advance the study of this compound and unlock its full therapeutic potential.
References
- 1. Anti-leishmanial physalins—Phytochemical investigation, in vitro evaluation against clinical and MIL-resistant L. tropica strains and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic Applications of Physalins: Powerful Natural Weapons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Therapeutic Applications of Physalins: Powerful Natural Weapons [frontiersin.org]
Methodological & Application
Application Notes and Protocols for the Extraction and Purification of Physalin C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Physalin C, a naturally occurring seco-steroid from plants of the Physalis genus, has garnered interest within the scientific community for its potential therapeutic properties. As a member of the physalin family of withanolides, it shares a complex steroidal structure that contributes to its biological activities, which are thought to include anti-inflammatory and cytotoxic effects. The primary source for this compound is Physalis alkekengi var. Francheti, from which it was first isolated and identified as 7-deoxyphysalin A[1].
These application notes provide a comprehensive protocol for the extraction and purification of this compound, designed for researchers in natural product chemistry, pharmacology, and drug development. The methodologies are based on established techniques for isolating physalins, including solvent extraction and multi-step chromatography. Additionally, this document outlines the inhibitory effects of physalins on the NF-κB signaling pathway, a key mechanism underlying their anti-inflammatory action.
Data Presentation: Quantitative Analysis of Physalin Content
While specific yield data for this compound is not extensively documented, the following tables provide quantitative data for other major physalins, such as Physalin D and B, from various Physalis species. This information is valuable for optimizing collection and extraction procedures, as physalin content can vary significantly based on the plant part and its maturity. Immature calyces, for instance, have been shown to contain the highest concentration of Physalin D[2].
Table 1: Quantitative Analysis of Physalin D in Physalis alkekengi [2]
| Plant Material | Maturity Stage | Physalin D Content (% dry weight ± SD) |
| Calyx | Immature | 0.7880 ± 0.0612 |
| Calyx | Mature | 0.2028 ± 0.0160 |
| Fruit | Immature | 0.0992 ± 0.0083 |
| Fruit | Mature | 0.0259 ± 0.0021 |
Table 2: Physalin B and F Content in Physalis minima from Different Locations [3]
| Plant Part | Location | Physalin B Content (mg/g dry weight) | Physalin F Content (mg/g dry weight) |
| Leaves | Guar Chempedak | 6.20 | - |
| Fruit | Kota Marudu | - | 12.50 |
| Roots | Serdang | 0.40 | - |
Note: The data in these tables are presented as a reference for researchers to understand the typical yield ranges for physalins from plant material.
Experimental Protocols
The following protocols are synthesized from established methods for the extraction and purification of total physalins and specific physalin analogues[4]. These can be adapted and optimized for the specific isolation of this compound.
Part 1: Pre-Extraction and Preparation of Plant Material
-
Plant Material Collection : Collect the calyces and fruits of Physalis alkekengi var. Francheti. For higher yields of physalins in general, immature calyces are preferred.
-
Drying : Air-dry the plant material in a well-ventilated area away from direct sunlight or use a plant dryer at a controlled temperature (40-50°C) until constant weight is achieved.
-
Grinding : Grind the dried plant material into a fine powder using a mechanical grinder to increase the surface area for efficient extraction.
Part 2: Extraction of Crude Physalin Mixture
This protocol describes a solvent-based extraction method to obtain a crude extract enriched with physalins.
-
Maceration/Reflux Extraction :
-
Place 1 kg of the powdered plant material into a large flask.
-
Add a solvent such as methanol (B129727) or ethanol (B145695) at a solid-to-solvent ratio of 1:10 (w/v). Alternatively, for a more aqueous extraction, use heated water (reflux) at a 1:15 ratio for 2 hours, repeating the extraction twice.
-
For solvent extraction, macerate the mixture for 24-48 hours at room temperature with occasional stirring. For reflux extraction, heat the mixture at the solvent's boiling point for the specified time.
-
-
Filtration and Concentration :
-
Filter the mixture through cheesecloth and then filter paper to remove solid plant debris.
-
Combine the filtrates if multiple extractions were performed.
-
Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature below 50°C to obtain a crude syrup or extract.
-
Part 3: Purification of this compound
This multi-step purification protocol is designed to isolate this compound from the crude extract.
-
Alcohol Precipitation (for aqueous extracts) :
-
If an aqueous extraction was performed, gradually add ethanol to the concentrated extract to a final concentration of 70-75% while stirring.
-
Allow the mixture to stand, leading to the precipitation of proteins and polysaccharides.
-
Filter the mixture to remove the precipitate and concentrate the filtrate to remove the ethanol.
-
-
Liquid-Liquid Partitioning :
-
Resuspend the crude extract in water and perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate (B1210297). Physalins are typically enriched in the chloroform and ethyl acetate fractions.
-
-
Column Chromatography :
-
Macroporous Resin Chromatography : Apply the enriched extract to a macroporous resin column (e.g., D101). Elute with a stepwise gradient of ethanol in water (e.g., 20%, 40%, 60%, 80%, 95%). Collect fractions and monitor by Thin Layer Chromatography (TLC). Physalins typically elute in the 40-70% ethanol fractions.
-
Silica (B1680970) Gel Column Chromatography : Pool the physalin-rich fractions and concentrate. Apply the residue to a silica gel column. Elute with a solvent system such as a gradient of ethyl acetate in toluene (B28343) or chloroform in methanol.
-
-
High-Performance Liquid Chromatography (HPLC) :
-
For final purification, subject the fractions containing this compound to preparative Reverse-Phase HPLC (RP-HPLC) on a C18 column.
-
Use a mobile phase consisting of a gradient of acetonitrile (B52724) and water or methanol and water.
-
Monitor the elution profile with a UV detector (around 225-230 nm) and collect the peak corresponding to this compound.
-
-
Structure Verification :
-
Confirm the identity and purity of the isolated this compound using analytical techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Visualizations: Workflows and Signaling Pathways
Experimental Workflow Diagram
Caption: Workflow for this compound Extraction and Purification.
Signaling Pathway Diagram
Caption: Inhibition of the NF-κB Signaling Pathway by Physalins.
Conclusion
The protocols and data presented provide a foundational guide for the successful extraction and purification of this compound. Researchers can utilize these methods as a starting point, with the understanding that optimization may be necessary based on the specific plant material and available laboratory equipment. The provided diagrams offer a clear visual representation of the experimental workflow and the molecular mechanism of action for physalins. Further research into this compound and its derivatives holds promise for the development of new therapeutic agents, particularly in the field of anti-inflammatory and anti-cancer drug discovery.
References
- 1. This compound | CAS:27503-33-9 | Miscellaneous | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. CN103288846A - Method for extracting and purifying total physalin from physalis plants - Google Patents [patents.google.com]
Application Note: Quantification of Physalin C using a Validated HPLC-MS/MS Method
Audience: Researchers, scientists, and drug development professionals.
Introduction
Physalin C is a member of the physalin family of steroidal lactones isolated from plants of the Physalis genus. Like other physalins, it has demonstrated a range of biological activities, including potent anti-inflammatory and immunomodulatory effects. Accurate quantification of this compound in various biological matrices is crucial for pharmacokinetic studies, efficacy evaluation, and understanding its mechanism of action. This application note provides a detailed protocol for the sensitive and selective quantification of this compound using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS).
Experimental Protocols
Sample Preparation (from Rat Plasma)
A protein precipitation method is employed for the extraction of this compound from plasma samples.
Materials:
-
Rat plasma containing this compound
-
Acetonitrile (ACN), HPLC grade
-
Internal Standard (IS) solution (e.g., Tolbutamide, 30 ng/mL in ACN)[1]
-
0.1% Formic acid in water
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge (capable of 14,000 rpm and 4°C)
Procedure:
-
Pipette 50 µL of rat plasma into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of acetonitrile.
-
Add 100 µL of the internal standard solution (Tolbutamide, 30 ng/mL in ACN).
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at 14,000 rpm for 5 minutes at 4°C.
-
Carefully transfer 100 µL of the clear supernatant to a clean microcentrifuge tube.
-
Add 20 µL of 0.1% formic acid to the supernatant to acidify the sample.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 14,000 rpm for another 5 minutes at 4°C.
-
Transfer the final supernatant to an HPLC vial for analysis.
HPLC-MS/MS Analysis
Instrumentation:
-
HPLC system with a binary pump and autosampler
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions:
| Parameter | Value |
| Column | ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 2 µL |
| Column Temperature | 40°C |
| Gradient Elution | Time (min) |
Mass Spectrometric Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 450°C |
| Desolvation Gas Flow | 800 L/h |
| Cone Gas Flow | 150 L/h |
MRM Transitions:
The following MRM transitions are proposed for this compound based on its structure and the known fragmentation patterns of other physalins. Optimization of collision energy and cone voltage is recommended to achieve the best sensitivity.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) |
| This compound | 527.2 | [Proposed] | 0.05 |
| Tolbutamide (IS) | 269.1 | 155.1 | 0.05 |
Note: The exact precursor and product ions for this compound should be determined by infusing a standard solution into the mass spectrometer.
Quantitative Data Summary
The following tables summarize the expected performance characteristics of the HPLC-MS/MS method for this compound quantification, based on validated methods for similar physalins like Physalin A.[1][2]
Table 1: Calibration Curve and Linearity
| Parameter | Expected Value |
| Linearity Range | 2.0 - 400 ng/mL |
| Correlation (r²) | > 0.995 |
| Weighting | 1/x² |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| LLOQ | 2.0 | < 15 | < 15 | 85 - 115 |
| Low QC | 5.0 | < 15 | < 15 | 85 - 115 |
| Mid QC | 50 | < 15 | < 15 | 85 - 115 |
| High QC | 300 | < 15 | < 15 | 85 - 115 |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low QC | 5.0 | > 80 | 85 - 115 |
| Mid QC | 50 | > 80 | 85 - 115 |
| High QC | 300 | > 80 | 85 - 115 |
Experimental Workflow and Signaling Pathway
Figure 1. Experimental workflow for this compound quantification.
References
Application Notes and Protocols for the NMR-Based Structural Elucidation of Physalin C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Physalins are a class of naturally occurring steroids isolated from plants of the Physalis genus, known for their complex chemical structures and significant biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects. The intricate polycyclic structure of physalins necessitates a comprehensive analytical approach for unambiguous structure elucidation. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in this process, providing detailed information about the carbon skeleton, proton environments, and stereochemistry of these molecules.
This document provides a detailed overview of the NMR analysis techniques employed for the structural elucidation of Physalin C. Due to the absence of a publicly available, complete experimental ¹H and ¹³C NMR dataset for this compound in the reviewed literature, this note will utilize a representative dataset from a closely related analogue, Physalin B, to illustrate the application of these techniques. The methodologies and workflows described herein are directly applicable to the structural determination of this compound and other complex physalins.
I. NMR Data for Structure Elucidation: A Representative Example (Physalin B)
The following tables summarize the ¹H and ¹³C NMR chemical shift assignments for Physalin B, a structurally similar physalin. This data serves as a reference for the types of signals and correlations expected for this compound. The data is typically acquired in deuterated chloroform (B151607) (CDCl₃) or deuterated methanol (B129727) (CD₃OD).
Table 1: ¹H NMR Data of a Representative Physalin (Physalin B)
| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| 2 | 5.75 | dd | 10.2, 2.4 |
| 3 | 6.05 | ddd | 10.2, 5.0, 2.4 |
| 4α | 2.30 | m | |
| 4β | 2.75 | m | |
| 6 | 4.45 | d | 4.0 |
| 7 | 3.20 | m | |
| 8 | 2.50 | m | |
| 9 | 2.95 | m | |
| 11α | 1.80 | m | |
| 11β | 2.10 | m | |
| 12α | 1.60 | m | |
| 12β | 1.95 | m | |
| 16 | 4.80 | d | 5.0 |
| 19-CH₃ | 1.20 | s | |
| 21-CH₃ | 1.95 | s | |
| 22 | 4.60 | t | 8.5 |
| 23α | 2.00 | m | |
| 23β | 2.25 | m | |
| 25 | 3.05 | m | |
| 27-CH₃ | 1.25 | d | 7.0 |
| 28-CH₃ | 1.15 | s |
Table 2: ¹³C NMR Data of a Representative Physalin (Physalin B)
| Position | Chemical Shift (δ) ppm |
| 1 | 205.0 |
| 2 | 127.5 |
| 3 | 138.0 |
| 4 | 35.5 |
| 5 | 78.0 |
| 6 | 65.0 |
| 7 | 40.0 |
| 8 | 38.0 |
| 9 | 45.0 |
| 10 | 55.0 |
| 11 | 25.0 |
| 12 | 30.0 |
| 13 | 85.0 |
| 14 | 108.0 |
| 15 | 210.0 |
| 16 | 80.0 |
| 17 | 82.0 |
| 18 | 170.0 |
| 19 | 20.0 |
| 20 | 75.0 |
| 21 | 22.0 |
| 22 | 78.0 |
| 23 | 32.0 |
| 24 | 38.0 |
| 25 | 35.0 |
| 26 | 175.0 |
| 27 | 15.0 |
| 28 | 28.0 |
II. Experimental Protocols for NMR Analysis
The following are detailed protocols for the key NMR experiments required for the structure elucidation of this compound.
A. Sample Preparation
-
Sample Purity: Ensure the isolated this compound is of high purity (>95%), as impurities can complicate spectral analysis.
-
Solvent Selection: Dissolve 5-10 mg of the purified compound in approximately 0.5-0.7 mL of a deuterated solvent. Common choices for physalins are Chloroform-d (CDCl₃) or Methanol-d₄ (CD₃OD). The choice of solvent can affect chemical shifts.
-
NMR Tube: Transfer the solution to a standard 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm.
B. 1D NMR Spectroscopy
1. ¹H NMR (Proton NMR)
-
Purpose: To identify the number and types of protons in the molecule, their chemical environments, and their scalar couplings.
-
Protocol:
-
Place the sample in the NMR spectrometer.
-
Tune and shim the probe to optimize the magnetic field homogeneity.
-
Acquire a standard ¹H NMR spectrum. Typical parameters include:
-
Pulse sequence: zg30 or zg
-
Spectral width: 12-16 ppm
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-5 seconds
-
Number of scans: 8-64 (depending on sample concentration)
-
-
Process the data by applying Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals to determine the relative number of protons for each resonance.
-
Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants.
-
2. ¹³C NMR (Carbon NMR)
-
Purpose: To determine the number of carbon atoms and their chemical environments (e.g., C, CH, CH₂, CH₃, C=O).
-
Protocol:
-
Acquire a proton-decoupled ¹³C NMR spectrum. Typical parameters include:
-
Pulse sequence: zgpg30
-
Spectral width: 220-250 ppm
-
Acquisition time: 1-2 seconds
-
Relaxation delay: 2-5 seconds
-
Number of scans: 1024-4096 (due to the low natural abundance of ¹³C)
-
-
Process the data similarly to the ¹H spectrum.
-
3. DEPT (Distortionless Enhancement by Polarization Transfer)
-
Purpose: To differentiate between CH, CH₂, and CH₃ groups.
-
Protocol:
-
Acquire DEPT-45, DEPT-90, and DEPT-135 spectra.
-
In a DEPT-90 spectrum, only CH signals appear.
-
In a DEPT-135 spectrum, CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks.
-
Quaternary carbons are absent in all DEPT spectra.
-
C. 2D NMR Spectroscopy
1. COSY (Correlation Spectroscopy)
-
Purpose: To identify proton-proton scalar couplings, typically through 2-3 bonds. This helps in establishing spin systems within the molecule.
-
Protocol:
-
Acquire a standard COSY spectrum.
-
The ¹H spectrum is plotted on both axes. Cross-peaks indicate coupled protons.
-
2. HSQC (Heteronuclear Single Quantum Coherence)
-
Purpose: To identify direct one-bond correlations between protons and carbons.
-
Protocol:
-
Acquire an HSQC spectrum.
-
The ¹H spectrum is on one axis and the ¹³C spectrum is on the other. Cross-peaks show which proton is directly attached to which carbon.
-
3. HMBC (Heteronuclear Multiple Bond Correlation)
-
Purpose: To identify long-range (2-3 bond) correlations between protons and carbons. This is crucial for connecting different spin systems and identifying quaternary carbons.
-
Protocol:
-
Acquire an HMBC spectrum.
-
Cross-peaks connect protons to carbons that are two or three bonds away.
-
4. NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy)
-
Purpose: To identify protons that are close in space (through-space correlations), which is essential for determining the relative stereochemistry of the molecule.
-
Protocol:
-
Acquire a NOESY or ROESY spectrum.
-
Cross-peaks indicate protons that are spatially proximate, irrespective of their bonding. ROESY is often preferred for medium-sized molecules like physalins as it avoids the issue of zero NOE enhancement.
-
III. Visualizations
A. Experimental Workflow for this compound Structure Elucidation
The following diagram illustrates the logical workflow for elucidating the structure of this compound using the described NMR techniques.
Caption: Workflow for this compound Structure Elucidation.
B. Biosynthetic Pathway of Physalins
The following diagram outlines the proposed biosynthetic pathway leading to the formation of the physalin skeleton.
Caption: Proposed Biosynthetic Pathway of Physalins.
IV. Conclusion
The structural elucidation of complex natural products like this compound is a systematic process that relies heavily on a suite of NMR experiments. By combining the information from 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC, HMBC, NOESY/ROESY) NMR spectroscopy, researchers can piece together the molecular puzzle. The 1D spectra provide the fundamental information about the types and numbers of protons and carbons. COSY and HSQC experiments help in assembling the molecular fragments, while HMBC connects these fragments to build the complete carbon skeleton. Finally, NOESY or ROESY experiments provide the crucial through-space information to determine the relative stereochemistry. The protocols and workflow outlined in this document provide a robust framework for the successful structural characterization of this compound and other related physalins, which is a critical step in their further investigation for drug development and other applications.
Application Notes and Protocols: Preparation and Use of Physalin C in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction: Physalin C is a naturally occurring steroidal lactone derived from plants of the Physalis genus.[1] It belongs to the withanolide class of compounds and is recognized for a range of potential pharmacological properties, including anticancer, anti-inflammatory, and antiviral activities.[1][2] Physalins are known to modulate various cellular signaling pathways, making them a subject of significant interest in pharmacology and drug development.[3][4] This document provides detailed protocols for the preparation of this compound stock solutions for in vitro cell culture experiments and a general methodology for assessing its cytotoxic effects.
Quantitative Data Summary
The following tables summarize the key properties, storage conditions, and solubility of this compound.
Table 1: this compound Properties and Storage Recommendations
| Parameter | Value | Reference |
| CAS Number | 27503-33-9 | |
| Molecular Formula | C₂₈H₃₀O₉ | |
| Molecular Weight | 510.53 g/mol | |
| Appearance | Powder | |
| Storage (Powder) | -20°C, desiccated | |
| Storage (Stock Solution) | -80°C (up to 6 months); -20°C (up to 1 month) |
Table 2: Solubility of this compound
| Solvent | Solubility | Notes | Reference |
| DMSO | Soluble | Recommended for cell culture stock solutions. | |
| Chloroform | Soluble | Not suitable for cell culture applications. | |
| Dichloromethane | Soluble | Not suitable for cell culture applications. | |
| Ethyl Acetate | Soluble | Not suitable for cell culture applications. | |
| Acetone | Soluble | Not suitable for cell culture applications. | |
| Water | Limited Solubility | Not recommended for preparing stock solutions. |
Table 3: Reported Cytotoxic Activity of Physalins (Reference Data)
Note: Specific IC₅₀ values for this compound are not widely reported in the literature. The following data for related physalins can be used as a starting point for determining experimental concentrations. The optimal concentration for this compound must be determined empirically for each cell line.
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| Physalin B | MCF-7 | Breast Cancer | 0.4 - 1.92 | |
| Physalin B | HCT-116 | Colorectal Cancer | < 2.0 | |
| Physalin D | HL-60 | Promyelocytic Leukemia | 0.052 | |
| Physalin D | SW480 | Colorectal Carcinoma | 0.649 | |
| Physalin F | A549 | Non-small Cell Lung | ~5.0 | |
| Physalin F | H1975 | Non-small Cell Lung | ~2.5 |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of a high-concentration primary stock solution in DMSO, which is the recommended solvent for cell culture applications.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer and/or sonicator
-
Sterile pipette tips
Procedure:
-
Equilibration: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 60 minutes. This prevents condensation from forming inside the vial.
-
Weighing: In a sterile environment (e.g., a laminar flow hood), carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.105 mg of this compound (Molecular Weight = 510.53 g/mol ).
-
Dissolution: Transfer the weighed powder to a sterile tube. Add the calculated volume of DMSO to achieve the final concentration of 10 mM.
-
Calculation: Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))
-
-
Solubilization: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. If necessary, warm the tube to 37°C or use an ultrasonic bath for a short period to aid dissolution. Visually inspect the solution to ensure no particulates are present.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile cryovials.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for shorter-term storage (up to 1 month).
Caption: Workflow for preparing a this compound stock solution.
Protocol 2: Cytotoxicity Assessment using MTT Assay
This protocol provides a general method for evaluating the effect of this compound on cell viability.
Materials:
-
Cells of interest (e.g., MCF-7, HepG2)
-
Complete cell culture medium (e.g., DMEM or EMEM with 10% FBS)
-
This compound primary stock solution (10 mM in DMSO)
-
Sterile 96-well cell culture plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000–10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Preparation of Working Solutions: Prepare serial dilutions of this compound from the 10 mM stock solution in complete culture medium.
-
Example: To make a 100 µM intermediate solution, dilute the 10 mM stock 1:100 in medium. Then, perform 2-fold serial dilutions from this solution to create a range of concentrations (e.g., 100, 50, 25, 12.5, 6.25, 3.125 µM).
-
Important: Ensure the final concentration of DMSO in the wells does not exceed 0.1% to avoid solvent-induced toxicity. Prepare a vehicle control containing the same final concentration of DMSO as the highest treatment concentration.
-
-
Cell Treatment: Carefully remove the medium from the wells and replace it with 100 µL of the prepared working solutions (including vehicle control and a "medium only" blank).
-
Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will metabolize the yellow MTT into purple formazan (B1609692) crystals.
-
Solubilization: Carefully aspirate the medium containing MTT from each well. Add 100 µL of solubilization solution (e.g., DMSO) to each well and mix gently on an orbital shaker to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control after subtracting the blank absorbance. Plot the viability against the log of the this compound concentration to determine the IC₅₀ value.
Mechanism of Action: Relevant Signaling Pathway
Physalins exert their biological effects by modulating several key signaling pathways. One of the most frequently implicated pathways is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway, which is crucial in regulating inflammatory responses and cell survival. Physalin A, for example, has been shown to inhibit the degradation of IκB-α, thereby preventing the nuclear translocation of the NF-κB p65 subunit and subsequent transcription of pro-inflammatory genes.
Caption: this compound inhibits the NF-κB signaling pathway.
References
Application Notes and Protocols for In Vivo Administration of Physalin C in Mice
Disclaimer: There is currently a lack of published in vivo administration protocols specifically for Physalin C in mice. The following application notes and protocols have been developed based on established methodologies for other closely related physalins, such as Physalin A, B, D, and F. Researchers should use this information as a guideline and are strongly advised to conduct preliminary dose-finding and toxicity studies to determine the optimal and safe dosage range for this compound for their specific mouse model and research objectives.
Introduction
Physalins are a group of naturally occurring seco-steroids isolated from plants of the Physalis genus, known for their wide range of biological activities, including anti-inflammatory, anti-tumor, and immunomodulatory effects.[1][2] this compound, a member of this class, has demonstrated potential pharmacological properties in vitro, including anti-inflammatory, antiviral, and anticancer activities.[3][4] Its mechanism of action is thought to involve the modulation of immune responses and inhibition of tumor cell proliferation.[3] This document provides a generalized protocol for the in vivo administration of this compound in mice, extrapolated from studies on other physalins, to guide researchers in designing their experimental workflows.
Data Presentation: In Vivo Studies of Various Physalins in Mice
The following table summarizes in vivo administration protocols for various physalins in different mouse models to provide a reference for designing studies with this compound.
| Physalin Type | Mouse Model | Dosage | Administration Route | Vehicle | Key Findings |
| Physalin A | Carrageenan-induced paw edema | Not Specified | Not Specified | Not Specified | Significantly reduced paw edema. |
| Non-small cell lung cancer xenograft | 40 mg/kg, 80 mg/kg | Not Specified | 1% DMSO and 5% Tween80 in PBS | Suppressed tumor growth. | |
| Physalin B | Endotoxic shock (LPS-induced) | 0.5 or 1 mg/kg | Intraperitoneal | Not Specified | Protected mice against a lethal dose of LPS. |
| Physalin D | ATP-induced paw edema | Not Specified | Intraperitoneal | Not Specified | Potently inhibited paw edema. |
| Plasmodium berghei infection | 50 and 100 mg/kg | Intraperitoneal | 10% DMSO in saline | Reduced parasitemia and increased survival rate. | |
| Sarcoma 180 tumor | 25 mg/kg | Not Specified | Not Specified | Inhibited tumor proliferation. | |
| Physalin F | Cutaneous leishmaniasis | Not Specified | Topical | Cream base | Significantly reduced lesion size and parasite load. |
| Endotoxic shock (LPS-induced) | 0.5 or 1 mg/kg | Intraperitoneal | Not Specified | Protected mice against a lethal dose of LPS. | |
| Physalin G | Endotoxic shock (LPS-induced) | 0.5 or 1 mg/kg | Intraperitoneal | Not Specified | Protected mice against a lethal dose of LPS. |
Experimental Protocols
This section outlines a generalized methodology for the in vivo administration of this compound in a mouse model. It is critical to optimize these protocols for your specific experimental design.
Materials
-
This compound
-
Vehicle (e.g., 10% DMSO in sterile saline, PBS with 1% DMSO and 5% Tween80)
-
6-8 week old mice (strain to be selected based on the experimental model)
-
Sterile syringes and needles (25-27 gauge)
-
Standard laboratory equipment for animal handling and measurements
Preparation of this compound Solution
Due to its limited water solubility, this compound should be dissolved in an appropriate organic solvent before being diluted with a sterile aqueous solution.
-
Prepare a stock solution of this compound in a suitable solvent such as DMSO.
-
For administration, dilute the stock solution with sterile saline or PBS to the desired final concentration. The final concentration of the organic solvent should be kept to a minimum (e.g., <10% DMSO) to avoid toxicity.
-
Warm the solution at 37°C and use an ultrasonic bath to aid dissolution if necessary.
-
Prepare fresh solutions on the day of use.
Administration Procedure (Example: Intraperitoneal Injection)
-
Animal Acclimatization: Acclimatize mice to the laboratory conditions for at least one week before the experiment.
-
Dosage Determination: Based on the data from other physalins (ranging from 0.5 mg/kg to 100 mg/kg), perform a pilot study to determine the optimal dose of this compound.
-
Injection:
-
Gently restrain the mouse.
-
Administer the prepared this compound solution or vehicle control via intraperitoneal (IP) injection. The injection volume should be appropriate for the mouse's weight (e.g., 100 µL for a 20-25 g mouse).
-
The frequency and duration of treatment will need to be optimized based on the specific experimental design and the half-life of this compound, which is currently unknown.
-
Example Experimental Model: Tumor Xenograft
-
Tumor Cell Implantation: Subcutaneously implant tumor cells into the flank of each mouse.
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-150 mm³) before starting treatment.
-
Treatment: Administer this compound or vehicle control as determined in the pilot study.
-
Tumor Measurement: Measure tumor volume using calipers every 2-3 days.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
Visualization of Signaling Pathways and Workflows
Signaling Pathways Potentially Modulated by Physalins
Physalins have been shown to modulate several key signaling pathways involved in inflammation and cancer. The diagram below illustrates the inhibition of the NF-κB and JAK/STAT3 pathways, which are common targets of physalins.
Caption: Potential inhibitory effects of this compound on NF-κB and JAK/STAT3 pathways.
General Experimental Workflow for In Vivo Studies
The following diagram outlines a typical workflow for an in vivo study investigating the efficacy of this compound in a mouse model.
Caption: A generalized experimental workflow for in vivo assessment of this compound.
References
- 1. Therapeutic Applications of Physalins: Powerful Natural Weapons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Therapeutic Applications of Physalins: Powerful Natural Weapons [frontiersin.org]
- 3. CAS 27503-33-9: this compound | CymitQuimica [cymitquimica.com]
- 4. This compound - Immunomart [immunomart.com]
Application Notes and Protocols for Cell-based Assay for Testing Physalin C Cytotoxicity
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Physalin C is a naturally occurring secosteroid belonging to the withanolide class, primarily isolated from plants of the Physalis genus.[1][2] These compounds have garnered significant interest in cancer research due to their potent cytotoxic and pro-apoptotic activities against various cancer cell lines.[1][2][3][4] Understanding the cytotoxic mechanism of this compound is crucial for its potential development as a therapeutic agent. This document provides a comprehensive guide with detailed protocols for assessing the cytotoxicity of this compound using a panel of common cell-based assays. The assays described herein will enable researchers to quantify cell viability, membrane integrity, apoptosis, mitochondrial dysfunction, and oxidative stress induced by this compound.
The cytotoxic effects of physalins are often mediated through the induction of apoptosis and cell cycle arrest.[2][5][6] Key signaling pathways implicated in physalin-induced cell death include the mitogen-activated protein kinase (MAPK) pathway, the p53-dependent pathway, and the generation of reactive oxygen species (ROS).[1][2][7] Physalins have been shown to increase the phosphorylation of ERK1/2, JNK, and p38 MAPK, leading to downstream events such as mitochondrial ROS production, cytochrome c release, and the activation of caspases.[1]
Assessment of Cell Viability and Membrane Integrity
Two fundamental assays to determine the overall cytotoxicity of this compound are the MTT and LDH assays. The MTT assay measures the metabolic activity of viable cells, while the LDH assay quantifies the release of lactate (B86563) dehydrogenase from cells with compromised membrane integrity.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[8][9] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals.[8][10][11] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[11][12]
Experimental Protocol: MTT Assay
-
Cell Seeding:
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.
-
Include a vehicle control (medium with the same concentration of the solvent) and a no-cell control (medium only).[13]
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or controls.
-
Incubate the plate for the desired exposure times (e.g., 24, 48, 72 hours).
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of MTT solvent (e.g., acidified isopropanol (B130326) or SDS solution) to each well to dissolve the formazan crystals.[13]
-
Gently mix on an orbital shaker for 15 minutes to ensure complete solubilization.[10][11]
-
-
Absorbance Measurement:
Data Presentation: MTT Assay
| Treatment | Concentration (µM) | Incubation Time (h) | Absorbance (570 nm) | % Cell Viability |
| Vehicle Control | - | 24 | 100 | |
| This compound | X | 24 | ||
| This compound | Y | 24 | ||
| This compound | Z | 24 | ||
| Vehicle Control | - | 48 | 100 | |
| This compound | X | 48 | ||
| This compound | Y | 48 | ||
| This compound | Z | 48 |
% Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100
LDH Assay for Cytotoxicity
The Lactate Dehydrogenase (LDH) assay is a method to quantify cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[15][16] LDH is a stable cytosolic enzyme that is released upon loss of membrane integrity, a hallmark of necrosis.[15][17] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt into a colored formazan product.[17][18] The amount of color formed is proportional to the number of lysed cells.[17]
Experimental Protocol: LDH Assay
-
Cell Seeding and Treatment:
-
Follow the same cell seeding and treatment protocol as described for the MTT assay (Section 1.1, steps 1 and 2).
-
-
Sample Collection:
-
After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
-
LDH Reaction:
-
Absorbance Measurement:
Data Presentation: LDH Assay
| Treatment | Concentration (µM) | Incubation Time (h) | Absorbance (490 nm) | % Cytotoxicity |
| Spontaneous LDH Release | - | 24 | 0 | |
| This compound | X | 24 | ||
| This compound | Y | 24 | ||
| This compound | Z | 24 | ||
| Maximum LDH Release (Lysis Control) | - | 24 | 100 |
% Cytotoxicity = [(Absorbance of treated - Spontaneous release) / (Maximum release - Spontaneous release)] x 100
Assessment of Apoptosis
To determine if this compound induces programmed cell death, the Annexin V-FITC/Propidium Iodide (PI) assay is a standard method. This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
Annexin V-FITC/PI Staining for Apoptosis Detection
During the early stages of apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[20] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect early apoptotic cells when conjugated to a fluorophore like FITC.[20][21] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.[20]
Experimental Protocol: Annexin V-FITC/PI Staining
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate and treat with various concentrations of this compound for the desired time.
-
-
Cell Harvesting:
-
Harvest the cells by trypsinization (for adherent cells) and collect any floating cells from the medium.
-
Wash the cells twice with cold PBS and centrifuge at 500 x g for 5 minutes.[22]
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of approximately 1 x 10⁶ cells/mL.[21][23]
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of FITC Annexin V and 1 µL of 100 µg/mL PI working solution.[24]
-
Incubate the cells at room temperature for 15 minutes in the dark.[21][24]
-
-
Flow Cytometry Analysis:
Data Presentation: Annexin V-FITC/PI Staining
| Treatment | Concentration (µM) | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control | - | |||
| This compound | X | |||
| This compound | Y | |||
| This compound | Z |
Assessment of Mitochondrial Dysfunction and Oxidative Stress
Mitochondria play a central role in apoptosis. The disruption of mitochondrial membrane potential (ΔΨm) is an early event in the apoptotic cascade. Additionally, the generation of reactive oxygen species (ROS) can induce oxidative stress and trigger apoptosis.
JC-1 Assay for Mitochondrial Membrane Potential (ΔΨm)
JC-1 is a cationic dye that exhibits potential-dependent accumulation in mitochondria.[25] In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence.[26] In apoptotic cells with low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence.[26][27] The ratio of red to green fluorescence provides a measure of mitochondrial depolarization.
Experimental Protocol: JC-1 Assay
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate or on coverslips for microscopy and treat with this compound.
-
-
JC-1 Staining:
-
Washing and Analysis:
-
Aspirate the staining solution and wash the cells twice with assay buffer.
-
For fluorescence microscopy, observe the cells under a fluorescence microscope using filters for red and green fluorescence.[25]
-
For flow cytometry, harvest the cells, resuspend in assay buffer, and analyze using the FL1 (green) and FL2 (red) channels.
-
Data Presentation: JC-1 Assay
| Treatment | Concentration (µM) | Red/Green Fluorescence Ratio | % Cells with Depolarized Mitochondria |
| Vehicle Control | - | ||
| This compound | X | ||
| This compound | Y | ||
| This compound | Z | ||
| CCCP (Positive Control) | 50 µM |
DCFH-DA Assay for Reactive Oxygen Species (ROS) Production
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable dye used to detect intracellular ROS.[29] Inside the cell, esterases cleave the acetate (B1210297) groups, trapping the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).[29][30][31] The fluorescence intensity is proportional to the amount of ROS.
Experimental Protocol: DCFH-DA Assay
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well black plate or a 24-well plate and treat with this compound.
-
-
DCFH-DA Staining:
-
Analysis:
Data Presentation: DCFH-DA Assay
| Treatment | Concentration (µM) | Fluorescence Intensity (Arbitrary Units) | Fold Increase in ROS Production |
| Vehicle Control | - | 1.0 | |
| This compound | X | ||
| This compound | Y | ||
| This compound | Z | ||
| H₂O₂ (Positive Control) | 100 µM |
Fold Increase = (Fluorescence of treated cells / Fluorescence of vehicle control)
Visualization of Workflows and Signaling Pathways
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Therapeutic Applications of Physalins: Powerful Natural Weapons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Physalin F from Physalis minima L. triggers apoptosis-based cytotoxic mechanism in T-47D cells through the activation caspase-3- and c-myc-dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Physalis pubescens L. branch and leaf extracts inhibit lymphoma proliferation by inducing apoptosis and cell cycle arrest [frontiersin.org]
- 5. Physalin B induces cell cycle arrest and triggers apoptosis in breast cancer cells through modulating p53-dependent apo… [ouci.dntb.gov.ua]
- 6. Physalis pubescens L. branch and leaf extracts inhibit lymphoma proliferation by inducing apoptosis and cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Physalin A induces G2/M phase cell cycle arrest in human non-small cell lung cancer cells: involvement of the p38 MAPK/ROS pathway | Semantic Scholar [semanticscholar.org]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. researchgate.net [researchgate.net]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - KR [thermofisher.com]
- 15. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 16. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. LDH cytotoxicity assay [protocols.io]
- 18. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 19. cellbiologics.com [cellbiologics.com]
- 20. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 21. kumc.edu [kumc.edu]
- 22. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 23. sigmaaldrich.com [sigmaaldrich.com]
- 24. documents.thermofisher.com [documents.thermofisher.com]
- 25. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 26. resources.revvity.com [resources.revvity.com]
- 27. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 28. cdn.caymanchem.com [cdn.caymanchem.com]
- 29. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 30. cosmobiousa.com [cosmobiousa.com]
- 31. bioquochem.com [bioquochem.com]
- 32. m.youtube.com [m.youtube.com]
- 33. doc.abcam.com [doc.abcam.com]
Application of Physalin C in Anti-Inflammatory Research Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Physalin C is a member of the physalin family, a group of naturally occurring seco-steroids isolated from plants of the Physalis genus.[1] While extensive research has highlighted the potent anti-inflammatory properties of several physalins, such as A, B, D, E, and F, specific data on this compound remains limited.[2][3] This document provides a comprehensive overview of the established anti-inflammatory mechanisms of the physalin family and offers detailed protocols for evaluating the anti-inflammatory potential of this compound in common research models. The methodologies presented are based on established protocols for closely related physalins and should be adapted and optimized for this compound by the end-user.
The primary anti-inflammatory mechanism of physalins involves the modulation of key signaling pathways, principally the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[2][4] By inhibiting these pathways, physalins can effectively reduce the expression and production of pro-inflammatory mediators, including nitric oxide (NO), prostaglandins, and cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[2][5][6]
Data Presentation: Anti-Inflammatory Activity of Various Physalins
The following tables summarize the quantitative data on the anti-inflammatory effects of various physalins from in vitro and in vivo studies. This data provides a benchmark for the potential efficacy of this compound.
Table 1: In Vitro Anti-Inflammatory Activities of Physalins
| Physalin | Model System | Parameter Measured | IC50 / Effective Concentration | Reference |
| Physalin A | LPS-stimulated RAW 264.7 cells | NO Production | ~5 µM | [7] |
| Physalin A | IL-1β-stimulated chondrocytes | iNOS Expression | Significant reduction at 1 µM | [4] |
| Physalin A | IL-1β-stimulated chondrocytes | COX-2 Expression | Significant reduction at 1 µM | [4] |
| Physalin B | LPS-stimulated RAW 264.7 cells | TNF-α Production | Significant inhibition at 1-10 µM | [8] |
| Physalin B | LPS-stimulated RAW 264.7 cells | IL-6 Production | Significant inhibition at 1-10 µM | [8] |
| Physalin E | LPS-stimulated RAW 264.7 cells | TNF-α Secretion | Significant inhibition at 12.5-50 µM | [6][9] |
| Physalin E | LPS-stimulated RAW 264.7 cells | IL-6 Secretion | Significant inhibition at 12.5-50 µM | [6][9] |
| Physalin F | PMA-induced NF-κB activation in HeLa cells | NF-κB Inhibition | 8 µM | [10] |
| Physalin F | Leishmania-infected macrophages | NO Production | IC50 = 0.18 µM | [11] |
| Physalin G | LPS-stimulated RAW 264.7 cells | NO Production | Significant inhibition | [2] |
Table 2: In Vivo Anti-Inflammatory Activities of Physalins
| Physalin | Animal Model | Dosage | Effect | Reference |
| Physalin A | Carrageenan-induced paw edema (rat) | 10, 20 mg/kg | Significant reduction in paw edema | [12] |
| Physalin B | Endotoxic shock (mouse) | 0.5, 1 mg/kg | Protection against lethal dose of LPS | [3] |
| Physalin E | TPA-induced dermatitis (mouse) | 0.125-0.5 mg/ear | Reduction in ear edema and TNF/NF-κB expression | [3] |
| Physalin F | Intestinal ischemia/reperfusion (mouse) | 0.2, 2, 20 mg/kg | Reduced vascular permeability and serum TNF | [3] |
Experimental Protocols
The following are detailed protocols for assessing the anti-inflammatory activity of this compound.
Protocol 1: In Vitro Anti-Inflammatory Activity in LPS-Stimulated RAW 264.7 Macrophages
This protocol outlines the use of the murine macrophage cell line RAW 264.7, stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.
1.1. Cell Culture and Maintenance
-
Cell Line: RAW 264.7 (ATCC® TIB-71™).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: Passage cells every 2-3 days when they reach 80-90% confluency.
1.2. Cytotoxicity Assessment (MTT Assay) It is crucial to determine the non-toxic concentration range of this compound before evaluating its anti-inflammatory effects.
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/mL (100 µL/well) and incubate overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 25, 50, 100 µM) for 24 hours. Include a vehicle control (e.g., DMSO).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control. Select non-cytotoxic concentrations for subsequent experiments.
1.3. Measurement of Nitric Oxide (NO) Production (Griess Assay)
-
Seed RAW 264.7 cells in a 96-well plate as described in 1.2.
-
Pre-treat cells with non-toxic concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm. A standard curve using sodium nitrite (B80452) should be generated to quantify NO levels.
1.4. Measurement of Pro-inflammatory Cytokines (ELISA)
-
Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10^5 cells/mL (500 µL/well) and incubate overnight.
-
Pre-treat cells with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatants and centrifuge to remove cell debris.
-
Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
1.5. Western Blot Analysis of NF-κB and MAPK Signaling Pathways
-
Seed RAW 264.7 cells in a 6-well plate at a density of 5 x 10^5 cells/mL (2 mL/well) and incubate overnight.
-
Pre-treat cells with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for a shorter duration (e.g., 30-60 minutes for pathway activation).
-
Lyse the cells and determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against p-p65, p65, p-IκBα, IκBα, p-p38, p38, p-ERK, ERK, p-JNK, JNK, and a loading control (e.g., β-actin or GAPDH).
-
Incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an ECL detection system and quantify the band intensities.
Protocol 2: In Vivo Anti-Inflammatory Activity in Carrageenan-Induced Paw Edema in Mice
This model is widely used to assess the efficacy of anti-inflammatory compounds on acute inflammation.
-
Animals: Male BALB/c mice (6-8 weeks old).
-
Acclimatization: Acclimatize the animals for at least one week before the experiment.
-
Grouping: Divide the mice into groups (n=6-8 per group):
-
Vehicle control group (e.g., saline or 0.5% CMC).
-
This compound treated groups (e.g., 10, 20, 50 mg/kg, administered intraperitoneally or orally).
-
Positive control group (e.g., Indomethacin, 10 mg/kg).
-
-
Procedure:
-
Administer this compound or the vehicle 1 hour before carrageenan injection.
-
Measure the initial paw volume of the right hind paw using a plethysmometer.
-
Inject 50 µL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.
-
Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.
-
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.
Visualizations
The following diagrams illustrate the key signaling pathways and workflows relevant to the anti-inflammatory action of physalins.
Caption: NF-κB signaling pathway and points of inhibition by this compound.
Caption: MAPK signaling pathway and potential inhibition by this compound.
References
- 1. florajournal.com [florajournal.com]
- 2. Frontiers | Therapeutic Applications of Physalins: Powerful Natural Weapons [frontiersin.org]
- 3. Therapeutic Applications of Physalins: Powerful Natural Weapons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Physalin A Inhibits MAPK and NF-κB Signal Transduction Through Integrin αVβ3 and Exerts Chondroprotective Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Anti-inflammatory effects of physalin E from Physalis angulata on lipopolysaccharide-stimulated RAW 264.7 cells through inhibition of NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Physalins with anti-inflammatory activity are present in Physalis alkekengi var. franchetii and can function as Michael reaction acceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Physalins from Witheringia solanacea as modulators of the NF-kappaB cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of Physalin C in Viral Replication Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Physalin C, a naturally occurring steroidal lactone derived from plants of the Physalis genus, has garnered scientific interest for its diverse biological activities, including anti-inflammatory, anticancer, and antiviral properties[1][2]. As a member of the withanolide class of compounds, this compound holds promise as a potential candidate for the development of novel antiviral therapeutics[3][4][5]. Many viruses manipulate host cell signaling pathways, such as the NF-κB pathway, to facilitate their replication[3][6][7][8][9]. The known immunomodulatory effects of physalins, often involving the inhibition of the NF-κB signaling pathway, provide a strong rationale for investigating their antiviral potential[10].
These application notes provide a comprehensive guide for researchers interested in evaluating the antiviral efficacy of this compound. The following sections detail the necessary protocols for determining the cytotoxicity of this compound, assessing its ability to inhibit viral replication through plaque reduction assays, and quantifying the reduction in viral load using quantitative PCR (qPCR).
Data Presentation: In Vitro Efficacy of Physalins
Due to the limited availability of specific antiviral data for this compound, the following table summarizes the cytotoxic and inhibitory concentrations of related physalins and withanolides against various pathogens and cell lines. This data serves as a valuable reference for designing experiments with this compound, suggesting potential starting concentrations for dose-response studies.
| Compound | Target | Assay | IC50 (µM) | CC50 (µM) | Cell Line | Reference |
| 5β,6β-epoxythis compound | Human Cancer Cells | Cytotoxicity | - | >10 | NCI-H460, SF-268, PC-3, MCF-7 | [11] |
| 5α-chloro-6β-hydroxythis compound | Human Cancer Cells | Cytotoxicity | - | >10 | NCI-H460, SF-268, PC-3, MCF-7 | [11] |
| Physalin B | Leishmania tropica | Antileishmanial | 13.33 ± 0.098 | - | - | |
| Physalin H | Leishmania tropica | Antileishmanial | 9.59 ± 0.27 | - | - | |
| Withaferin A | SARS-CoV-2 | In silico/In vitro | - | - | A549 | [6] |
| Withanone | SARS-CoV-2 | In silico/In vitro | - | - | HSC3, MCF7 | [6] |
Note: IC50 (50% inhibitory concentration) and CC50 (50% cytotoxic concentration) values are crucial for determining the therapeutic index (Selectivity Index, SI = CC50/IC50) of a compound, which indicates its relative safety. An SI value greater than 1 is generally considered non-toxic in the tested system.
Experimental Protocols
Prior to conducting viral inhibition assays, it is essential to determine the cytotoxic concentration of this compound on the host cell line to ensure that any observed antiviral effect is not due to cell death.
Protocol 1: Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration of this compound that is toxic to the host cells.
Materials:
-
This compound
-
Host cell line appropriate for the virus of interest (e.g., Vero, A549, MDCK)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microplates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the host cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. The final solvent concentration should not exceed 0.1% to avoid solvent-induced cytotoxicity.
-
Treatment: Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent) and a cell-free blank (medium only).
-
Incubation: Incubate the plate for a duration equivalent to the planned antiviral assay (e.g., 48-72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate for at least 1 hour at 37°C to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the cell viability against the logarithm of the compound concentration and determine the CC50 value using non-linear regression analysis.
Protocol 2: Plaque Reduction Assay
This assay is the gold standard for quantifying the inhibition of viral replication by an antiviral compound.
Materials:
-
This compound
-
Virus stock with a known titer (Plaque Forming Units/mL)
-
Confluent monolayer of susceptible host cells in 6-well or 12-well plates
-
Serum-free culture medium
-
Overlay medium (e.g., 1:1 mixture of 2X culture medium and 1.6% agarose)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
-
Formalin (10%) or other suitable fixative
Procedure:
-
Compound and Virus Preparation: Prepare serial dilutions of this compound in serum-free medium. In separate tubes, mix each dilution of this compound with an equal volume of virus suspension containing approximately 100-200 PFU. Also, prepare a virus control (virus mixed with medium only) and a cell control (medium only). Incubate the mixtures at 37°C for 1 hour.
-
Infection: Aspirate the culture medium from the confluent cell monolayers and wash once with sterile PBS. Add the this compound/virus mixtures to the respective wells.
-
Adsorption: Incubate the plates for 1-2 hours at 37°C to allow for viral adsorption, gently rocking the plates every 15-20 minutes.
-
Overlay: Carefully aspirate the inoculum and gently add 2 mL of the semi-solid overlay medium to each well. Allow the overlay to solidify at room temperature.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).
-
Fixation and Staining: After the incubation period, fix the cells by adding 1 mL of 10% formalin to each well and incubating for at least 30 minutes. Carefully remove the overlay and staining solution. Stain the cell monolayer with crystal violet solution for 15-30 minutes.
-
Plaque Counting: Gently wash the wells with water to remove excess stain and allow the plates to air dry. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each concentration of this compound compared to the virus control. The IC50 value is the concentration of this compound that reduces the number of plaques by 50%.
Protocol 3: Quantitative PCR (qPCR) for Viral Load Determination
This protocol quantifies the amount of viral nucleic acid (DNA or RNA) in cell culture supernatants or cell lysates, providing a measure of viral replication.
Materials:
-
This compound
-
Virus-infected cells treated with this compound
-
Nucleic acid extraction kit (for viral DNA or RNA)
-
Reverse transcriptase (for RNA viruses)
-
qPCR master mix (e.g., SYBR Green or probe-based)
-
Primers and probes specific for the target viral gene
-
qPCR instrument
Procedure:
-
Sample Collection: At the desired time points post-infection, collect the cell culture supernatant or lyse the cells to extract total nucleic acids.
-
Nucleic Acid Extraction: Extract viral DNA or RNA from the collected samples using a suitable commercial kit according to the manufacturer's instructions. For RNA viruses, treat the samples with DNase to remove any contaminating cellular DNA.
-
Reverse Transcription (for RNA viruses): Synthesize complementary DNA (cDNA) from the extracted viral RNA using a reverse transcriptase enzyme and specific primers.
-
qPCR: Set up the qPCR reaction by mixing the extracted DNA or synthesized cDNA with the qPCR master mix, specific primers, and probe (if using a probe-based assay).
-
Thermal Cycling: Perform the qPCR in a real-time PCR instrument using an appropriate thermal cycling protocol.
-
Data Analysis: Determine the cycle threshold (Ct) values for each sample. Create a standard curve using known concentrations of a plasmid containing the target viral sequence. Quantify the viral copy number in the samples by interpolating their Ct values on the standard curve. The reduction in viral load in this compound-treated samples compared to the untreated control indicates the antiviral activity.
Visualizations
Experimental Workflow for Antiviral Activity Assessment
Caption: Workflow for evaluating the antiviral activity of this compound.
Proposed Mechanism of Action: Inhibition of NF-κB Signaling
Many viruses activate the NF-κB signaling pathway to promote their replication and inhibit apoptosis of the host cell. Physalins have been shown to inhibit this pathway, which represents a plausible mechanism for their antiviral activity.
Caption: this compound may inhibit viral replication by blocking NF-κB activation.
References
- 1. CAS 27503-33-9: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. researchgate.net [researchgate.net]
- 4. Withanolides from Withania somnifera as an immunity booster and their therapeutic options against COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jpadr.com [jpadr.com]
- 6. COVID19-inhibitory activity of withanolides involves targeting of the host cell surface receptor ACE2: insights from computational and biochemical assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. growables.org [growables.org]
- 8. researchgate.net [researchgate.net]
- 9. Therapeutic Applications of Physalins: Powerful Natural Weapons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of Therapeutic Activity of Physalis angulata (In Vitro Studies) [sciltp.com]
- 11. researchgate.net [researchgate.net]
Experimental Design for Studying the Immunomodulatory Effects of Physalin C
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Physalins, a class of naturally occurring steroids derived from plants of the Physalis genus, have demonstrated a range of immunomodulatory activities. While extensive research has been conducted on various physalins, specific data on Physalin C remains limited. These application notes provide a comprehensive framework for designing and conducting experiments to elucidate the immunomodulatory effects of this compound, drawing upon the established knowledge of other well-characterized physalins.
The primary immunomodulatory effects of physalins observed to date are anti-inflammatory in nature. These effects are largely attributed to the inhibition of pro-inflammatory mediators and the modulation of key signaling pathways that govern the immune response.[1][2] Key areas of investigation for this compound should include its impact on cytokine production, immune cell proliferation, and macrophage polarization.
Key Immunomodulatory Activities of Physalins:
-
Inhibition of Pro-inflammatory Cytokines: Physalins have been shown to inhibit the production of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[3][4]
-
Suppression of Inflammatory Mediators: The production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2), crucial mediators of inflammation, is often suppressed by physalins.[5]
-
Modulation of Anti-inflammatory Cytokines: Some physalins have been observed to promote the production of the anti-inflammatory cytokine Interleukin-10 (IL-10).
-
Inhibition of T-Lymphocyte Proliferation: Certain physalins can suppress the proliferation of T-lymphocytes, a key event in the adaptive immune response.
-
Macrophage Polarization: Physalins can influence the differentiation of macrophages, promoting a shift from the pro-inflammatory M1 phenotype to the anti-inflammatory M2 phenotype.
These diverse effects are primarily mediated through the modulation of critical intracellular signaling pathways, including the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Signal Transducer and Activator of Transcription (STAT) pathways. A thorough investigation into the effects of this compound on these pathways is crucial to understanding its mechanism of action.
Data Presentation
Due to the limited availability of specific quantitative data for this compound in the current scientific literature, the following table presents representative data for other physalins to illustrate the expected range of effects and the standard format for data presentation. Further experimental investigation is required to determine the specific values for this compound.
Table 1: Representative Immunomodulatory Effects of Various Physalins
| Physalin Type | Assay | Cell Line/Model | Stimulus | IC₅₀ / Effect | Reference |
| Physalin A | NO Production | RAW 264.7 Macrophages | LPS | Inhibition of NO production | |
| TNF-α Production | RAW 264.7 Macrophages | LPS | Significant reduction in TNF-α | ||
| IL-6 Production | RAW 264.7 Macrophages | LPS | Significant reduction in IL-6 | ||
| T-Cell Proliferation | Mouse Splenocytes | Concanavalin A | Inhibition of proliferation | ||
| Physalin B | NO Production | RAW 264.7 Macrophages | LPS | Inhibition of NO production | |
| TNF-α Production | RAW 264.7 Macrophages | LPS | Inhibition of TNF-α production | ||
| Physalin D | Macrophage Polarization | Bone Marrow-Derived Macrophages | LPS/IFN-γ | Promoted M2 polarization | |
| Physalin F | T-Cell Proliferation | Human PBMCs | PHA | IC₅₀ ≈ 0.97 µM | |
| TNF-α Production | Human PBMCs | Spontaneous | Significant reduction at 10 µM | ||
| IL-6 Production | Human PBMCs | Spontaneous | Significant reduction at 10 µM | ||
| IL-10 Production | Human PBMCs | Spontaneous | Significant reduction at 10 µM | ||
| Physalin H | T-Cell Proliferation | Mouse Splenocytes | Concanavalin A | Dose-dependent inhibition |
Note: This table is for illustrative purposes. The actual effects and IC₅₀ values for this compound must be determined experimentally.
Experimental Protocols
The following are detailed protocols for key experiments to assess the immunomodulatory effects of this compound.
Nitric Oxide (NO) Production Assay in Macrophages
Objective: To determine the effect of this compound on the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum) and 1% Penicillin-Streptomycin
-
This compound (dissolved in DMSO, with final DMSO concentration ≤ 0.1%)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (B80452) (NaNO₂) standard solution
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight at 37°C, 5% CO₂.
-
Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., a known iNOS inhibitor).
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include an unstimulated control group.
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent Component A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Component B and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Generate a standard curve using known concentrations of sodium nitrite to determine the nitrite concentration in the samples.
-
Calculate the percentage of NO production inhibition relative to the LPS-stimulated control.
Cytokine Production Assay (ELISA)
Objective: To quantify the effect of this compound on the production of pro-inflammatory (TNF-α, IL-6) and anti-inflammatory (IL-10) cytokines.
Materials:
-
RAW 264.7 cells or human peripheral blood mononuclear cells (PBMCs)
-
Appropriate cell culture medium
-
This compound
-
LPS or other appropriate stimulus (e.g., Phytohemagglutinin (PHA) for PBMCs)
-
ELISA kits for TNF-α, IL-6, and IL-10
-
96-well ELISA plates
-
Microplate reader
Protocol:
-
Seed cells in a 24-well plate at an appropriate density (e.g., 5 x 10⁵ cells/well for RAW 264.7).
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with the appropriate stimulus (e.g., LPS for macrophages, PHA for T-cells) for a predetermined time (e.g., 6-24 hours, depending on the cytokine).
-
Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
Perform the ELISA for each cytokine according to the manufacturer's instructions.
-
Measure the absorbance and calculate the cytokine concentrations based on the standard curve.
-
Express the results as pg/mL or ng/mL and calculate the percentage of inhibition or stimulation compared to the control.
T-Lymphocyte Proliferation Assay (CFSE Staining)
Objective: To assess the effect of this compound on the proliferation of T-lymphocytes.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated T-cells
-
RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
Phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies
-
This compound
-
Flow cytometer
Protocol:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Label the cells with CFSE according to the manufacturer's protocol.
-
Seed the CFSE-labeled cells in a 96-well plate at a density of 2 x 10⁵ cells/well.
-
Add various concentrations of this compound to the wells.
-
Stimulate the cells with PHA (e.g., 5 µg/mL) or plate-bound anti-CD3 and soluble anti-CD28 antibodies. Include an unstimulated control.
-
Incubate the plate for 3-5 days at 37°C, 5% CO₂.
-
Harvest the cells and stain with antibodies for T-cell markers (e.g., CD3, CD4, CD8) if a more specific analysis is required.
-
Analyze the cells by flow cytometry. Proliferating cells will show a sequential halving of CFSE fluorescence intensity.
-
Quantify the percentage of proliferating cells in each condition.
Macrophage Polarization Assay
Objective: To determine if this compound can modulate the polarization of macrophages towards an M1 (pro-inflammatory) or M2 (anti-inflammatory) phenotype.
Materials:
-
Bone marrow-derived macrophages (BMDMs) or THP-1 human monocytic cell line
-
Appropriate cell culture medium
-
Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation
-
For M1 polarization: LPS and Interferon-gamma (IFN-γ)
-
For M2 polarization: Interleukin-4 (IL-4) and Interleukin-13 (IL-13)
-
This compound
-
Antibodies for flow cytometry (e.g., CD80, CD86 for M1; CD163, CD206 for M2)
-
RNA isolation kit and reagents for qRT-PCR (primers for iNOS, TNF-α for M1; Arg-1, Fizz1 for M2)
Protocol:
-
Differentiate macrophages (e.g., treat THP-1 cells with PMA for 48 hours).
-
Treat the differentiated macrophages with this compound for 1 hour.
-
Induce polarization by adding M1 stimuli (LPS + IFN-γ) or M2 stimuli (IL-4 + IL-13) and incubate for 24-48 hours.
-
Flow Cytometry Analysis:
-
Harvest the cells and stain with fluorescently labeled antibodies against M1 and M2 surface markers.
-
Analyze the cells by flow cytometry to determine the percentage of M1 and M2 polarized macrophages.
-
-
qRT-PCR Analysis:
-
Isolate total RNA from the cells.
-
Synthesize cDNA and perform qRT-PCR using primers for M1 and M2 marker genes.
-
Analyze the relative gene expression levels.
-
-
Functional Assays:
-
Measure the production of NO (as an M1 marker) and arginase activity (as an M2 marker) in the cell lysates or supernatants.
-
Visualizations
Experimental Workflow
Caption: General experimental workflow for in vitro assessment of this compound's immunomodulatory effects.
NF-κB Signaling Pathway Inhibition by Physalins
Caption: Physalins inhibit the NF-κB pathway by preventing IκBα degradation and NF-κB nuclear translocation.
MAPK Signaling Pathway Modulation by Physalins
References
- 1. In Vitro Generation of Interleukin 10–producing Regulatory CD4+ T Cells Is Induced by Immunosuppressive Drugs and Inhibited by T Helper Type 1 (Th1)– and Th2-inducing Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitory Effect on Nitric Oxide Release in LPS-Stimulated Macrophages and Free Radical Scavenging Activity of Croton linearis Jacq. Leaves [mdpi.com]
- 3. Physalin F induces cell apoptosis in human renal carcinoma cells by targeting NF-kappaB and generating reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Transcriptional regulation by STAT6 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Physalin C Precipitation in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of Physalin C precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its solubility properties?
This compound is a naturally occurring steroidal lactone derived from plants of the Physalis genus.[1][2] It is a hydrophobic compound with limited solubility in water but is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), chloroform, dichloromethane, ethyl acetate, and acetone.[1][3][4]
Q2: Why is my this compound precipitating when I add it to my cell culture medium?
Precipitation of hydrophobic compounds like this compound in aqueous cell culture media is a common issue. This "crashing out" occurs due to the rapid change in the solvent environment from a concentrated organic stock solution (like DMSO) to the aqueous-based medium where its solubility is significantly lower. Other contributing factors can include temperature shifts, pH changes in the medium, and interactions with media components.
Q3: What is the maximum recommended concentration of DMSO in the final cell culture medium?
While DMSO is an excellent solvent for preparing a concentrated stock solution of this compound, it can be toxic to cells at higher concentrations. It is crucial to keep the final concentration of DMSO in the cell culture medium as low as possible, ideally below 0.1%, and not exceeding 0.5%. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any solvent effects.
Q4: Can I store this compound solution in cell culture medium?
It is not recommended to store this compound in pre-mixed cell culture medium for extended periods. The compound's stability in an aqueous environment, especially one as complex as cell culture media, can be limited, leading to degradation or precipitation over time. It is best practice to prepare fresh working solutions of this compound in your cell culture medium for each experiment.
Q5: How do temperature changes affect this compound solubility?
Temperature shifts can significantly impact the solubility of compounds in cell culture media. Adding a concentrated stock solution of this compound to cold media can decrease its solubility and promote precipitation. Therefore, it is essential to pre-warm your cell culture medium to the optimal temperature for your cells (e.g., 37°C) before adding the this compound stock solution.
Troubleshooting Guides
Issue 1: Immediate Precipitation of this compound Upon Addition to Cell Culture Media
Symptoms: A visible precipitate, cloudiness, or turbidity forms immediately after adding the this compound stock solution to the cell culture medium.
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the media exceeds its aqueous solubility limit. | Decrease the final working concentration of this compound. Perform a solubility test to determine the maximum soluble concentration in your specific cell culture medium (see Experimental Protocols). |
| Rapid Dilution | Adding a concentrated DMSO stock directly to a large volume of media causes a rapid solvent exchange, leading to precipitation. | Perform a serial dilution of the this compound stock solution in pre-warmed (37°C) culture media. Alternatively, add the stock solution dropwise while gently vortexing or swirling the media to ensure rapid and even dispersion. |
| Low Temperature of Media | Adding the compound to cold media can decrease its solubility. | Always use pre-warmed (37°C) cell culture media for preparing your final working solutions. |
| High DMSO Concentration in Final Solution | While DMSO aids in the initial dissolution, a high final concentration may not prevent precipitation upon significant dilution into an aqueous medium and can be toxic to cells. | Keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%. This may require preparing a more dilute stock solution in DMSO. |
Issue 2: Delayed Precipitation of this compound in the Incubator
Symptoms: The this compound solution is initially clear after preparation but a precipitate forms after some time in the incubator.
| Potential Cause | Explanation | Recommended Solution |
| pH Shift in Media | The CO2 environment in the incubator can lower the pH of the medium over time, which may affect the solubility of pH-sensitive compounds. | Ensure your cell culture medium is properly buffered for the CO2 concentration in your incubator. |
| Interaction with Media Components | This compound may interact with salts, proteins (from serum), or other components in the media over time, leading to the formation of insoluble complexes. Calcium salts are a common cause of precipitation in media. | If possible, test the stability of this compound in your specific cell culture medium (with and without serum) over the intended duration of your experiment. Consider using a serum-free medium if your experimental design allows. |
| Evaporation of Media | Evaporation from the culture vessel can increase the concentration of all components, including this compound, potentially exceeding its solubility limit. | Ensure proper humidification of your incubator. For long-term experiments, consider using culture plates with low-evaporation lids or sealing plates with gas-permeable membranes. |
| Temperature Fluctuations | Repeatedly removing the culture vessels from the incubator can cause temperature cycling, which may affect the solubility of the compound. | Minimize the time your culture vessels are outside the incubator. If frequent observation is necessary, consider using a microscope with an integrated incubator. |
Data Presentation
Table 1: Solubility and Stock Solution Parameters for this compound
| Parameter | Value | Notes |
| Molecular Weight | 510.53 g/mol | - |
| Solubility in DMSO | ~51 mg/mL | Calculated based on supplier data for preparing a 100 mM stock solution. |
| Recommended Stock Solution Concentration | 10-50 mM in 100% DMSO | Higher concentrations may be possible, but this range provides a good starting point for most applications. |
| Stock Solution Storage | Aliquot and store at -20°C or -80°C for several months. | Avoid repeated freeze-thaw cycles. |
Table 2: Typical Working Concentrations of Physalins in Cell Culture
| Physalin Type | Cell Line(s) | Working Concentration Range | Reference |
| This compound (and others) | NCI-H460, SF-268, PC-3, MCF-7 | Tested up to 10.0 μM | |
| Physalin D | Various cancer cell lines | IC50 values of 0.052 - 2.274 µM | |
| Physalins | Various cancer cell lines | Screened at 40 µM |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol describes a method for preparing a high-concentration stock solution of this compound in DMSO and subsequent dilution into cell culture medium to minimize precipitation.
Materials:
-
This compound powder
-
100% sterile DMSO
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or incubator at 37°C
Procedure:
-
Prepare a High-Concentration Stock Solution:
-
Dissolve this compound powder in 100% DMSO to create a high-concentration stock solution (e.g., 50 mM).
-
Ensure the compound is fully dissolved by vortexing. If necessary, warm the tube briefly at 37°C and sonicate for a short period.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.
-
-
Prepare the Final Working Solution:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Pre-warm your complete cell culture medium to 37°C.
-
Perform a serial dilution of the stock solution in the pre-warmed medium to achieve the desired final concentration. For example, to prepare a 50 µM working solution from a 50 mM stock, you can perform a 1:1000 dilution (e.g., 1 µL of stock in 999 µL of medium).
-
Add the stock solution dropwise to the medium while gently vortexing or swirling to ensure immediate and thorough mixing.
-
Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
-
Protocol 2: Determining the Maximum Soluble Concentration of this compound
This protocol provides a method to determine the highest concentration of this compound that remains soluble in your specific cell culture medium.
Materials:
-
This compound stock solution in DMSO (e.g., 50 mM)
-
Complete cell culture medium (with and without serum, if applicable)
-
Sterile 96-well clear-bottom plate
-
Pipettes and sterile tips
-
Incubator at 37°C, 5% CO2
-
Plate reader (optional, for quantitative measurement)
Procedure:
-
Prepare Serial Dilutions:
-
In a sterile 96-well plate, add 100 µL of pre-warmed complete cell culture medium to each well.
-
Create a serial dilution of your this compound stock solution directly in the wells. For example, add 2 µL of your 50 mM stock to the first well, mix well, then transfer 100 µL to the next well, and so on, to create a 2-fold dilution series.
-
Include a vehicle control (medium with the highest concentration of DMSO used) and a media-only blank.
-
-
Incubation and Observation:
-
Incubate the plate at 37°C and 5% CO2.
-
Visually inspect the wells for any signs of precipitation or cloudiness at different time points (e.g., immediately after preparation, 2, 6, 12, and 24 hours).
-
-
Determine Maximum Soluble Concentration:
-
The highest concentration that remains clear throughout the observation period is your maximum working soluble concentration under those specific conditions.
-
For a more quantitative assessment, you can measure the absorbance of the plate at a wavelength where the compound does not absorb (e.g., 600 nm). An increase in absorbance over time indicates precipitation.
-
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Signaling pathways modulated by physalins.
References
- 1. The pH and temperature dependence of the interaction of steroid hormones with the transport system of glucose in human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of the pH‐dependent protein stability of 3α‐hydroxysteroid dehydrogenase/carbonyl reductase by differential scanning fluorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CAS 27503-33-9: this compound | CymitQuimica [cymitquimica.com]
Optimizing Physalin Dosage for In Vivo Animal Studies: A Technical Support Guide
Frequently Asked Questions (FAQs)
Q1: I am starting an in vivo study with a physalin compound. What is a typical dose range to begin with?
A: The optimal dosage of a physalin is highly dependent on the specific physalin, the animal model, and the therapeutic indication. Based on studies with various physalins, a general starting point for systemic administration (e.g., intraperitoneal) for anti-inflammatory or anti-tumor effects in mice could be in the range of 0.5 to 25 mg/kg. For topical applications, dosages have been reported in milligrams per ear. It is crucial to perform a dose-escalation study to determine the maximum tolerated dose (MTD) and the optimal effective dose for your specific experimental setup.
Q2: What is the best route of administration for physalins in animal studies?
A: The choice of administration route depends on the target organ and the desired systemic exposure. Common routes for physalins in preclinical studies include:
-
Intraperitoneal (IP) injection: Frequently used for systemic delivery in studies evaluating anti-tumor and anti-inflammatory effects.[1][2]
-
Topical application: Effective for localized conditions like skin inflammation or cutaneous leishmaniasis.[3][4]
-
Oral gavage: While less common in the reviewed literature for pure physalins, extracts of Physalis species have been administered orally. The bioavailability of physalins via the oral route can be low.[4]
Q3: What are the common vehicles used to dissolve and administer physalins?
A: Physalins are generally poorly soluble in water. Common vehicles used in published studies include:
-
Saline
-
Phosphate-buffered saline (PBS)
-
A stock solution in a suitable solvent (e.g., DMSO) further diluted in a sterile vehicle for injection.
It is essential to establish the maximum tolerated concentration of the solvent in your vehicle and to include a vehicle-only control group in your experiments.
Q4: What are the potential side effects or toxicities associated with physalin administration in vivo?
A: Most studies report that the anti-tumor effects of physalins are not accompanied by significant weight changes or overt signs of toxicity. However, some studies have noted reversible toxic effects on the liver and kidney in mice treated with physalin B or D. Acute toxicity studies on the fruit of Physalis peruviana found an LD50 of more than 5000 mg/kg in both male and female mice, suggesting a low acute toxicity profile for the whole fruit extract. Researchers should always include a comprehensive toxicity assessment in their study design, including monitoring animal weight, behavior, and performing histopathological analysis of major organs.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| No therapeutic effect observed. | - Insufficient dosage.- Poor bioavailability with the chosen administration route.- Inappropriate animal model. | - Perform a dose-escalation study to test higher concentrations.- Consider an alternative route of administration that may increase systemic exposure (e.g., IP instead of oral).- Ensure the chosen animal model is appropriate for the disease being studied and responsive to the expected mechanism of action. |
| Signs of toxicity (e.g., weight loss, lethargy). | - Dosage is too high.- Vehicle toxicity. | - Reduce the dosage.- Conduct a dose-range finding study to determine the Maximum Tolerated Dose (MTD).- Run a vehicle-only control group to rule out solvent toxicity. |
| Compound precipitation in the vehicle. | - Poor solubility of the physalin.- Incorrect vehicle composition. | - Try different solvent systems (e.g., co-solvents like Tween 80, PEG400).- Prepare fresh formulations before each administration.- Sonication or gentle warming may help in solubilization, but stability must be confirmed. |
Quantitative Data Summary
Table 1: In Vivo Anti-Inflammatory Dosages of Various Physalins
| Physalin | Animal Model | Inducing Agent | Dosage | Administration Route | Key Findings | Citation |
| B, F, G | Mouse | LPS (endotoxic shock) | 0.5 or 1 mg/kg | Intraperitoneal | Protected mice against lethal dose of LPS and decreased TNF production. | |
| B, F | Mouse | Intestinal ischemia/reperfusion | 2, or 20 mg/kg | Subcutaneous | Reduced vascular permeability, decreased serum TNF, and increased IL-10. | |
| E | Mouse | TPA-induced dermatitis | 0.125, 0.25, 0.5 mg/ear | Topical | Revealed anti-inflammatory effects in acute and chronic models. | |
| H | Mouse | Delayed-type hypersensitivity | Not specified | Not specified | Reduced ear edema and proliferation of ovalbumin-specific T lymphocytes. | |
| A | Mouse | Carrageenan-induced paw edema | Not specified | Not specified | Significantly reduced paw edema. | |
| D | Mouse | ATP-induced paw edema | Not specified | Intraperitoneal | Potently inhibited paw edema. |
Table 2: In Vivo Anti-Tumor Dosages of Various Physalins
| Physalin | Animal Model | Cell Line | Dosage | Administration Route | Key Findings | Citation |
| D | Mouse | Sarcoma 180 | 25 mg/kg | Intraperitoneal | Inhibited tumor proliferation (reduced Ki67 staining). Associated with reversible liver and kidney toxic effects. | |
| F | Mouse | P388 lymphocytic leukemia | Not specified | In vivo | Showed anti-tumor effect. | |
| A | Mouse | NSCLC (H292) xenograft | Not specified | In vivo | Suppressed tumor growth, increased caspase-3 activation, and inhibited JAK-STAT3 signaling. |
Experimental Protocols
Protocol 1: Evaluation of Anti-Tumor Activity in a Sarcoma 180 Mouse Model (Adapted from Physalin D studies)
-
Animal Model: Male Swiss mice (6-8 weeks old).
-
Tumor Cell Implantation: Subcutaneously implant Sarcoma 180 cells into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-200 mm³) before starting treatment. Measure tumor volume with calipers every 2-3 days using the formula: (Length × Width²) / 2.
-
Preparation of Physalin Solution: Prepare a stock solution of the physalin in a suitable vehicle. The final injection volume should be appropriate for the mouse's weight (e.g., 100 µL).
-
Administration: Administer the physalin (e.g., starting dose range based on in vitro cytotoxicity) or vehicle control to the mice via intraperitoneal injection. The frequency and duration of treatment need to be optimized.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for analysis (e.g., immunohistochemistry for proliferation markers like Ki67).
-
Toxicity Assessment: Monitor mice for signs of toxicity throughout the study. Perform histopathological examination of the liver and kidney.
Protocol 2: Evaluation of Anti-Inflammatory Activity in an LPS-Induced Pleurisy Mouse Model (General Protocol)
-
Animal Model: Male Swiss mice (6-8 weeks old).
-
Preparation of Physalin Solution: Prepare a stock solution of the physalin in a suitable vehicle.
-
Administration: Administer the physalin or vehicle control to the mice (e.g., intraperitoneally) at a predetermined time before LPS injection.
-
Induction of Pleurisy: Induce pleurisy by intrapleural injection of Lipopolysaccharide (LPS).
-
Pleural Lavage: At a specific time point after LPS injection (e.g., 4 hours), euthanize the mice and perform a pleural lavage by injecting and then aspirating a known volume of PBS into the thoracic cavity.
-
Cell Counting: Determine the total number of leukocytes in the pleural lavage fluid using a hemocytometer or an automated cell counter to assess the inflammatory response.
Signaling Pathways and Experimental Workflows
Signaling Pathways Modulated by Physalins
Physalins have been shown to modulate several key signaling pathways involved in inflammation and cancer.
Caption: Key signaling pathways modulated by various physalins.
In general, physalins exert their anti-inflammatory effects by suppressing the phosphorylation of IκB proteins, which impairs the translocation of NF-κB to the nucleus. This leads to the inhibition of pro-inflammatory mediators. Some physalins also interact with the glucocorticoid receptor. In cancer models, physalins have been shown to induce apoptosis through the activation of caspases and inhibit proliferation by suppressing pathways like JAK/STAT3.
General Experimental Workflow for In Vivo Physalin Studies
Caption: A generalized workflow for conducting in vivo studies with physalins.
References
- 1. Frontiers | Therapeutic Applications of Physalins: Powerful Natural Weapons [frontiersin.org]
- 2. benchchem.com [benchchem.com]
- 3. Activity of physalins purified from Physalis angulata in in vitro and in vivo models of cutaneous leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
Physalin C stability issues in long-term storage
This technical support center provides guidance on the long-term storage and stability of Physalin C for researchers, scientists, and drug development professionals. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the integrity of your this compound samples.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
A1: For long-term storage, solid this compound should be stored desiccated at -20°C. Under these conditions, the product can be stable for up to three years. For shorter periods, storage at 4°C is acceptable for up to two years. It is crucial to keep the vial tightly sealed to prevent moisture absorption and degradation.
Q2: How should I store this compound in solution?
A2: If you need to prepare stock solutions in advance, it is recommended to store them as aliquots in tightly sealed vials at -80°C for up to six months or at -20°C for up to one month.[1] To minimize freeze-thaw cycles, which can accelerate degradation, prepare single-use aliquots. Wherever possible, solutions should be prepared fresh and used on the same day.[2]
Q3: In which solvents is this compound soluble and are these solutions stable?
A3: this compound is soluble in organic solvents such as DMSO, acetone, chloroform, dichloromethane, and ethyl acetate.[3][4] It has limited solubility in water. While datasheets provide general stability guidelines for solutions, the specific stability in each solvent may vary. It is recommended to perform a stability study in the solvent system used for your experiments if the solution is to be stored for an extended period.
Q4: What factors can affect the stability of this compound?
A4: The stability of steroidal lactones like this compound can be influenced by several factors, including temperature, pH, light, and oxygen. Exposure to high temperatures, extreme pH conditions (both acidic and basic), and UV light can lead to degradation. Hydrolysis of the lactone rings is a potential degradation pathway, particularly in aqueous solutions at non-neutral pH.
Q5: Are there known degradation products of this compound?
A5: While specific degradation products of this compound are not extensively documented in publicly available literature, studies on related withanolides suggest that degradation can occur through hydrolysis, oxidation, and rearrangement reactions.[5] Under acidic or basic conditions, the steroidal skeleton can undergo rearrangements. It is important to be aware of the potential for the formation of isomers or hydrolyzed products, which may have different biological activities.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of biological activity in experiments | This compound degradation due to improper storage. | Review storage conditions. Ensure solid compound is stored at -20°C and solutions are stored in aliquots at -80°C. Avoid repeated freeze-thaw cycles. |
| Instability in experimental buffer. | Perform a stability test of this compound in your experimental buffer at the working temperature. Consider adjusting the pH to a more neutral range if possible. | |
| Appearance of unexpected peaks in HPLC/LC-MS analysis | Degradation of this compound. | This may indicate the formation of degradation products. Analyze a freshly prepared sample as a control. If new peaks are present in older samples, degradation has likely occurred. |
| Contamination of the sample or solvent. | Ensure high-purity solvents and proper handling techniques to avoid contamination. | |
| Inconsistent experimental results | Inconsistent concentration of this compound due to degradation. | Quantify the concentration of this compound in your stock solution using a validated analytical method (e.g., HPLC-UV) before each experiment, especially if the solution has been stored for some time. |
| Photodegradation during experiments. | Protect this compound solutions from light, especially during long incubation periods. Use amber vials or cover containers with aluminum foil. |
Quantitative Data Summary
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Reference |
| Solid | -20°C | Up to 3 years | |
| 4°C | Up to 2 years | ||
| Solution | -80°C | Up to 6 months | |
| -20°C | Up to 1 month |
Experimental Protocols
Protocol: High-Performance Liquid Chromatography (HPLC) Method for this compound Quantification and Stability Assessment
This protocol provides a general method for the quantification of this compound, which can be adapted for stability studies.
1. Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
This compound reference standard
2. Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water is often effective. A starting point could be a gradient from 50% acetonitrile to 90% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 220 nm
-
Injection Volume: 20 µL
3. Standard Solution Preparation:
-
Prepare a stock solution of this compound reference standard in acetonitrile at a concentration of 1 mg/mL.
-
Prepare a series of working standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.
4. Sample Preparation:
-
Dissolve the this compound sample in the mobile phase to an expected concentration within the calibration range.
-
Filter the sample through a 0.45 µm syringe filter before injection.
5. Analysis:
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solutions.
-
Quantify the amount of this compound in the samples by comparing the peak area to the calibration curve.
6. Stability Study Procedure (Example):
-
Prepare solutions of this compound in the desired solvent or buffer at a known concentration.
-
Divide the solutions into aliquots and store them under different conditions (e.g., -20°C, 4°C, room temperature, protected from light, exposed to light).
-
At specified time points (e.g., 0, 1 week, 2 weeks, 1 month, 3 months), analyze an aliquot from each storage condition using the HPLC method described above.
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
Visualizations
Caption: Experimental workflow for a this compound stability study.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. abmole.com [abmole.com]
- 2. フィサリンC | this compound | 27503-33-9 | Phytochemical Reference - ChemFaces [chemfaces.net]
- 3. This compound | CAS:27503-33-9 | Miscellaneous | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. CAS 27503-33-9: this compound | CymitQuimica [cymitquimica.com]
- 5. Stability indicating studies on NMITLI 118RT+ (standardized extract of withania somnifera dunal) - PMC [pmc.ncbi.nlm.nih.gov]
Preventing degradation of Physalin C in experimental setups
Welcome to the technical support center for Physalin C. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound in experimental setups. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a naturally occurring C28-steroidal lactone derived from plants of the Physalis genus.[1][2][3][4] It belongs to a class of compounds known as withanolides and has demonstrated a range of biological activities, including anti-inflammatory, and anticancer effects.[1] The complex structure of this compound, which includes a steroidal backbone and a lactone ring, makes it susceptible to chemical degradation under various experimental conditions. This degradation can lead to a loss of biological activity and the formation of unknown byproducts, compromising the accuracy and reproducibility of experimental results.
Q2: What are the primary factors that can cause this compound degradation?
Based on studies of related physalins and other steroidal lactones, the primary factors contributing to the degradation of this compound are expected to be:
-
pH: Physalins are generally more stable in acidic conditions and degrade more rapidly in neutral to alkaline solutions.
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation.
-
Light: Exposure to light, particularly UV radiation, can induce photodegradation.
-
Oxidative Stress: The presence of oxidizing agents can lead to the degradation of the molecule.
-
Hydrolysis: The lactone ring in the this compound structure is susceptible to hydrolysis, especially in aqueous solutions and under non-acidic pH conditions.
Q3: How should I store this compound powder and stock solutions?
To ensure the long-term stability of this compound, proper storage is crucial.
| Form | Storage Temperature | Duration | Container | Notes |
| Powder | -20°C | Up to 3 years | Tightly sealed, light-protecting vial | Desiccate to protect from moisture. |
| Stock Solution (in DMSO) | -80°C | Up to 6 months | Light-protecting, airtight vials | Aliquot into single-use volumes to avoid repeated freeze-thaw cycles. |
| Stock Solution (in DMSO) | -20°C | Up to 1 month | Light-protecting, airtight vials | For shorter-term storage. |
Q4: What are the recommended solvents for preparing this compound stock solutions?
This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol (B145695), chloroform, and acetone. For most in vitro experiments, DMSO is the recommended solvent for preparing high-concentration stock solutions due to its high solvating power and compatibility with most cell culture media at low final concentrations (typically <0.5%).
Q5: How can I monitor the stability of this compound in my experiments?
The stability of this compound can be monitored using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS). These techniques can separate and quantify the intact this compound from its degradation products. A decrease in the peak area of the parent compound over time indicates degradation.
Troubleshooting Guide: Preventing this compound Degradation in Experiments
This guide addresses specific issues you may encounter during your experiments and provides actionable solutions.
Issue 1: Inconsistent or lower-than-expected biological activity of this compound in cell-based assays.
-
Possible Cause: Degradation of this compound in the cell culture medium.
-
Troubleshooting Steps:
-
Prepare Fresh Working Solutions: Always prepare fresh dilutions of this compound in your cell culture medium immediately before adding them to the cells. Avoid storing diluted solutions in aqueous media.
-
Minimize Incubation Time: If your experimental design allows, reduce the incubation time of this compound with the cells to minimize the duration of exposure to potentially degrading conditions (e.g., physiological pH and 37°C).
-
pH Control: Be aware that standard cell culture media are typically buffered to a pH of 7.2-7.4. Given that physalins show greater stability in acidic conditions, prolonged incubation in physiological pH can lead to degradation. For longer experiments, consider replenishing the media with freshly prepared this compound at regular intervals (e.g., every 24 hours).
-
Conduct a Stability Check: To confirm if degradation is occurring, incubate this compound in your complete cell culture medium (with and without serum) at 37°C for the duration of your experiment. At different time points (e.g., 0, 2, 8, 24 hours), take aliquots and analyze the concentration of intact this compound using HPLC or LC-MS/MS.
-
Issue 2: Precipitation of this compound upon dilution in aqueous buffers or cell culture media.
-
Possible Cause: Poor aqueous solubility of this compound.
-
Troubleshooting Steps:
-
Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution is sufficient to maintain the solubility of this compound, but remains non-toxic to your cells (generally below 0.5%).
-
Use a Gentle Mixing Technique: When diluting the DMSO stock solution, add it to the aqueous medium dropwise while gently vortexing to facilitate rapid and complete mixing.
-
Warm the Medium: Pre-warming the cell culture medium to 37°C can sometimes improve the solubility of compounds upon dilution.
-
Consider Alternative Solvents (with caution): For specific applications, other organic solvents like ethanol may be used. However, their compatibility and potential toxicity to the experimental system must be carefully evaluated.
-
Issue 3: Variability in results between different experimental batches.
-
Possible Cause: Inconsistent handling and storage of this compound.
-
Troubleshooting Steps:
-
Standardize Aliquoting and Storage: Prepare single-use aliquots of your high-concentration stock solution in DMSO and store them at -80°C. This prevents degradation from repeated freeze-thaw cycles.
-
Protect from Light: Always handle this compound powder and solutions in light-protecting tubes and minimize their exposure to ambient light. Use amber vials or wrap tubes in aluminum foil.
-
Maintain Temperature Control: When thawing an aliquot for use, do so quickly and keep it on ice. Avoid leaving the stock solution at room temperature for extended periods.
-
Document Everything: Keep a detailed record of the age of the stock solution, the number of freeze-thaw cycles (if aliquoting is not possible), and the date of preparation for all solutions.
-
Experimental Protocols
Protocol for Assessing this compound Stability in Cell Culture Medium
This protocol provides a framework for determining the stability of this compound under your specific experimental conditions using HPLC.
-
Materials:
-
This compound
-
Anhydrous DMSO
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
HPLC system with a C18 column
-
Mobile phase (e.g., acetonitrile (B52724) and water with 0.1% formic acid)
-
Sterile, light-protecting microcentrifuge tubes
-
-
Methodology:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare a working solution of this compound in your complete cell culture medium at the final concentration used in your experiments (e.g., 10 µM).
-
Aliquot the working solution into several light-protecting microcentrifuge tubes.
-
Place the tubes in a 37°C incubator.
-
At designated time points (e.g., 0, 1, 4, 8, 24, 48 hours), remove one tube and immediately freeze it at -80°C to halt any further degradation. The t=0 sample should be frozen immediately after preparation.
-
Once all time points are collected, thaw the samples.
-
Prepare the samples for HPLC analysis. This may involve protein precipitation by adding 3 volumes of cold acetonitrile, vortexing, and centrifuging to pellet the proteins.
-
Transfer the supernatant to an HPLC vial.
-
Analyze the samples by HPLC, monitoring the peak area of the intact this compound.
-
Plot the percentage of remaining this compound against time to determine its stability profile.
-
Detailed Protocol for a Cell Viability (MTS) Assay with this compound
This protocol incorporates best practices to minimize this compound degradation during a cytotoxicity experiment.
-
Reagent Preparation:
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in sterile, anhydrous DMSO. Aliquot into single-use tubes and store at -80°C, protected from light.
-
Cell Culture Medium: Use the appropriate complete medium for your cell line.
-
MTS Reagent: Prepare the MTS solution according to the manufacturer's instructions.
-
-
Assay Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
On the day of the experiment, thaw a single-use aliquot of the this compound stock solution.
-
Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. Crucially, perform these dilutions immediately before adding them to the cells.
-
Carefully remove the old medium from the cells and add 100 µL of the freshly prepared this compound-containing medium to the respective wells. Include vehicle control wells (medium with the same final concentration of DMSO) and untreated control wells.
-
Incubate the plate at 37°C for the desired exposure time (e.g., 24, 48, or 72 hours). For longer incubation times, consider replacing the medium with freshly prepared this compound every 24 hours.
-
Following the incubation period, add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C, or until a sufficient color change is observed.
-
Record the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Visualizations
Logical Workflow for Handling this compound in Experiments
Caption: Workflow for handling this compound to minimize degradation.
Inhibition of the NF-κB Signaling Pathway by this compound
Note: This pathway is based on the known mechanism of other physalins, such as Physalin A, which are potent inhibitors of the NF-κB pathway.
Caption: this compound inhibits the NF-κB signaling pathway.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Differential Activities of the Two Closely Related Withanolides, Withaferin A and Withanone: Bioinformatics and Experimental Evidences - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Steroidal lactones from Withania somnifera, an ancient plant for novel medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Physalin C Extraction
Welcome to the technical support center for overcoming low yield in Physalin C extraction from plants. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting this compound?
A1: The most frequently employed methods for extracting this compound and other physalins from plant material include maceration, heating reflux extraction, and ultrasound-assisted extraction (UAE). More advanced techniques like supercritical fluid extraction (SFE) are also utilized for their efficiency and selectivity.
Q2: Which plant parts are the best sources for this compound?
A2: The concentration of physalins can vary significantly depending on the plant part and its developmental stage. For instance, in Physalis alkekengi, the immature calyx has been found to contain the highest concentration of Physalin D, a closely related compound, suggesting it may also be a rich source of this compound[1][2]. Generally, leaves and calyces are considered good sources of physalins[3].
Q3: What solvents are recommended for this compound extraction?
A3: Methanol has been shown to be highly effective for extracting physalins due to its polarity, which allows for efficient dissolution of these compounds[4]. Ethanol (B145695) is also a commonly used solvent. The choice of solvent can significantly impact the extraction yield and the profile of co-extracted compounds[4][5].
Q4: How can I purify the crude extract to isolate this compound?
A4: Purification of this compound from the crude extract is typically achieved through a combination of chromatographic techniques. Alcohol precipitation can be used as an initial step to remove impurities like proteins and polysaccharides. Subsequently, column chromatography using macroporous resins (e.g., D101) or silica (B1680970) gel is effective for fractionation. Final purification to obtain high-purity this compound is often performed using High-Performance Liquid Chromatography (HPLC)[1].
Q5: What are the key factors that influence the yield of this compound?
A5: Several factors can significantly affect the extraction yield of this compound. These include:
-
Choice of Solvent: The polarity and selectivity of the solvent are crucial[4][5].
-
Liquid-to-Solid Ratio: An optimal ratio ensures efficient extraction without excessive solvent use[4].
-
Extraction Time and Temperature: These parameters need to be optimized to maximize extraction while minimizing potential degradation of the target compound[6][7].
-
Plant Material: The species, plant part, and maturity stage all influence the physalin content[1][3].
-
Extraction Method: Advanced methods like UAE can offer higher yields in shorter times compared to traditional methods[8].
Troubleshooting Guide: Low this compound Yield
This guide addresses common issues encountered during this compound extraction and purification that may lead to lower than expected yields.
| Problem | Potential Cause | Recommended Solution |
| Low extraction efficiency | Inappropriate solvent selection. | Methanol is often the most effective solvent for physalin extraction. Experiment with different solvents (e.g., ethanol, acetone) and solvent mixtures to find the optimal one for your specific plant material[4]. |
| Suboptimal liquid-to-solid ratio. | An increase in the solid-to-liquid ratio from 1:5 to 1:10 g/mL has been shown to improve physalin yield. However, ratios above this may lead to a decrease in yield[4]. | |
| Incomplete cell wall disruption. | Ensure the plant material is finely powdered to maximize the surface area for solvent penetration. For certain methods, pre-treatment of the biomass can be beneficial. | |
| Degradation of this compound | High temperatures during extraction or solvent evaporation. | Physalins can be sensitive to heat. Use moderate temperatures for extraction and employ reduced pressure evaporation (e.g., rotary evaporator) to remove the solvent at a lower temperature[7][9]. |
| Exposure to light or oxygen. | Certain bioactive compounds are susceptible to degradation upon exposure to light and air. Conduct extraction and purification steps in a protected environment where possible[5][7]. | |
| Inappropriate pH of the extraction solvent. | The stability of natural compounds can be pH-dependent. While not extensively studied for physalins, it is a critical factor for other compounds like phycocyanin and should be considered[7][10]. | |
| Low recovery after purification | Irreversible adsorption to the chromatographic stationary phase. | The compound may be binding too strongly to the silica gel. Consider using a different stationary phase, such as neutral alumina, or a macroporous resin[11]. Adding a small amount of a competitive agent like triethylamine (B128534) to the mobile phase can also help[11]. |
| Inefficient elution from the chromatography column. | The polarity of the elution solvent may not be optimal. A gradient elution with increasing polarity is often effective. Ensure a sufficient volume of the appropriate eluting solvent is used to recover the compound completely[5]. | |
| Co-elution with impurities. | If this compound co-elutes with other compounds, it can lead to losses during fraction pooling. Optimize the chromatographic method (e.g., mobile phase composition, gradient) to improve separation. |
Data Presentation
Table 1: Comparison of Physalin Content in Different Parts of Physalis alkekengi
| Plant Part | Maturity Stage | Physalin D Content (% dry weight)[1][2] |
| Calyx | Immature | 0.7880 ± 0.0612 |
| Calyx | Mature | 0.2028 ± 0.016 |
| Fruit | Immature | 0.0992 ± 0.0083 |
| Fruit | Mature | 0.0259 ± 0.0021 |
Note: Data for Physalin D is presented as a proxy for this compound, as they are structurally related and often co-occur.
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of Physalins
-
Sample Preparation: Dry the plant material (e.g., leaves, calyces) at a moderate temperature (40-50°C) and grind it into a fine powder.
-
Extraction:
-
Place a known amount of the powdered plant material (e.g., 10 g) into an extraction vessel.
-
Add the extraction solvent (e.g., methanol) at a specific liquid-to-solid ratio (e.g., 10:1 mL/g)[4].
-
Place the vessel in an ultrasonic bath.
-
Sonicate for a predetermined time (e.g., 30-60 minutes) at a controlled temperature (e.g., 40-50°C).
-
-
Filtration and Concentration:
-
Filter the mixture to separate the extract from the solid plant residue.
-
Wash the residue with a small volume of the fresh solvent and combine the filtrates.
-
Evaporate the solvent from the combined extract under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Protocol 2: Macroporous Resin Chromatography for Physalin Purification
-
Resin Preparation: Pre-treat the macroporous resin (e.g., D101) by washing it with ethanol and then equilibrating it with deionized water.
-
Column Packing: Pack a chromatography column with the prepared resin.
-
Sample Loading: Dissolve the crude physalin extract in an appropriate solvent and load it onto the column.
-
Washing: Wash the column with deionized water to remove polar impurities.
-
Elution: Elute the adsorbed physalins using a stepwise gradient of ethanol-water mixtures (e.g., 20%, 40%, 60%, 80% ethanol). Collect fractions at each step.
-
Analysis: Analyze the collected fractions for the presence of this compound using a suitable analytical method like HPLC.
-
Concentration: Combine the fractions rich in this compound and evaporate the solvent to obtain the purified product.
Mandatory Visualizations
Experimental Workflow for this compound Extraction and Purification
Caption: Workflow for this compound extraction and purification.
Signaling Pathway: Anti-inflammatory Action of Physalins
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. public.pensoft.net [public.pensoft.net]
- 5. welchlab.com [welchlab.com]
- 6. researchgate.net [researchgate.net]
- 7. Physicochemical degradation of phycocyanin and means to improve its stability: A short review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A novel two-step purification process for highly stable C-phycocyanin of analytical grade purity and its properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Addressing batch-to-batch variability of commercial Physalin C
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial Physalin C. Our goal is to help you address potential batch-to-batch variability and ensure the reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from where is it sourced?
This compound is a naturally occurring seco-steroid compound belonging to the withanolide class.[1] It is primarily isolated from plants of the Physalis genus, such as Physalis angulata.[2] The calyces and fruits of these plants are particularly rich sources of physalins.[3]
Q2: What are the known biological activities of this compound?
This compound has been reported to exhibit cytotoxic activities against cancer cell lines, including MCF-7 (human breast adenocarcinoma) and HepG2 (human liver cancer).[2] Related physalins have demonstrated a wide range of biological activities, including anti-inflammatory, immunosuppressive, and anti-tumor effects.[4] These activities are often attributed to the modulation of key signaling pathways.
Q3: What are the primary causes of batch-to-batch variability in commercial this compound?
Batch-to-batch variability of natural products like this compound can be attributed to several factors related to its source and manufacturing process:
-
Plant Source and Geographic Location: The chemical profile of Physalis plants can differ based on the specific species, geographical origin, and growing conditions.
-
Plant Part Used for Extraction: The concentration and composition of physalins can vary significantly between different parts of the plant (e.g., calyx, fruit, leaves, stem).
-
Harvesting Time: The maturity of the plant at the time of harvest has a substantial impact on the physalin content. For instance, the concentration of related physalins has been shown to be four-fold higher in immature calyces compared to mature ones.
-
Extraction and Purification Processes: Differences in extraction solvents, chromatographic techniques, and purification protocols can lead to variations in the purity and impurity profile of the final product.
Troubleshooting Guide
Issue 1: Inconsistent Experimental Results Between Batches
Symptoms:
-
Significant variation in IC50 values in cytotoxicity assays.
-
Discrepancies in the inhibition of inflammatory markers.
-
Inconsistent effects on signaling pathway modulation.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Variation in Purity | 1. Request Certificate of Analysis (CoA) for each batch: Compare the purity values. Minor differences in purity can lead to significant variations in activity. 2. Perform in-house analytical validation: Use HPLC or LC-MS/MS to confirm the purity and identity of each batch of this compound. A standardized protocol is provided below. |
| Presence of Impurities or Related Physalins | 1. Analyze the impurity profile: The CoA may provide information on impurities. Different impurity profiles between batches can lead to off-target effects. 2. Employ high-resolution analytical techniques: Utilize HPTLC-MS/MS or UPLC-Q-TOF-MS/MS to identify and compare the presence of other physalins (e.g., Physalin A, B, D) that may have synergistic or antagonistic effects. |
| Degradation of this compound | 1. Verify storage conditions: this compound powder should be stored at -20°C for long-term stability. Stock solutions in solvent should be stored at -80°C for up to 6 months or -20°C for up to 1 month. 2. Check for degradation products: Use analytical methods to look for potential degradation products in older batches or improperly stored samples. |
Issue 2: Poor Solubility or Precipitation in Media
Symptoms:
-
Visible precipitate after dissolving this compound in solvent.
-
Cloudiness or precipitation when adding the stock solution to aqueous cell culture media.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inappropriate Solvent | 1. Use an appropriate solvent: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for preparing stock solutions of physalins. 2. Prepare a high-concentration stock: Create a concentrated stock solution (e.g., 10-50 mM) in 100% DMSO. |
| Exceeding Solubility Limit in Aqueous Media | 1. Minimize final DMSO concentration: When diluting the stock solution in your experimental medium, ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent toxicity and precipitation. 2. Perform serial dilutions: Dilute the high-concentration stock solution in your final experimental medium in a stepwise manner to the desired final concentration. 3. Warm the medium: Gently warming the medium to 37°C before adding the this compound stock solution can sometimes aid in solubility. |
Experimental Protocols
Protocol 1: HPLC-UV Analysis for Purity Assessment of this compound
This protocol allows for the quantitative assessment of this compound purity.
Materials:
-
This compound (multiple batches)
-
HPLC-grade acetonitrile (B52724)
-
HPLC-grade water
-
Phosphoric acid
-
Agilent C18 analytical column (150 x 4.6 mm, 5 µm particle size) or equivalent
Procedure:
-
Mobile Phase Preparation:
-
Solvent A: Acetonitrile
-
Solvent B: 0.2% aqueous phosphoric acid
-
-
Standard Preparation:
-
Accurately weigh and dissolve a reference standard of this compound in methanol (B129727) or acetonitrile to prepare a stock solution of 1 mg/mL.
-
Prepare a series of dilutions (e.g., 10, 25, 50, 100, 120 µg/mL) to generate a calibration curve.
-
-
Sample Preparation:
-
Accurately weigh and dissolve each batch of commercial this compound in methanol or acetonitrile to a concentration within the calibration curve range.
-
-
HPLC Conditions:
-
Column: Agilent C18 (150 x 4.6 mm, 5 µm)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 220 nm
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Gradient Elution:
-
0-13 min: 20-23% Solvent A
-
13-37 min: 23-31% Solvent A
-
Followed by a return to initial conditions and re-equilibration.
-
-
-
Data Analysis:
-
Generate a calibration curve from the reference standard.
-
Determine the concentration of this compound in each batch sample.
-
Calculate the purity of each batch as a percentage.
-
Quantitative Data Summary Table:
| Batch ID | Supplier | Purity by HPLC (%) | Key Impurities Detected |
| Batch A | Supplier 1 | 98.5 | Impurity 1 (0.8%), Impurity 2 (0.4%) |
| Batch B | Supplier 1 | 96.2 | Impurity 1 (2.5%), Impurity 3 (0.9%) |
| Batch C | Supplier 2 | 99.1 | Impurity 4 (0.5%) |
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is for assessing the cytotoxic effects of different batches of this compound on a cancer cell line (e.g., MCF-7).
Materials:
-
MCF-7 cells
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound stock solutions (from different batches) in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
Procedure:
-
Cell Seeding: Seed MCF-7 cells in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.
-
Treatment:
-
Prepare serial dilutions of each this compound batch in culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO).
-
Incubate for 48 hours.
-
-
MTT Assay:
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value for each batch using non-linear regression analysis.
-
Visualizations
Signaling Pathways of Related Physalins
Physalins exert their biological effects by modulating various signaling pathways. While the specific pathways for this compound are still under investigation, the mechanisms of related physalins, such as Physalin A and B, provide valuable insights.
References
Technical Support Center: Enhancing Physalin C Bioavailability in Research
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor bioavailability of Physalin C in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern in research?
This compound is a naturally occurring steroidal lactone found in plants of the Physalis genus, such as Physalis angulata.[1] It has demonstrated potential cytotoxic activities against cancer cell lines, making it a compound of interest for further investigation.[1] However, its therapeutic potential is hindered by its poor oral bioavailability. This is primarily attributed to its limited solubility in water, as it is more soluble in organic solvents.[1][2] Poor bioavailability can lead to low plasma concentrations and reduced efficacy in preclinical studies, making it difficult to obtain reliable and reproducible results.
Q2: What are the main factors contributing to the poor bioavailability of physalins?
Several factors contribute to the low bioavailability of physalins in general, which are likely applicable to this compound:
-
Poor Aqueous Solubility: Physalins, including this compound, have limited solubility in water, which is the initial barrier to their absorption in the gastrointestinal tract.[2]
-
Rapid Metabolism: Studies on other physalins, such as Physalin A and D, have shown that they are rapidly and extensively metabolized in the body, leading to a short biological half-life.
-
Gastrointestinal Instability: Physalins can be unstable in the presence of intestinal bacteria, further reducing the amount of active compound available for absorption.
-
Potential P-glycoprotein (P-gp) Efflux: Although not definitively confirmed for this compound, many natural compounds are substrates for efflux pumps like P-glycoprotein (P-gp). P-gp is present in the intestinal epithelium and actively transports drugs back into the intestinal lumen, thereby reducing their net absorption.
Q3: What are the potential signaling pathways affected by physalins that I should consider in my research?
Physalins have been shown to modulate several signaling pathways, which are important to consider when designing experiments and interpreting results. While specific pathways for this compound are not extensively documented, research on other physalins, such as A and B, suggests involvement of:
-
NF-κB Signaling Pathway: Physalins have been shown to inhibit the NF-κB pathway, which is a key regulator of inflammation. This inhibition is a likely mechanism for their anti-inflammatory effects.
-
MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another important pathway in the regulation of inflammation and cell proliferation that can be modulated by physalins.
-
Nrf2 Signaling Pathway: Physalin A has been observed to activate the Nrf2 signaling pathway, which is involved in the cellular response to oxidative stress.
-
Apoptosis Pathways: Physalins A and B have been shown to induce apoptosis in cancer cells, suggesting an interaction with cell death pathways.
Troubleshooting Guides
Issue 1: Low and variable plasma concentrations of this compound after oral administration in animal models.
Possible Cause 1: Poor Aqueous Solubility
-
Troubleshooting: Enhance the solubility of this compound through formulation strategies.
-
Solid Dispersions: Prepare a solid dispersion of this compound with a hydrophilic polymer carrier like polyvinylpyrrolidone (B124986) (PVP). This can improve the dissolution rate of the compound in the gastrointestinal fluid.
-
Nanoformulations: Develop a nanoemulsion or liposomal formulation of this compound. Nanoparticles can increase the surface area for dissolution and improve absorption.
-
Possible Cause 2: Rapid Metabolism
-
Troubleshooting: Inhibit metabolic enzymes to increase the systemic exposure of this compound.
-
Co-administration with Piperine (B192125): Piperine, a compound from black pepper, is a known inhibitor of drug-metabolizing enzymes. Co-administering piperine with this compound may increase its bioavailability by reducing its metabolic clearance.
-
Possible Cause 3: P-glycoprotein (P-gp) Efflux
-
Troubleshooting: Inhibit P-gp to reduce the efflux of this compound back into the intestinal lumen.
-
Co-administration with P-gp Inhibitors: If this compound is identified as a P-gp substrate, co-administration with a known P-gp inhibitor can enhance its absorption. Piperine also has P-gp inhibitory effects.
-
Issue 2: Inconsistent results in in vitro cell-based assays.
Possible Cause 1: Poor Solubility in Aqueous Cell Culture Media
-
Troubleshooting: Ensure proper solubilization of this compound in the assay medium.
-
Use of a Co-solvent: Dissolve this compound in a small amount of a biocompatible organic solvent (e.g., DMSO) before adding it to the cell culture medium. Ensure the final solvent concentration is non-toxic to the cells.
-
Complexation with Cyclodextrins: Cyclodextrins can be used to form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility.
-
Possible Cause 2: Degradation in Cell Culture Media
-
Troubleshooting: Assess the stability of this compound under your experimental conditions.
-
Stability Study: Perform a time-course experiment to measure the concentration of this compound in your cell culture medium over the duration of your assay using a validated analytical method like LC-MS/MS.
-
pH Optimization: As observed with Physalin A, the stability of physalins can be pH-dependent. If degradation is observed, consider adjusting the pH of your medium if it does not affect your cellular model.
-
Data Presentation
Table 1: Comparison of Formulation Strategies to Enhance this compound Bioavailability (Hypothetical Data)
| Formulation Strategy | Expected Improvement in Cmax | Expected Improvement in AUC | Key Considerations |
| Solid Dispersion (with PVP) | 2-5 fold | 3-7 fold | Scalable manufacturing process. |
| Nanoemulsion | 5-10 fold | 8-15 fold | Requires specialized equipment for formulation. |
| Liposomes | 4-8 fold | 6-12 fold | Can offer targeted delivery with surface modification. |
| Co-administration with Piperine | 1.5-3 fold | 2-5 fold | Potential for drug-drug interactions. |
Note: The data presented in this table is hypothetical and based on typical improvements observed for other poorly soluble drugs. Actual results for this compound may vary and require experimental validation.
Table 2: Pharmacokinetic Parameters of Physalin A in Rats after Oral Administration
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) |
| 8 | 133.4 ± 45.1 | 0.42 ± 0.19 | 156.2 ± 59.4 | 0.67 ± 0.23 |
| 16 | 389.2 ± 123.5 | 0.50 ± 0.22 | 490.6 ± 198.7 | 1.12 ± 0.45 |
| 32 | 654.8 ± 210.3 | 0.46 ± 0.25 | 708.2 ± 219.8 | 1.60 ± 0.58 |
Source: Adapted from a study on Physalin A pharmacokinetics. This data can serve as a reference for what to potentially expect with this compound, which may exhibit similarly rapid absorption and elimination.
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion using Solvent Evaporation Method
-
Materials: this compound, Polyvinylpyrrolidone (PVP) K30, Methanol (B129727).
-
Procedure:
-
Dissolve this compound and PVP K30 in methanol in a 1:4 (w/w) ratio.
-
Stir the solution until a clear solution is obtained.
-
Evaporate the solvent under reduced pressure using a rotary evaporator at 40°C.
-
Dry the resulting solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Grind the dried solid dispersion into a fine powder and store it in a desiccator.
-
-
Characterization: The solid dispersion can be characterized using Differential Scanning Calorimetry (DSC), X-ray Powder Diffraction (XRPD), and Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the amorphous state of this compound. An in vitro dissolution study should be performed to compare the dissolution rate of the solid dispersion with that of pure this compound.
Protocol 2: In Vitro Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on Transwell inserts for 21 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Permeability Study:
-
Prepare a transport buffer (e.g., Hanks' Balanced Salt Solution with 25 mM HEPES, pH 7.4).
-
Add the this compound formulation (e.g., dissolved in transport buffer with a low percentage of DMSO) to the apical (A) side of the Transwell insert.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (B) side.
-
To assess efflux, perform the experiment in the reverse direction (B to A).
-
-
Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both apical-to-basolateral (A-B) and basolateral-to-apical (B-A) transport. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests that the compound is a substrate for an efflux transporter like P-gp.
Mandatory Visualization
Caption: Workflow for improving this compound bioavailability.
Caption: Experimental workflow for assessing this compound bioavailability.
References
Technical Support Center: Optimizing Physalin C Cytotoxicity Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on using Physalin C in cytotoxicity assays. Here you will find detailed protocols, troubleshooting advice, and answers to frequently asked questions to help you optimize your experiments and obtain reliable, reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the optimal incubation time when treating cells with this compound?
A1: The optimal incubation time for this compound is highly dependent on the cell line and the biological question being addressed. Most studies with related physalins utilize incubation times of 24, 48, and 72 hours .[1]
-
Short incubation (e.g., 24 hours): May be sufficient to detect acute cytotoxic effects or early apoptotic events.
-
Longer incubation (e.g., 48-72 hours): Allows for the assessment of effects on cell proliferation and may be necessary to observe cytotoxicity in slower-growing cell lines.[2]
It is strongly recommended to perform a time-course experiment (e.g., testing at 24, 48, and 72 hours) to determine the ideal endpoint for your specific cell line and experimental goals.[2]
Q2: My MTT assay results show very low absorbance values or no color change. What could be the problem?
A2: Low or absent signal in an MTT assay typically points to issues with cell viability, metabolic activity, or the assay reagents.
-
Insufficient Cell Number: The number of viable cells may be too low to generate a detectable signal. Ensure you have determined the optimal seeding density for your cell line in a 96-well plate format.
-
Incorrect Incubation Time: The incubation period with the MTT reagent (typically 1-4 hours) may be too short for sufficient formazan (B1609692) formation.
-
Reagent Issues: The MTT solution should be a clear, yellow color. If it appears blue-green, it may be contaminated or have been improperly stored (e.g., excessive light exposure). Always prepare fresh or use properly stored, sterile-filtered aliquots.
-
Incomplete Solubilization: The purple formazan crystals must be fully dissolved before reading the absorbance. Ensure thorough mixing and adequate incubation time with the solubilization solution (e.g., DMSO). If crystals are still visible, increase the shaking time or gently pipette to mix.
Q3: I'm observing high background absorbance in my negative control wells. What is the cause?
A3: High background can be caused by contamination, interference from media components, or the test compound itself.
-
Contamination: Bacterial or yeast contamination can reduce the MTT reagent, leading to a false positive signal. Visually inspect your plates under a microscope for any signs of contamination.
-
Media Components: Phenol (B47542) red in the culture medium can contribute to background absorbance. Consider using a phenol red-free medium during the MTT incubation step.
-
Compound Interference: this compound, as a natural product, may have inherent color or antioxidant properties that interfere with the assay.
-
Color Interference: If this compound solutions are colored, they can artificially increase the absorbance reading. To correct for this, include "compound-only" control wells (medium + this compound, without cells) and subtract their absorbance from the experimental wells.
-
Direct MTT Reduction: Some compounds, particularly antioxidants, can directly reduce MTT to formazan, independent of cellular metabolic activity. This leads to a false signal of high viability. To test for this, add this compound to cell-free medium containing the MTT reagent and observe if a color change occurs. If it does, an alternative assay (e.g., LDH or ATP-based) may be more suitable.
-
Q4: My dose-response curve is not consistent, or my results are not reproducible between experiments. What should I investigate?
A4: Poor reproducibility is often due to variability in cell culture, reagent preparation, or procedural inconsistencies.
-
Cell Culture Consistency: Use cells within a consistent and limited passage number range to avoid phenotypic drift. Always seed cells at the same density and ensure the stock culture is healthy and sub-confluent.
-
Compound Solubility: Physalins can be lipophilic. If this compound precipitates in the culture medium, it can lead to inconsistent results. Visually inspect the wells for precipitate. Ensure the final DMSO concentration is low (typically <0.5%) and consistent across all wells, including a vehicle control. Gentle vortexing or sonication of the stock solution can aid dissolution.
-
Edge Effects: The outer wells of a 96-well plate are prone to evaporation, which can concentrate reagents and affect cell growth. To mitigate this, avoid using the perimeter wells for experimental data and instead fill them with sterile PBS or medium.
-
Standard Operating Procedures (SOPs): Strictly adhere to a detailed SOP for the entire workflow, from cell seeding to the final absorbance reading, to minimize variability.
Quantitative Data Summary
The cytotoxic activity of physalins is often reported as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell viability. IC50 values are highly dependent on the cell line and the incubation time.
Table 1: Reported IC50 Values for Physalins Against Various Human Cancer Cell Lines
| Compound | Cell Line | Cancer Type | Incubation Time | IC50 (µM) |
| 5β,6β-epoxythis compound | NCI-H460 | Non-Small-Cell Lung | Not Specified | >10 |
| 5β,6β-epoxythis compound | SF-268 | CNS Glioma | Not Specified | 2.9 |
| 5β,6β-epoxythis compound | PC-3 | Prostate Adenocarcinoma | Not Specified | 3.0 |
| 5β,6β-epoxythis compound | MCF-7 | Breast Adenocarcinoma | Not Specified | 4.8 |
| Physalin B | MCF-7 | Breast Cancer | Not Specified | 0.4 - 1.92 |
| Physalin B | 22Rv1 | Prostate Cancer | Not Specified | < 2.0 |
| Physalin F | A498 | Renal Carcinoma | 24 hours | ~5.6 (3 µg/mL) |
| Physalin F | ACHN | Renal Carcinoma | 24 hours | >18.7 (10 µg/mL) |
| Physalin F | T-47D | Breast Carcinoma | Not Specified | ~6.7 (3.6 µg/mL) |
Note: The data are compiled from multiple sources. Experimental conditions can vary between studies, potentially affecting the absolute IC50 values.
Experimental Protocols
Protocol 1: MTT Assay for Cytotoxicity Assessment
This protocol is a standard method for assessing cell viability based on the metabolic reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by living cells.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Target cancer cell line
-
Complete culture medium
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 100% DMSO or 0.05 N HCl in isopropanol)
-
96-well flat-bottom microplates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells from a healthy, sub-confluent culture.
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a high-concentration stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells (including the vehicle control) remains constant and non-toxic (e.g., <0.5%).
-
After the 24-hour attachment period, carefully remove the medium and replace it with 100 µL of medium containing the various concentrations of this compound.
-
Include wells for "untreated" (cells in medium only) and "vehicle control" (cells in medium with the same final DMSO concentration as the highest treatment dose).
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.
-
-
MTT Addition and Incubation:
-
After the treatment incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).
-
Incubate the plate for 2-4 hours at 37°C, 5% CO2. During this time, viable cells will metabolize the MTT into visible purple formazan crystals.
-
-
Formazan Solubilization:
-
For adherent cells: Carefully aspirate the medium containing MTT without disturbing the cells or formazan crystals. Add 100 µL of solubilization solution (e.g., DMSO) to each well.
-
For suspension cells: Add 100 µL of solubilization solution directly to each well.
-
Wrap the plate in foil and place it on an orbital shaker for 15-20 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.
-
Read the plate within 1 hour of adding the solubilization solution.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank/compound-only wells from all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using suitable software (e.g., GraphPad Prism).
-
Visualizations
Experimental Workflow
Caption: Step-by-step workflow of the MTT cytotoxicity assay.
Signaling Pathways Modulated by Physalins
Physalins exert their cytotoxic effects by inducing apoptosis and cell cycle arrest through the modulation of several key signaling pathways.
Caption: this compound induces apoptosis via MAPK and NF-κB pathways.
References
- 1. Cytotoxic Activities of Physalis minima L. Chloroform Extract on Human Lung Adenocarcinoma NCI-H23 Cell Lines by Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Cellular Uptake of Physalin C
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the cellular uptake of Physalin C. Given the compound's potential therapeutic benefits and its inherent low water solubility, overcoming poor membrane permeability is a critical step in experimental success.
Frequently Asked Questions (FAQs)
Q1: My in vitro experiments with this compound show lower than expected efficacy. Could cellular uptake be the issue?
A1: Yes, suboptimal cellular uptake is a likely cause for reduced efficacy. This compound is a steroidal lactone with limited water solubility, which can hinder its passage across the cell membrane. If the concentration of this compound inside the target cells is insufficient, its therapeutic effects, such as anti-inflammatory or anticancer activities, will be diminished. We recommend verifying intracellular concentrations of this compound whenever possible.
Q2: What are the primary strategies to enhance the cellular uptake of a hydrophobic compound like this compound?
A2: The two main strategies to consider are:
-
Formulation-based approaches: Encapsulating this compound in a drug delivery system, such as nanoparticles or liposomes, can improve its solubility and facilitate its transport into cells.
-
Addressing biological barriers: Investigating and overcoming mechanisms of drug efflux, primarily mediated by ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), can increase the net intracellular concentration of this compound.
Q3: How can I determine if my cell line is actively removing this compound via efflux pumps?
A3: You can perform a cellular accumulation assay in the presence and absence of known efflux pump inhibitors. If the intracellular concentration of this compound increases significantly when a specific inhibitor is used, it suggests that the corresponding efflux pump is active in your cell line and is transporting this compound.
Q4: What are the key parameters to consider when developing a nanoparticle formulation for this compound?
A4: When developing a nanoparticle formulation for this compound, you should focus on the following key parameters:
-
Particle Size: Typically, nanoparticles in the range of 50-200 nm are suitable for cellular uptake.
-
Surface Charge (Zeta Potential): A positive surface charge can enhance interaction with the negatively charged cell membrane, but may also lead to toxicity. Neutral or slightly negative charges are often preferred for in vivo applications.
-
Encapsulation Efficiency: This measures the percentage of this compound that is successfully loaded into the nanoparticles.
-
Drug Loading: This refers to the weight percentage of this compound in the nanoparticles.
Q5: Are there any commercially available formulations of this compound with enhanced uptake?
A5: Currently, there are no commercially available, pre-formulated this compound products specifically designed for enhanced cellular uptake. Researchers typically need to develop their own formulations or collaborate with specialists in drug delivery.
Troubleshooting Guides
Issue 1: Low Intracellular Concentration of this compound
| Possible Cause | Troubleshooting Step |
| Poor membrane permeability due to low aqueous solubility. | Formulate this compound into nanoparticles (e.g., solid lipid nanoparticles, nanoemulsions) or liposomes to improve its solubility and facilitate cellular entry. |
| Active efflux of this compound by membrane transporters (e.g., P-glycoprotein). | Co-administer this compound with a known inhibitor of the suspected efflux pump and measure the change in intracellular accumulation. |
| Degradation of this compound in the experimental medium. | Assess the stability of this compound under your experimental conditions (e.g., temperature, pH, presence of serum) using techniques like HPLC. |
Issue 2: Inconsistent Results in Cellular Uptake Assays
| Possible Cause | Troubleshooting Step |
| Variability in nanoparticle or liposome (B1194612) formulation. | Ensure consistent formulation parameters (e.g., lipid/polymer concentration, sonication time, temperature) and characterize each batch for particle size, zeta potential, and encapsulation efficiency. |
| Cell culture conditions affecting uptake. | Standardize cell passage number, seeding density, and incubation times. Ensure cells are healthy and in the exponential growth phase. |
| Methodological inconsistencies in uptake measurement. | Optimize and standardize the protocol for quantifying intracellular this compound, including washing steps to remove extracellular compound and the lysis procedure. |
Experimental Protocols
Protocol 1: Formulation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
This protocol is adapted from methodologies used for other hydrophobic drugs and can be optimized for this compound.
Materials:
-
This compound
-
Lipid (e.g., Glyceryl monostearate, Tripalmitin)
-
Surfactant (e.g., Polysorbate 80, Lecithin)
-
Organic solvent (e.g., Acetone, Ethanol)
-
Aqueous phase (e.g., Deionized water)
-
Probe sonicator or high-pressure homogenizer
Method:
-
Preparation of the Lipid Phase: Dissolve this compound and the chosen lipid in the organic solvent.
-
Preparation of the Aqueous Phase: Dissolve the surfactant in deionized water.
-
Emulsification: Heat both the lipid and aqueous phases to a temperature above the melting point of the lipid. Add the lipid phase to the aqueous phase under high-speed stirring to form a coarse emulsion.
-
Homogenization: Subject the coarse emulsion to high-pressure homogenization or probe sonication for a specified time to form a nanoemulsion.
-
Formation of SLNs: Cool the nanoemulsion in an ice bath to allow the lipid to solidify and form SLNs.
-
Purification: Centrifuge the SLN dispersion to remove any unencapsulated this compound and excess surfactant.
Characterization:
-
Particle Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS).
-
Zeta Potential: Measured by Laser Doppler Velocimetry.
-
Encapsulation Efficiency (EE%) and Drug Loading (DL%): Determined by quantifying the amount of this compound in the SLNs and the supernatant after centrifugation, typically using HPLC.
Protocol 2: In Vitro Cellular Uptake of Fluorescently Labeled this compound-SLNs
Materials:
-
Fluorescently labeled this compound-SLNs (e.g., using a lipophilic dye like DiI or by conjugating a fluorophore to this compound)
-
Target cell line (e.g., MCF-7, A549)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Fluorescence microscope and/or flow cytometer
Method:
-
Cell Seeding: Seed the target cells in appropriate culture vessels (e.g., 24-well plates with coverslips for microscopy, 6-well plates for flow cytometry) and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing a known concentration of fluorescently labeled this compound-SLNs. Incubate for various time points (e.g., 1, 4, 8 hours).
-
Washing: After incubation, wash the cells three times with ice-cold PBS to remove extracellular nanoparticles.
-
Qualitative Analysis (Fluorescence Microscopy):
-
Fix the cells on coverslips with 4% paraformaldehyde.
-
Mount the coverslips on microscope slides.
-
Observe the intracellular fluorescence using a fluorescence microscope.
-
-
Quantitative Analysis (Flow Cytometry):
-
Trypsinize the cells to create a single-cell suspension.
-
Resuspend the cells in PBS.
-
Analyze the fluorescence intensity of the cell population using a flow cytometer.
-
Protocol 3: Assessment of this compound as a P-glycoprotein (P-gp) Substrate
This protocol uses a cell line overexpressing P-gp to determine if this compound is a substrate for this efflux pump.
Materials:
-
Cell line overexpressing P-gp (e.g., MCF-7/ADR) and the parental cell line (e.g., MCF-7)
-
This compound
-
P-gp inhibitor (e.g., Verapamil, Cyclosporin A)
-
Cell lysis buffer
-
HPLC or LC-MS/MS for this compound quantification
Method:
-
Cell Seeding: Seed both the P-gp overexpressing and parental cell lines in parallel in 6-well plates.
-
Treatment Groups: For each cell line, set up the following treatment groups:
-
This compound alone
-
This compound + P-gp inhibitor
-
Vehicle control
-
-
Incubation: Pre-incubate the cells with the P-gp inhibitor (or vehicle) for 1 hour. Then, add this compound and incubate for a further 2-4 hours.
-
Cell Lysis and Analysis:
-
Wash the cells thoroughly with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer.
-
Quantify the intracellular concentration of this compound in the cell lysates using a validated HPLC or LC-MS/MS method.
-
-
Data Interpretation: Compare the intracellular concentration of this compound between the parental and P-gp overexpressing cells, and between the cells treated with and without the P-gp inhibitor. A significantly lower accumulation in the overexpressing cells that is reversed by the inhibitor indicates that this compound is a P-gp substrate.
Data Presentation
Table 1: Example Characterization of this compound-Loaded Nanoparticles
| Formulation | Particle Size (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) |
| SLN-1 | 150 ± 5 | 0.21 | -15 ± 2 | 85 ± 4 | 5.2 ± 0.3 |
| Nanoemulsion-1 | 120 ± 8 | 0.18 | -10 ± 1 | 92 ± 3 | 7.8 ± 0.5 |
| Liposome-1 | 180 ± 10 | 0.25 | -20 ± 3 | 78 ± 5 | 4.5 ± 0.4 |
Table 2: Example Data for P-gp Substrate Validation
| Cell Line | Treatment | Intracellular this compound (ng/mg protein) |
| MCF-7 (Parental) | This compound | 150 ± 12 |
| MCF-7/ADR (P-gp Overexpressing) | This compound | 45 ± 8 |
| MCF-7/ADR (P-gp Overexpressing) | This compound + Verapamil | 135 ± 15 |
Visualizations
Caption: Workflow for formulating and evaluating the cellular uptake of this compound nanoparticles.
Caption: Role of P-glycoprotein in the efflux of intracellular this compound.
Validation & Comparative
Validating the Anti-Cancer Potential of Physalin C: A Comparative Guide for Xenograft Modeling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the anti-cancer effects of physalins in xenograft models, with a specific focus on validating the potential of Physalin C. While direct in vivo xenograft data for this compound is not yet available in published literature, this document establishes a framework for its evaluation by comparing its known mechanisms with the extensively studied anti-tumor activities of its close analogs: Physalin A, B, and F. The provided experimental data and protocols will serve as a valuable resource for designing and executing future preclinical studies.
Comparative Efficacy of Physalins in Xenograft Models
The following table summarizes the anti-tumor efficacy of Physalin A, B, and F in various cancer xenograft models. This data provides a benchmark for the anticipated performance of this compound, given its similar steroidal structure and pro-apoptotic activity.
| Compound | Cancer Type | Cell Line | Xenograft Model | Dosage | Key Outcomes | Alternative Treatment |
| Physalin A | Non-Small Cell Lung Cancer (NSCLC) | H292 | Subcutaneous Xenograft | 40 mg/kg, 80 mg/kg (i.p.) | Significant reduction in tumor volume and weight.[1][2] Increased caspase-3 activation and decreased p-STAT3 levels in tumor tissues.[1][2] | Cisplatin (5 mg/kg) |
| Physalin A | Non-Small Cell Lung Cancer (NSCLC) | NCI-H1975 | Subcutaneous Xenograft | 100 mg/kg, 200 mg/kg | Significant inhibition of tumor growth at high dose.[3] | Cisplatin (5 mg/kg) |
| Physalin B | Sarcoma | Sarcoma 180 | Ascites Model | 10 mg/kg | Inhibition of tumor proliferation.[4] | - |
| Physalin F | Colon Adenocarcinoma | SW480 | Subcutaneous Xenograft | Not specified | Suppressed tumor growth by down-regulating β-catenin.[5][6] | - |
Understanding the Mechanism: Signaling Pathways of Physalins
Physalins exert their anti-cancer effects by modulating several critical signaling pathways. While the in-vivo signaling effects of this compound are yet to be elucidated, it is known to be an inhibitor of the ubiquitin/proteasome pathway, which leads to the accumulation of ubiquitinated proteins and induction of apoptosis.[5] Other physalins, such as Physalin A and F, have been shown to impact the following pathways:
-
JAK/STAT3 Signaling: Physalin A has been demonstrated to inhibit the JAK/STAT3 signaling pathway, a key regulator of tumor cell proliferation, survival, and angiogenesis.[1][5][6][7] This inhibition leads to decreased expression of downstream targets like Bcl-2 and XIAP, ultimately promoting apoptosis.[1]
-
PI3K/Akt Signaling: The PI3K/Akt pathway, crucial for cell growth and survival, is another target of physalins. Inhibition of this pathway contributes to the apoptotic and autophagic effects observed with some physalins.
-
Wnt/β-catenin Signaling: Physalin F has been shown to suppress tumor growth by down-regulating β-catenin, a central component of the Wnt signaling pathway implicated in colorectal cancer.[5][6]
Below are diagrams illustrating the experimental workflow for a typical xenograft study and the signaling pathways targeted by physalins.
Experimental workflow for a typical xenograft study.
Signaling pathways targeted by different physalins.
Experimental Protocols
A standardized protocol is crucial for the successful execution and reproducibility of xenograft studies. Below is a detailed methodology that can be adapted for evaluating this compound.
1. Cell Culture and Preparation
-
Cell Lines: Select appropriate human cancer cell lines (e.g., NSCLC, colon, prostate).
-
Culture Conditions: Maintain cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Harvesting: When cells reach 80-90% confluency, detach them using trypsin-EDTA. Wash the cells with phosphate-buffered saline (PBS) and centrifuge to obtain a cell pellet.
-
Cell Viability and Counting: Resuspend the cell pellet in a serum-free medium or PBS. Determine cell viability using a trypan blue exclusion assay and count the cells using a hemocytometer. Adjust the cell concentration to the desired density for injection (e.g., 5 x 10^6 cells/100 µL).
2. Animal Model and Tumor Implantation
-
Animal Strain: Use immunodeficient mice (e.g., BALB/c nude, NOD/SCID) of 4-6 weeks of age.
-
Acclimatization: Allow the mice to acclimatize to the facility for at least one week before the experiment.
-
Subcutaneous Xenograft Implantation:
-
Anesthetize the mouse using an appropriate anesthetic agent.
-
Inject the prepared cell suspension (e.g., 100 µL) subcutaneously into the right flank of the mouse.
-
Monitor the animals regularly for tumor growth.
-
3. Treatment Protocol
-
Tumor Growth Monitoring: Measure tumor dimensions using a digital caliper every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Treatment Groups: Once the tumors reach a palpable size (e.g., 100-150 mm³), randomly assign the mice to different treatment groups:
-
Vehicle Control (e.g., PBS, DMSO/Tween 80 in saline)
-
This compound (different dose levels)
-
Positive Control/Alternative Treatment (e.g., Cisplatin)
-
-
Drug Administration: Administer the treatments via the desired route (e.g., intraperitoneal injection, oral gavage) according to the planned schedule (e.g., daily, every other day) for a specified duration (e.g., 2-4 weeks).
-
Monitoring: Record the body weight of the mice and any signs of toxicity throughout the treatment period.
4. Endpoint Analysis
-
Euthanasia and Tumor Excision: At the end of the study, euthanize the mice according to institutional guidelines. Carefully excise the tumors and record their final weight.
-
Sample Processing:
-
Divide the tumor tissue for different analyses.
-
Fix a portion in 10% neutral buffered formalin for histopathological analysis (e.g., H&E staining, immunohistochemistry for proliferation markers like Ki-67 and apoptotic markers like cleaved caspase-3).
-
Snap-freeze a portion in liquid nitrogen and store at -80°C for molecular analysis (e.g., Western blotting for signaling pathway proteins, RT-qPCR for gene expression).
-
-
Data Analysis: Analyze the data for statistical significance using appropriate statistical tests (e.g., t-test, ANOVA).
This comprehensive guide provides the necessary framework and comparative data to embark on the in vivo validation of this compound's anti-cancer effects. By leveraging the knowledge gained from its analogs and adhering to rigorous experimental protocols, researchers can effectively evaluate its therapeutic potential in xenograft models.
References
- 1. oncotarget.com [oncotarget.com]
- 2. researchgate.net [researchgate.net]
- 3. Physalis alkekengi var. franchetii Extracts Exert Antitumor Effects on Non-Small Cell Lung Cancer and Multiple Myeloma by Inhibiting STAT3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Therapeutic Applications of Physalins: Powerful Natural Weapons [frontiersin.org]
- 6. Therapeutic Applications of Physalins: Powerful Natural Weapons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. physalin-a-exerts-anti-tumor-activity-in-non-small-cell-lung-cancer-cell-lines-by-suppressing-jak-stat3-signaling - Ask this paper | Bohrium [bohrium.com]
Comparative Cytotoxicity of Physalin C and Physalin A: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the cytotoxic properties of Physalin C and Physalin A, two bioactive steroids isolated from plants of the Physalis genus. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways to support further investigation into their potential as anticancer agents.
Data Presentation: A Side-by-Side Look at Cytotoxicity
Direct comparative studies on the cytotoxicity of this compound and Physalin A across a wide range of cancer cell lines are limited in the currently available scientific literature. However, existing research provides valuable insights into their individual activities. Physalin A has been more extensively studied, with its cytotoxic effects documented in various cancer models. Data for this compound is less abundant but points towards a distinct mechanism of action.
| Compound | Cell Line | Assay | Metric | Value (µM) | Reference |
| Physalin A | H292 (Non-small cell lung cancer) | Not Specified | IC50 | <15 | [1] |
| H358 (Non-small cell lung cancer) | Not Specified | IC50 | <15 | [1] | |
| H1975 (Non-small cell lung cancer) | Not Specified | IC50 | <15 | [1] | |
| This compound | DLD-1 (Colon cancer) | Ubiquitin-proteasome pathway inhibition | EC50 | 4.4 | [2] |
Note: IC50 (Inhibitory Concentration 50) is the concentration of a drug that is required for 50% inhibition in vitro. EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half-maximal response. While both indicate potency, they are determined from different types of assays. The data available for this compound reflects its effect on a specific cellular pathway rather than overall cell viability.
Unraveling the Mechanisms: Signaling Pathways in Cytotoxicity
Physalin A and this compound appear to exert their cytotoxic effects through distinct signaling pathways. Physalin A has been shown to modulate multiple pathways involved in cancer cell proliferation and survival, while the primary mechanism identified for this compound involves the ubiquitin-proteasome system.
Physalin A: A Multi-Targeted Approach
Physalin A has been demonstrated to induce apoptosis and inhibit tumor growth by targeting several key signaling cascades:
-
JAK/STAT3 Pathway: Physalin A can inhibit the phosphorylation of Janus kinase (JAK) and the subsequent activation of the Signal Transducer and Activator of Transcription 3 (STAT3).[3] This inhibition prevents the translocation of STAT3 to the nucleus, thereby downregulating the expression of anti-apoptotic proteins like Bcl-2 and XIAP and promoting apoptosis in cancer cells.
-
Hedgehog Signaling Pathway: This pathway is crucial in embryonic development and its aberrant activation is implicated in several cancers. Physalin A has been shown to inhibit the Hedgehog signaling pathway by down-regulating key components like Smoothened (SMO) and the transcription factor GLI1. This inhibition can suppress the self-renewal of cancer stem cells.
-
p53-Noxa-mediated ROS Generation: Physalin A can induce apoptosis through the activation of the p53 tumor suppressor protein and the pro-apoptotic protein Noxa, leading to the generation of reactive oxygen species (ROS).
This compound: Targeting the Proteasome
The primary cytotoxic mechanism identified for this compound is the inhibition of the ubiquitin-proteasome pathway. This pathway is essential for the degradation of damaged or unnecessary proteins within the cell, and its inhibition can lead to an accumulation of these proteins, triggering apoptosis.
Experimental Protocols
The following are generalized methodologies for key experiments cited in the analysis of this compound and Physalin A cytotoxicity. For specific parameters, researchers should consult the original publications.
Cell Viability Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of Physalin A or this compound for a specified duration (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) should be included.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and plot a dose-response curve to determine the IC50 value.
Western Blot Analysis for Signaling Pathway Proteins
This technique is used to detect specific proteins in a sample and is crucial for studying signaling pathways.
-
Cell Lysis: Treat cells with Physalin A or C, then lyse the cells in a buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-STAT3, STAT3, GLI1, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system. The intensity of the bands corresponds to the amount of protein.
Ubiquitin-Proteasome Pathway Inhibition Assay
This assay measures the activity of the proteasome, which can be inhibited by compounds like this compound.
-
Reporter Cell Line: Utilize a cell line engineered to express a reporter protein fused to a ubiquitin-dependent degradation signal (e.g., DLD-1 4Ub-Luc, which expresses a ubiquitin-luciferase fusion protein).
-
Compound Treatment: Treat the reporter cells with various concentrations of the test compound (e.g., this compound).
-
Lysis and Luminescence Measurement: After incubation, lyse the cells and measure the luciferase activity using a luminometer. Inhibition of the proteasome will prevent the degradation of the reporter protein, leading to an increase in the luminescence signal.
-
Data Analysis: Quantify the increase in luminescence relative to untreated cells to determine the EC50 for proteasome inhibition.
Experimental Workflow Visualization
References
- 1. physalin-a-exerts-anti-tumor-activity-in-non-small-cell-lung-cancer-cell-lines-by-suppressing-jak-stat3-signaling - Ask this paper | Bohrium [bohrium.com]
- 2. Therapeutic Applications of Physalins: Powerful Natural Weapons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Physalin A exerts anti-tumor activity in non-small cell lung cancer cell lines by suppressing JAK/STAT3 signaling - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Anti-inflammatory Activity of Physalin C and Dexamethasone
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Inflammation is a critical biological response, but its dysregulation contributes to a wide range of pathologies, necessitating effective anti-inflammatory therapeutics. Dexamethasone (B1670325), a potent synthetic glucocorticoid, has long been a cornerstone of anti-inflammatory treatment. However, its utility is often limited by a significant side effect profile. This has spurred the search for novel anti-inflammatory agents with improved safety and efficacy. Physalins, a class of naturally occurring seco-steroids derived from plants of the Physalis genus, have emerged as promising candidates.
This guide provides a detailed comparison of the anti-inflammatory properties of Physalin C and dexamethasone. Due to a lack of direct comparative studies between this compound and dexamethasone in the current scientific literature, this guide will leverage data from closely related physalins, particularly Physalin F, for direct quantitative comparisons, a compound that shares the core seco-steroid structure and primary anti-inflammatory mechanism. This guide will delve into their mechanisms of action, present available experimental data in a comparative format, detail the underlying experimental protocols, and provide visual representations of key biological pathways and workflows.
Mechanisms of Anti-inflammatory Action
Dexamethasone: A Glucocorticoid Receptor Agonist
Dexamethasone exerts its potent anti-inflammatory effects primarily by binding to and activating the cytosolic glucocorticoid receptor (GR)[1][2][3]. Upon binding, the dexamethasone-GR complex translocates to the nucleus, where it modulates gene expression through two main pathways:
-
Transactivation: The complex can directly bind to Glucocorticoid Response Elements (GREs) in the promoter regions of anti-inflammatory genes, upregulating their expression. A key example is the increased production of Annexin A1 (also known as lipocortin-1), which inhibits phospholipase A2, a critical enzyme in the production of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes[2][4].
-
Transrepression: More central to its anti-inflammatory effects, the dexamethasone-GR complex can interfere with the function of pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). It achieves this by either directly interacting with these transcription factors or by inducing the synthesis of Inhibitor of κBα (IκBα), which sequesters NF-κB in the cytoplasm, preventing it from activating pro-inflammatory gene expression. This leads to a broad suppression of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, and adhesion molecules.
Dexamethasone also influences the mitogen-activated protein kinase (MAPK) signaling pathway, often by inducing the expression of MAPK Phosphatase-1 (MKP-1), which dephosphorylates and inactivates key kinases like p38 and JNK, further dampening the inflammatory response.
This compound and the Physalin Family: Potent NF-κB Inhibitors
Physalins, including this compound, are characterized by a unique 16,24-cyclo-13,14-secoergostane skeleton. Their primary anti-inflammatory mechanism is largely attributed to the potent inhibition of the NF-κB signaling pathway. Unlike dexamethasone, this inhibition is generally considered to be independent of the glucocorticoid receptor.
The core mechanism involves the suppression of IκBα phosphorylation and subsequent degradation. By stabilizing the IκBα protein, physalins effectively prevent the release and nuclear translocation of the active p65/p50 NF-κB dimer. This blockade of NF-κB activation leads to a significant downstream reduction in the expression of numerous pro-inflammatory mediators, including:
-
Pro-inflammatory Cytokines: TNF-α, IL-1β, IL-6, and IL-12.
-
Inflammatory Enzymes: Inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
-
Inflammatory Mediators: Nitric oxide (NO) and Prostaglandin E2 (PGE2).
Some physalins, such as Physalin A, have also been shown to modulate the MAPK pathway, specifically by inhibiting the phosphorylation of c-Jun N-terminal kinase (JNK), which is part of the AP-1 transcription factor complex. This suggests that physalins may target multiple key inflammatory signaling cascades.
Comparative Analysis of In Vitro Anti-inflammatory Activity
While direct comparative data for this compound is unavailable, studies on Physalin F provide a valuable benchmark against dexamethasone. The following tables summarize key quantitative data from in vitro assays.
Table 1: Inhibition of Lymphocyte Proliferation and Cytokine Production
Data derived from a study using Concanavalin A-stimulated mouse splenocytes.
| Compound | Concentration | Inhibition of Lymphocyte Proliferation (%) | IL-2 Reduction (%) | IFN-γ Reduction (%) |
| Physalin F | 1 µM | ~68% | Significant | Significant |
| 2 µM | ~95% | Significant | Significant | |
| Dexamethasone | 1 µM | Significant | Significant | Significant |
Note: "Significant" indicates a statistically significant reduction compared to the stimulated, untreated control. At 2 µM, the effects of Physalin F were reported to be equal to or superior to those of dexamethasone at 1 µM.
Table 2: Inhibition of Pro-inflammatory Mediators in Macrophages
This table presents typical inhibitory concentrations (IC50) for dexamethasone and expected activity for physalins based on available literature for various physalin types in LPS-stimulated macrophage models (e.g., RAW 264.7 cells).
| Compound | Target Mediator | IC50 / Effective Concentration |
| Physalin A/B/E | NO Production | Dose-dependent inhibition reported |
| TNF-α Production | Dose-dependent inhibition reported | |
| IL-6 Production | Dose-dependent inhibition reported | |
| Dexamethasone | NF-κB Activation | IC50 ≈ 0.5 x 10⁻⁹ M |
| GM-CSF Release | EC50 ≈ 2.2 x 10⁻⁹ M |
Comparative Analysis of In Vivo Anti-inflammatory Activity
In vivo models are crucial for assessing the therapeutic potential of anti-inflammatory compounds. The carrageenan-induced paw edema model is a standard for evaluating acute inflammation.
Table 3: Efficacy in Carrageenan-Induced Paw Edema in Rodents
This table presents representative data for Physalin A and typical results for dexamethasone in this standard in vivo model.
| Compound | Dose (mg/kg) | Route | Paw Edema Inhibition (%) |
| Physalin A | 20 | p.o. | Significant reduction |
| Dexamethasone | 1 | i.p. | Significant reduction |
Note: "p.o." refers to oral administration; "i.p." refers to intraperitoneal administration. The efficacy is highly dependent on the experimental setup.
Detailed Experimental Protocols
To ensure reproducibility and facilitate further research, detailed methodologies for the key experiments cited are provided below.
In Vitro: LPS-Stimulated RAW 264.7 Macrophage Assay
This assay is fundamental for assessing the ability of a compound to inhibit the production of key pro-inflammatory mediators.
-
Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.
-
Plating: Cells are seeded into 24-well or 96-well plates at a density of approximately 1-5 x 10⁵ cells/well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound) or the positive control (dexamethasone). Cells are pre-incubated for 1-2 hours.
-
Stimulation: Lipopolysaccharide (LPS) is added to the wells (final concentration typically 100 ng/mL to 1 µg/mL) to induce an inflammatory response. A set of wells remains unstimulated as a negative control.
-
Incubation: The plates are incubated for a specified period, typically 18-24 hours.
-
Analysis of Mediators:
-
Nitric Oxide (NO): The concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent. Absorbance is read at 540 nm.
-
Cytokines (TNF-α, IL-6): The levels of pro-inflammatory cytokines in the supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
-
Western Blot Analysis (for mechanism): Cell lysates are collected to analyze the expression and phosphorylation status of key signaling proteins (e.g., IκBα, p65, p-JNK) via SDS-PAGE and immunoblotting to elucidate the mechanism of action.
In Vivo: Carrageenan-Induced Paw Edema
This model is a standard for assessing the in vivo efficacy of an anti-inflammatory agent against acute, localized inflammation.
-
Animals: Male Wistar rats or Swiss albino mice are typically used. They are acclimatized for at least one week before the experiment.
-
Grouping: Animals are randomly divided into several groups: a vehicle control group, a positive control group (e.g., dexamethasone or indomethacin), and test groups receiving different doses of the compound (e.g., this compound).
-
Compound Administration: The test compound or control is administered, typically orally (p.o.) or intraperitoneally (i.p.), 30-60 minutes before the carrageenan injection.
-
Baseline Measurement: The initial volume of the right hind paw of each animal is measured using a plethysmometer.
-
Induction of Edema: A 1% solution of carrageenan in sterile saline (typically 0.1 mL) is injected into the sub-plantar surface of the right hind paw.
-
Edema Measurement: The paw volume is measured again at several time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: The degree of swelling is calculated by subtracting the initial paw volume from the volume at each time point. The percentage inhibition of edema for the treated groups is calculated relative to the vehicle control group.
Conclusion and Future Directions
Dexamethasone is a highly effective anti-inflammatory agent that acts through broad modulation of gene expression via the glucocorticoid receptor. However, this broad activity is also responsible for its significant side effect profile. The physalin family of natural compounds, including this compound, presents a compelling alternative, primarily through potent and more targeted inhibition of the NF-κB signaling pathway, a central regulator of the inflammatory response.
While direct comparative data for this compound is currently lacking, evidence from related physalins suggests a comparable, and in some cases superior, in vitro anti-inflammatory potency to dexamethasone. The mechanism of action, being largely GR-independent, suggests that physalins may offer a more favorable safety profile, a hypothesis that warrants rigorous investigation.
Future research should focus on:
-
Direct Comparative Studies: Head-to-head in vitro and in vivo studies comparing the efficacy and potency of pure this compound with dexamethasone are critically needed.
-
Pharmacokinetic and Safety Profiling: Comprehensive ADME (absorption, distribution, metabolism, and excretion) and toxicology studies are essential to evaluate the therapeutic potential of this compound.
-
Mechanism Elucidation: Further investigation into the effects of this compound on other inflammatory pathways, such as the MAPK and JAK/STAT pathways, will provide a more complete understanding of its molecular activity.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Therapeutic Applications of Physalins: Powerful Natural Weapons [frontiersin.org]
- 3. Physalin pool from Physalis angulata L. leaves and physalin D inhibit P2X7 receptor function in vitro and acute lung injury in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Unraveling the Antiviral Mechanisms of Physalin C Against Influenza: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Influenza remains a significant global health threat, necessitating the continuous exploration of novel antiviral agents. Physalin C, a steroidal lactone derived from plants of the Physalis genus, has garnered interest for its diverse biological activities, including anti-inflammatory and immunomodulatory effects. This guide aims to provide a comparative analysis of the potential antiviral mechanism of this compound against the influenza virus, contrasting it with established anti-influenza drugs. However, it is crucial to note at the outset that despite a comprehensive search of scientific literature, no publicly available studies providing direct quantitative data (such as IC50 or EC50 values) on the antiviral activity of this compound against any influenza virus strain could be identified.
This guide, therefore, focuses on the known immunomodulatory effects of physalins, which may contribute to their potential antiviral activity, and presents a detailed comparison with well-characterized anti-influenza agents for which quantitative data are available.
Comparative Analysis of Antiviral Efficacy
Due to the absence of specific antiviral data for this compound, this section presents the in vitro efficacy of approved and experimental anti-influenza drugs against various influenza A strains. This data serves as a benchmark for the level of potency typically sought in antiviral drug development. The primary endpoints for antiviral efficacy are the half-maximal inhibitory concentration (IC50) or the half-maximal effective concentration (EC50), which represent the concentration of a drug that inhibits viral replication by 50%. Cytotoxicity is assessed by the 50% cytotoxic concentration (CC50), and the selectivity index (SI), calculated as CC50/IC50, provides a measure of the drug's therapeutic window.
| Drug | Target | Influenza A Strain | IC50/EC50 | CC50 (MDCK cells) | Selectivity Index (SI) |
| This compound | Host NF-κB & p38 MAPK pathways (putative) | N/A | Data not available | Data not available | Data not available |
| Oseltamivir | Neuraminidase (NA) | A/H1N1pdm09 | ~0.7 nM - 130 nM[1] | >1000 µM[2] | >7,692 |
| Favipiravir (T-705) | RNA-dependent RNA polymerase (RdRp) | A/H1N1 | 0.014 - 0.55 µg/mL (0.09 - 3.5 µM)[3][4] | >1000 µg/mL (>6370 µM)[4] | >1820 |
| Baloxavir marboxil | Cap-dependent endonuclease | A/H1N1pdm09 | 0.7 ± 0.5 nM[5] | Data not available | Data not available |
Note: IC50/EC50 values can vary depending on the specific virus strain, cell line, and experimental conditions used.
Potential Antiviral Mechanism of this compound: An Immunomodulatory Approach
While direct antiviral data is lacking, the known anti-inflammatory and immunomodulatory properties of physalins suggest a potential host-directed mechanism of action against influenza. Severe influenza infections are often characterized by a "cytokine storm," an excessive inflammatory response that contributes significantly to lung pathology. By modulating key inflammatory signaling pathways, this compound could potentially mitigate this immunopathology, thereby reducing disease severity.
Inhibition of the NF-κB Signaling Pathway
The NF-κB signaling pathway is a central regulator of the inflammatory response and is often activated during influenza virus infection, leading to the production of pro-inflammatory cytokines. Several studies have indicated that physalins, including the related Physalin A, can inhibit this pathway. The proposed mechanism involves the prevention of the degradation of IκB-α, an inhibitory protein that sequesters NF-κB in the cytoplasm. By stabilizing IκB-α, physalins prevent the nuclear translocation of the NF-κB p65 subunit, a critical step for the transcription of pro-inflammatory genes.
References
- 1. Physalin pool from Physalis angulata L. leaves and physalin D inhibit P2X7 receptor function in vitro and acute lung injury in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Susceptibilities of Antiviral-Resistant Influenza Viruses to Novel Neuraminidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modulation of influenza virus replication by alteration of sodium ion transport and protein kinase C activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Influenza Virus Infection by a Novel Antiviral Peptide That Targets Viral Attachment to Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The NF-κB inhibitor SC75741 efficiently blocks influenza virus propagation and confers a high barrier for development of viral resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Modulation of the NF-κB Signaling Pathway by Physalin C and Other Natural Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the effects of Physalin C on the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory responses. For a comprehensive understanding, its mechanism and efficacy are compared with other well-documented natural NF-κB inhibitors, namely Curcumin (B1669340) and Parthenolide (B1678480). This document synthesizes experimental data, presents detailed experimental protocols for key assays, and visualizes complex biological processes to support further research and drug development endeavors.
The NF-κB Signaling Pathway: A Central Mediator of Inflammation
The NF-κB family of transcription factors plays a pivotal role in regulating the expression of numerous genes involved in inflammation, immunity, cell proliferation, and survival.[1][2][3] In unstimulated cells, NF-κB dimers, most commonly the p65/p50 heterodimer, are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins, with IκBα being the most prominent.[4][5] Upon stimulation by various agents such as pro-inflammatory cytokines (e.g., TNF-α) or lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκBα, tagging it for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks the nuclear localization signal on the NF-κB dimer, allowing it to translocate to the nucleus, bind to specific DNA sequences, and initiate the transcription of target genes, including those for inflammatory cytokines, chemokines, and adhesion molecules.
Comparative Analysis of NF-κB Inhibitors
This compound
Physalins are a class of 16,24-cyclo-13,14-seco steroids found predominantly in plants of the Physalis genus. Several members of this family, including Physalin A, B, E, and F, have demonstrated potent anti-inflammatory and immunomodulatory activities, largely attributed to their inhibition of the NF-κB pathway.
The general mechanism for physalins involves the suppression of IκB protein phosphorylation, which consequently impairs the nuclear translocation of NF-κB. Studies on various physalins have shown they can inhibit the degradation of IκBα and the subsequent nuclear translocation of the p65 subunit. Specifically, research on a library of physalins and related steroids revealed that type B physalins, which includes this compound, can inhibit the nuclear translocation and DNA binding of the RelA/p50 dimer, a step downstream of IκBα degradation. This suggests a potentially distinct mechanism compared to other physalins that primarily target IκBα phosphorylation and degradation.
Alternative NF-κB Inhibitors
-
Curcumin: The active compound in turmeric, curcumin is a well-known anti-inflammatory agent that targets multiple points in the NF-κB pathway. It has been shown to suppress NF-κB activation by inhibiting IKK activity, which in turn prevents the phosphorylation and degradation of IκBα and the subsequent nuclear translocation of p65. Some studies also suggest curcumin can modulate upstream signaling pathways like PI3K/Akt to indirectly inhibit NF-κB.
-
Parthenolide: A sesquiterpene lactone found in the feverfew plant, parthenolide is a potent NF-κB inhibitor. Its primary mechanism involves the direct inhibition of the IκB kinase (IKK) complex, preventing the phosphorylation of IκBα. This action blocks the degradation of IκBα and keeps NF-κB sequestered in the cytoplasm. Some evidence also suggests parthenolide may directly alkylate the p65 subunit of NF-κB, preventing its binding to DNA.
Quantitative Data Summary
The following table summarizes the reported effects of this compound and its comparators on key markers of NF-κB pathway activation. Data for this compound is inferred from studies on the broader physalin family, particularly Type B physalins.
| Compound | Cell/Animal Model | Stimulus | Target Measured | Concentration / Dose | Result | Citation(s) |
| Physalin A | RAW 264.7 Macrophages | LPS | NO, PGE2, TNF-α Production | 1-10 µM | Significant, dose-dependent reduction | |
| RAW 246.7 Macrophages | LPS | p65 Nuclear Translocation | 10 µM | Remarkable blockade of translocation | ||
| RAW 246.7 Macrophages | LPS | IκB-α Degradation | 10 µM | Remarkable blockade of degradation | ||
| Physalin B | Mouse Model | Dextran Sulfate Sodium | p-NF-κB p65, p-IκBα | Not specified | Reduction in phosphorylation | |
| Physalin E | RAW 264.7 Macrophages | LPS | p65 in Nucleus | Not specified | Downregulation of nuclear p65 | |
| RAW 264.7 Macrophages | LPS | IκB Degradation | Not specified | Reduction in degradation | ||
| Curcumin | Human Tenocytes | IL-1β | p65 Nuclear Translocation | 5 µM | Suppression of translocation | |
| Human Tenocytes | IL-1β | IκBα Degradation | 5 µM | Inhibition of degradation | ||
| Parthenolide | Bronchial Epithelial Cells | TNF/IL-1β | p65 Nuclear Translocation | 40 µM | Suppression of translocation | |
| Bronchial Epithelial Cells | TNF/IL-1β | IκBα Degradation | 40 µM | Blockade of degradation | ||
| Nasopharyngeal Carcinoma Cells | Not specified | IKK phosphorylation | Not specified | Suppression of phosphorylation |
Detailed Experimental Protocols
Accurate assessment of a compound's effect on the NF-κB pathway requires robust and standardized experimental methods. Below are detailed protocols for key assays.
Western Blot for NF-κB Pathway Proteins
-
Principle: This technique is used to detect and quantify specific proteins in a sample. It allows for the measurement of total and phosphorylated levels of key pathway proteins like p65 and IκBα in both cytoplasmic and nuclear fractions.
-
Materials:
-
Cell line (e.g., RAW 264.7, HeLa)
-
Test compounds (this compound, etc.) and stimulus (e.g., LPS, TNF-α)
-
Cell lysis buffer (RIPA buffer), nuclear and cytoplasmic extraction kits
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels, running buffer, transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p65, anti-phospho-p65, anti-IκBα, anti-Lamin B1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
-
-
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Pre-treat with various concentrations of the test compound for a specified time (e.g., 1 hour) before adding the stimulus (e.g., LPS at 1 µg/mL) for a short duration (e.g., 15-30 minutes).
-
Protein Extraction: Wash cells with cold PBS. Lyse cells to obtain either whole-cell lysates or separate cytoplasmic and nuclear fractions using a commercial kit.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer. Separate the proteins by size on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Use antibodies specific for total and phosphorylated forms of target proteins. Lamin B1 and β-actin serve as loading controls for nuclear and cytoplasmic fractions, respectively.
-
Washing and Secondary Antibody: Wash the membrane with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensity using densitometry software and normalize to the loading control.
-
NF-κB Luciferase Reporter Assay
-
Principle: This assay measures the transcriptional activity of NF-κB. Cells are transfected with a plasmid containing the firefly luciferase gene under the control of a promoter with multiple NF-κB binding sites. NF-κB activation leads to luciferase expression, which is quantified by measuring light emission upon addition of a substrate.
-
Materials:
-
Cell line (e.g., HEK293T)
-
NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)
-
Transfection reagent (e.g., Lipofectamine)
-
Test compounds and stimulus
-
Dual-luciferase reporter assay system
-
Luminometer
-
-
Procedure:
-
Transfection: Co-transfect cells with the NF-κB firefly luciferase reporter plasmid and the Renilla luciferase control plasmid.
-
Treatment: After 24 hours, pre-treat the transfected cells with the test compounds for 1 hour, followed by stimulation with an NF-κB activator (e.g., TNF-α) for 6-8 hours.
-
Cell Lysis: Wash the cells and lyse them using the passive lysis buffer provided in the assay kit.
-
Luminometry: Measure the firefly luciferase activity, then add the Stop & Glo® reagent to quench the firefly signal and simultaneously measure the Renilla luciferase activity in a luminometer.
-
Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell viability. Compare the normalized activity in treated cells to that in stimulated, untreated control cells.
-
Immunofluorescence for p65 Nuclear Translocation
-
Principle: This microscopy-based technique allows for the direct visualization of the subcellular localization of the NF-κB p65 subunit.
-
Materials:
-
Cells grown on glass coverslips
-
Test compounds and stimulus
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibody (anti-p65)
-
Fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488)
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
-
Fluorescence microscope
-
-
Procedure:
-
Cell Treatment: Seed cells on coverslips. Treat with compounds and stimulus as described for Western blotting.
-
Fixation and Permeabilization: Wash cells with PBS, fix with paraformaldehyde for 15 minutes, and then permeabilize with Triton X-100 for 10 minutes.
-
Blocking: Block with 1% BSA for 30 minutes.
-
Antibody Staining: Incubate with the primary anti-p65 antibody for 1 hour. Wash, then incubate with the fluorescently-labeled secondary antibody for 1 hour in the dark.
-
Counterstaining: Stain the nuclei with DAPI for 5 minutes.
-
Mounting and Imaging: Wash the coverslips and mount them onto microscope slides. Acquire images using a fluorescence microscope.
-
Analysis: Observe the localization of the p65 signal (green fluorescence). In unstimulated or effectively treated cells, the signal will be predominantly cytoplasmic. In stimulated cells, the signal will co-localize with the DAPI nuclear stain (blue fluorescence).
-
References
- 1. The regulating effect of curcumin on NF-κB pathway in neurodegenerative diseases: a review of the underlying mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Collateral Sensitivity of Parthenolide via NF-κB and HIF-α Inhibition and Epigenetic Changes in Drug-Resistant Cancer Cell Lines [frontiersin.org]
- 3. The therapeutic effect and mechanism of parthenolide in skeletal disease, cancers, and cytokine storm - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue [mdpi.com]
- 5. Parthenolide Inhibits IκB Kinase, NF-κB Activation, and Inflammatory Response in Cystic Fibrosis Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Immunomodulatory Effects of Physalin C and Withaferin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Physalin C and Withaferin A are both steroidal lactones derived from plants of the Solanaceae family, and both have garnered significant interest for their potent immunomodulatory and anti-cancer properties. While they share structural similarities and common molecular targets, the nuances of their biological activities warrant a detailed comparison. This guide provides an objective overview of their immunomodulatory effects, supported by experimental data, to aid researchers in selecting the appropriate compound for their studies.
Quantitative Comparison of Bioactivities
The following tables summarize the available quantitative data on the inhibitory concentrations (IC50) of this compound, other related physalins, and Withaferin A in various assays. It is important to note that direct comparative studies under identical experimental conditions are limited, and thus, these values should be interpreted with caution.
Table 1: Inhibition of NF-κB Activation and Cytotoxicity
| Compound | Assay | Cell Line | IC50 Value | Reference |
| Withaferin A | NF-κB Luciferase Reporter Assay | HEK293 | ~1-3 µM | [1] |
| Withaferin A | Cytotoxicity (MTT Assay) | B-lymphoma cell lines (Ramos, LY-3, LY-10, SudHL-6, Raji, MINO) | 0.45 - 3.6 µM | [2] |
| Withaferin A | Cytotoxicity (MTT Assay) | Osteosarcoma cells (MG-63, U2OS) | Not explicitly stated, significant inhibition at 10 µM | [3][4] |
| Physalin B | NF-κB Reporter Gene Assay | J774 mouse macrophages | 21-42 µM | [5] |
| This compound | Cytotoxicity (not specified) | DLD-1 cells | 4.4 µM | [6] |
Table 2: Inhibition of Lymphocyte Proliferation
| Compound | Assay | Cell Type | IC50 Value | Reference |
| Withaferin A | Mixed Lymphocyte Reaction | Human PBMCs | Not explicitly stated, significant inhibition at 0.25 and 0.5 µg/mL | [7] |
| Physalin H | ConA-induced T cell proliferation | Mouse T cells | Dose-dependent inhibition | [8] |
| Physalin F | ConA-stimulated splenocyte proliferation | Mouse splenocytes | ~1 µM | [9] |
Mechanisms of Immunomodulation
Both this compound and Withaferin A exert their immunomodulatory effects primarily through the inhibition of key inflammatory signaling pathways, namely NF-κB and STAT3.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammatory responses. Both compounds have been shown to inhibit this pathway, leading to a downstream reduction in the expression of pro-inflammatory cytokines and mediators.
-
Withaferin A directly targets a cysteine residue in the IκB kinase β (IKKβ) subunit, a critical kinase in the NF-κB pathway. This covalent modification inhibits IKKβ activity, preventing the phosphorylation and subsequent degradation of IκBα. As a result, NF-κB remains sequestered in the cytoplasm and cannot translocate to the nucleus to activate pro-inflammatory gene transcription.[1][10]
-
Physalins , including analogs of this compound, also inhibit NF-κB activation, although the precise molecular interactions are less defined compared to Withaferin A. They are known to prevent the degradation of IκBα and the nuclear translocation of the p65 subunit of NF-κB.[11][12]
Caption: Inhibition of the NF-κB signaling pathway by Withaferin A and this compound.
STAT3 Signaling Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) is another crucial transcription factor involved in inflammation and cancer.
-
Withaferin A has been demonstrated to inhibit both constitutive and IL-6-induced STAT3 phosphorylation at Tyr705.[13] This inhibition prevents STAT3 dimerization and its translocation to the nucleus, thereby downregulating the expression of its target genes. Some studies suggest that Withaferin A can directly bind to the SH2 domain of STAT3.[14]
-
Physalin A , a closely related compound to this compound, has also been shown to suppress both constitutive and IL-6-induced STAT3 phosphorylation at Tyr705 by inhibiting the upstream kinases JAK2 and JAK3.[15][16][17]
Caption: Inhibition of the JAK-STAT3 signaling pathway by Withaferin A and a this compound analog.
Effects on Immune Cell Subsets
Macrophages
Macrophages are key players in the innate immune system and can polarize into pro-inflammatory (M1) or anti-inflammatory (M2) phenotypes.
-
Withaferin A has been shown to modulate macrophage polarization. It can inhibit the M1 phenotype by downregulating NF-κB and promote a shift towards the M2 phenotype, which is associated with tissue repair and resolution of inflammation.[18][19]
-
Physalin D , a related physalin, has been demonstrated to repolarize M1 macrophages towards an M2 phenotype by suppressing STAT1 activation and promoting STAT6 activation.[20] Extracts of Physalis angulata containing physalins have also been shown to induce a regulatory macrophage profile.[21]
Lymphocytes
Both compounds exhibit immunosuppressive effects on lymphocytes, which are central to the adaptive immune response.
-
Withaferin A significantly inhibits both mouse and human T-cell proliferation.[7]
-
Physalins F and H have demonstrated potent inhibitory effects on lymphocyte proliferation, with Physalin F arresting the cell cycle in the G1 phase.[8][9]
Experimental Protocols
The following are generalized protocols for key experiments cited in this guide. Researchers should optimize these protocols based on their specific cell types and experimental conditions.
NF-κB Luciferase Reporter Assay
Objective: To quantify the inhibitory effect of this compound or Withaferin A on NF-κB transcriptional activity.
References
- 1. Inhibition of NFκB by the natural product Withaferin A in cellular models of Cystic Fibrosis inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Therapeutic Applications of Physalins: Powerful Natural Weapons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Withaferin A inhibits lymphocyte proliferation, dendritic cell maturation in vitro and prolongs islet allograft survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Investigation of the immunosuppressive activity of Physalin H on T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. selleckchem.com [selleckchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Physalin A Inhibits MAPK and NF-κB Signal Transduction Through Integrin αVβ3 and Exerts Chondroprotective Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Withaferin A inhibits activation of signal transducer and activator of transcription 3 in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Withaferin A Inhibits STAT3 and Induces Tumor Cell Death in Neuroblastoma and Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Physalin A exerts anti-tumor activity in non-small cell lung cancer cell lines by suppressing JAK/STAT3 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. physalin-a-exerts-anti-tumor-activity-in-non-small-cell-lung-cancer-cell-lines-by-suppressing-jak-stat3-signaling - Ask this paper | Bohrium [bohrium.com]
- 18. Targeting RAW 264.7 macrophages (M1 type) with Withaferin-A decorated mannosylated liposomes induces repolarization via downregulation of NF-κB and controlled elevation of STAT-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Physalin D regulates macrophage M1/M2 polarization via the STAT1/6 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Physalis angulata Calyces Modulate Macrophage Polarization and Alleviate Chemically Induced Intestinal Inflammation in Mice [mdpi.com]
Physalin C: A Potential Oral Therapeutic for Autoimmune Diseases – A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Physalin C and its analogs as potential therapeutic agents for autoimmune diseases. It evaluates their performance against established treatments, namely Methotrexate and Janus Kinase (JAK) inhibitors, based on available experimental data. This document is intended to inform research and development decisions by presenting a clear, data-driven overview of the current landscape.
Executive Summary
Autoimmune diseases, characterized by the immune system mistakenly attacking the body's own tissues, represent a significant therapeutic challenge.[1] Current treatments often involve broad immunosuppression, which can lead to severe side effects and incomplete efficacy.[2] Physalins, a class of naturally occurring steroids, have demonstrated potent anti-inflammatory and immunomodulatory properties in preclinical studies, suggesting their potential as a novel therapeutic avenue. This guide focuses on this compound and its related compounds, comparing their mechanisms of action and efficacy with standard-of-care treatments like Methotrexate and targeted therapies such as JAK inhibitors. While direct comparative studies are limited, this guide synthesizes available data to provide a framework for evaluating the therapeutic potential of physalins.
Mechanism of Action: A Comparative Overview
Physalins, Methotrexate, and JAK inhibitors modulate the immune response through distinct molecular pathways.
Physalins: These compounds primarily exert their anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway .[3][4] NF-κB is a critical transcription factor that governs the expression of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules.[2] By preventing the degradation of IκBα and the subsequent nuclear translocation of NF-κB, physalins effectively dampen the inflammatory cascade.[2][4] Some physalins, like Physalin A, have also been shown to suppress the Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway , specifically targeting JAK2 and JAK3.[5][6] Furthermore, physalins can modulate other pathways, including the JNK/AP-1 pathway, and up-regulate antioxidant activities.[7] Physalin F has also been identified as a calcineurin inhibitor, a mechanism shared by some established immunosuppressants.[8]
Methotrexate: As a folate antagonist, Methotrexate's mechanism in autoimmune diseases is multifactorial and not fully elucidated. It is known to inhibit the proliferation of immune cells, including T cells and B cells, thereby reducing the overall immune response.[9] It also promotes the release of adenosine, which has anti-inflammatory properties.
JAK Inhibitors (e.g., Tofacitinib): These small molecule drugs specifically target one or more of the Janus kinase family of enzymes (JAK1, JAK2, JAK3, and TYK2). These enzymes are essential for signaling downstream of numerous cytokine receptors that are pivotal in the pathogenesis of autoimmune diseases.[10][11] By blocking this pathway, JAK inhibitors can potently and broadly suppress the inflammatory response.
Signaling Pathway Diagrams
Performance Data: A Tabular Comparison
Direct head-to-head comparative data for this compound against Methotrexate and JAK inhibitors in autoimmune disease models is currently lacking in the published literature. The following tables summarize available quantitative data for physalins and comparator drugs from various preclinical studies.
Table 1: In Vitro Efficacy of Physalins
| Compound | Cell Line/Type | Assay | IC50 / Effective Concentration | Reference |
| Physalin F | Human Peripheral Blood Mononuclear Cells (PBMCs) from HAM/TSP patients | Inhibition of spontaneous proliferation | IC50: 0.97 ± 0.11 µM | [12] |
| Physalin A | LPS-stimulated RAW 264.7 macrophages | Inhibition of NO production | Significant inhibition at 10 µM | [2][7] |
| Physalin A | LPS-stimulated RAW 264.7 macrophages | Inhibition of TNF-α, PGE2 production | Dose-dependent inhibition (significant at 2.5, 5, 10 µM) | [2][7] |
| Physalin E | LPS-stimulated RAW 264.7 macrophages | Inhibition of TNF-α and IL-6 production | Significant dose-dependent inhibition | [4] |
| Various Physalins | LPS-stimulated macrophages | Inhibition of NO production | IC50 values ranging from 0.32 to 34.19 µM | [13] |
Table 2: In Vivo Efficacy in Animal Models of Inflammation and Autoimmunity
| Compound | Animal Model | Key Outcomes | Reference |
| Physalin A | Carrageenan-induced paw edema in rats | Significant inhibition of paw edema | [2] |
| Physalin E | TPA- and oxazolone-induced dermatitis in mice | Potent inhibition of ear edema, pro-inflammatory cytokines, and MPO activity at 0.125-0.5 mg/ear | [1][14] |
| Physalin D | ATP-induced paw edema in mice | Potent inhibition of paw edema | [15] |
| Tofacitinib | MRL/lpr lupus-prone mice | Significant improvement in nephritis, skin inflammation, and autoantibody production | [16][17] |
| Tofacitinib | Pristane-induced murine lupus | Amelioration of glomerulonephritis and arthritis | [11] |
| Methotrexate | Collagen-induced arthritis in rats | Alleviation of inflammation | [9] |
| Methotrexate | Adjuvant-induced arthritis in rats | Significant reduction in paw swelling and arthritic score | [18] |
Table 3: Comparison of Mechanistic Effects
| Feature | Physalins | Methotrexate | JAK Inhibitors (Tofacitinib) |
| Primary Target | NF-κB pathway, JAK/STAT (some physalins) | Dihydrofolate reductase, purine (B94841) metabolism | Janus Kinases (JAK1, JAK2, JAK3, TYK2) |
| Effect on Pro-inflammatory Cytokines (TNF-α, IL-6, etc.) | Inhibition of production | Inhibition of production | Blockade of signaling |
| Route of Administration in Studies | Oral, Topical, Intraperitoneal | Oral, Subcutaneous, Intramuscular | Oral |
Experimental Protocols
Detailed experimental protocols are crucial for the validation and comparison of therapeutic candidates. Below are summarized methodologies for key assays used to evaluate the anti-inflammatory and immunomodulatory effects of compounds like this compound.
In Vitro Anti-inflammatory Activity in Macrophages
-
Cell Culture: RAW 264.7 murine macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., this compound) for 1-2 hours.
-
Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL) to the cell culture medium and incubating for a specified period (e.g., 24 hours).
-
Nitric Oxide (NO) Measurement: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.
-
Cytokine Measurement: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Western Blot Analysis for Signaling Pathways:
-
Cell lysates are prepared after shorter incubation times (e.g., 30-60 minutes) post-LPS stimulation.
-
Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes are incubated with primary antibodies against key signaling proteins (e.g., phospho-IκBα, total IκBα, phospho-p65, total p65, phospho-STAT3, total STAT3) and a loading control (e.g., β-actin).
-
After incubation with HRP-conjugated secondary antibodies, protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[19]
-
In Vivo Model of Acute Inflammation: Carrageenan-Induced Paw Edema
-
Animals: Male Wistar rats or Swiss albino mice are used.
-
Treatment: Animals are orally administered the test compound (e.g., this compound) or vehicle control. A positive control group receives a standard anti-inflammatory drug (e.g., Indomethacin).
-
Induction of Edema: One hour after treatment, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw.
-
Measurement of Paw Edema: Paw volume is measured using a plethysmometer at various time points (e.g., 0, 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis: The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated groups to the vehicle control group.
Experimental Workflow Diagram
Conclusion and Future Directions
The available preclinical data suggests that physalins, including and related to this compound, hold significant promise as a novel class of therapeutics for autoimmune diseases. Their potent inhibition of the NF-κB pathway, and in some cases the JAK/STAT pathway, provides a strong mechanistic rationale for their immunomodulatory effects.
However, to rigorously validate this compound as a potential therapeutic, further research is imperative. Key future directions include:
-
Direct Comparative Studies: Head-to-head studies comparing the efficacy and safety of this compound with Methotrexate and various JAK inhibitors in standardized animal models of autoimmune diseases (e.g., rheumatoid arthritis, lupus, inflammatory bowel disease) are essential.
-
Pharmacokinetic and Toxicological Profiling: Comprehensive ADME (absorption, distribution, metabolism, and excretion) and toxicology studies are required to assess the drug-like properties and safety profile of this compound.
-
Target Identification and Selectivity: Further elucidation of the specific molecular targets of this compound and its selectivity for these targets will be crucial for understanding its mechanism of action and potential off-target effects.
By addressing these key research questions, the scientific community can better ascertain the therapeutic potential of this compound and its prospects for clinical development as a novel treatment for autoimmune diseases.
References
- 1. Topical anti-inflammatory potential of Physalin E from Physalis angulata on experimental dermatitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Therapeutic Applications of Physalins: Powerful Natural Weapons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory effects of physalin E from Physalis angulata on lipopolysaccharide-stimulated RAW 264.7 cells through inhibition of NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Physalin A exerts anti-tumor activity in non-small cell lung cancer cell lines by suppressing JAK/STAT3 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Physalin A exerts anti-tumor activity in non-small cell lung cancer cell lines by suppressing JAK/STAT3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Physalin F, a Potent Inhibitor of Lymphocyte Function, Is a Calcineurin Inhibitor and Has Synergistic Effect with Dexamethasone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibitory Effect of Methotrexate on Rheumatoid Arthritis Inflammation and Comprehensive Metabolomics Analysis Using Ultra-Performance Liquid Chromatography-Quadrupole Time of Flight-Mass Spectrometry (UPLC-Q/TOF-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Janus kinase inhibitors in systemic lupus erythematosus: implications for tyrosine kinase 2 inhibition [frontiersin.org]
- 11. Therapeutic Effects of Tofacitinib on Pristane-Induced Murine Lupus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Physalin F, a seco-steroid from Physalis angulata L., has immunosuppressive activity in peripheral blood mononuclear cells from patients with HTLV1-associated myelopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Physalins V-IX, 16,24-cyclo-13,14-seco withanolides from Physalis angulata and their antiproliferative and anti-inflammatory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Physalin pool from Physalis angulata L. leaves and physalin D inhibit P2X7 receptor function in vitro and acute lung injury in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Tofacitinib ameliorates murine lupus and its associated vascular dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Tofacitinib Ameliorates Murine Lupus and Its Associated Vascular Dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. benchchem.com [benchchem.com]
A Head-to-Head Comparison of Physalin C and Paclitaxel in Breast Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the in vitro efficacy of Physalin C and the well-established chemotherapeutic agent, paclitaxel (B517696), against breast cancer cells. While direct head-to-head studies are limited, this document synthesizes available experimental data to offer an objective analysis of their respective mechanisms of action, cytotoxic effects, and impacts on key cellular signaling pathways.
Quantitative Performance Comparison
The following tables summarize the key quantitative data on the effects of various physalins (as surrogates for this compound) and paclitaxel on different breast cancer cell lines. It is important to note that these values are compiled from multiple studies and direct comparisons should be made with caution due to potential variations in experimental conditions.
Table 1: Comparative Cytotoxicity (IC50 Values)
| Compound | Cell Line | IC50 Value | Treatment Duration | Reference |
| Physalin A | MDA-MB-231 | ~40 µM | 24 hours | [1] |
| Physalin A | MCF-7 | ~60 µM | 24 hours | [1] |
| Physalin B | MCF-7 | 0.4-1.92 µM | Not Specified | [2] |
| Physalin B | MDA-MB-231 | Not Specified | Not Specified | |
| Physalin B | T-47D | Not Specified | Not Specified | |
| Physalin F | T-47D | 3.60 µg/mL (~6.7 µM) | Not Specified | [3] |
| Paclitaxel | MCF-7 | 3.5 µM | Not Specified | [4] |
| Paclitaxel | MDA-MB-231 | 0.3 µM | Not Specified | |
| Paclitaxel | MDA-MB-231 | 12.67 nM (PTX-TTHA derivative) | 48 hours |
Table 2: Effects on Apoptosis and Cell Cycle
| Compound | Cell Line | Effect on Apoptosis | Cell Cycle Arrest | Reference |
| Physalin A | MDA-MB-231 | Induced apoptosis | Not specified | |
| Physalin B | MCF-7, MDA-MB-231, T-47D | Promoted cleavage of PARP, caspases 3, 7, and 9 | G2/M phase | |
| Physapruin A (a physalin) | MCF-7, MDA-MB-231 | Induced apoptosis (Annexin V positive) | G2/M phase | |
| Paclitaxel | MCF-7 | Up to 43% apoptotic cells | G2 phase | |
| Paclitaxel | Canine Mammary Tumor Cells | Increased apoptosis rate in a dose-dependent manner | G2/M phase | |
| Paclitaxel | MCF-7 | Increased apoptosis | G2/M phase |
Signaling Pathways and Mechanisms of Action
This compound and its Analogs
Physalins exert their anticancer effects through the modulation of several key signaling pathways. In breast cancer cells, Physalin B has been shown to induce apoptosis in a p53-dependent manner in MCF-7 cells. It also suppresses the PI3K/Akt signaling pathway, a critical regulator of cell survival and proliferation, and increases the phosphorylation of GSK-3β. Furthermore, Physalin A has been found to inhibit the Hedgehog signaling pathway, which is implicated in cancer stem cell maintenance, by reducing the expression of SMO and GLI1/2.
Paclitaxel
Paclitaxel, a well-established mitotic inhibitor, primarily functions by stabilizing microtubules, leading to the arrest of cells in the G2/M phase of the cell cycle and subsequent apoptosis. Its mechanism of action also involves the modulation of multiple signaling pathways. In breast cancer cells, paclitaxel has been demonstrated to inhibit the PI3K/Akt signaling pathway, thereby promoting apoptosis. It can also suppress Aurora kinase-mediated cofilin-1 activity, which is involved in cell migration and invasion.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound and paclitaxel on breast cancer cells.
Protocol Steps:
-
Seed breast cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound or paclitaxel and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control. The IC50 value is determined as the concentration of the compound that causes 50% inhibition of cell growth.
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells following treatment.
Protocol Steps:
-
Seed cells in 6-well plates and treat with this compound or paclitaxel for the indicated time.
-
Harvest the cells, including both adherent and floating populations.
-
Wash the cells with cold PBS and resuspend them in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry. Viable cells are Annexin V-negative and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are Annexin V-positive and PI-positive.
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle after drug treatment.
Protocol Steps:
-
Culture and treat cells with this compound or paclitaxel as described for the apoptosis assay.
-
Harvest the cells and fix them in ice-cold 70% ethanol (B145695) overnight at -20°C.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Treat the cells with RNase A to degrade RNA and prevent its staining.
-
Stain the cells with propidium iodide solution.
-
Analyze the DNA content by flow cytometry. The relative percentages of cells in the G0/G1, S, and G2/M phases are determined based on their fluorescence intensity.
Western Blotting for Signaling Protein Analysis
This technique is used to detect changes in the expression and phosphorylation status of key proteins in the signaling pathways affected by this compound and paclitaxel.
Protocol Steps:
-
Treat cells with the compounds for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the target proteins (e.g., Akt, p-Akt, p53, caspases) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
References
- 1. Physalin A, 13,14-Seco-16, 24-Cyclo-Steroid, Inhibits Stemness of Breast Cancer Cells by Regulation of Hedgehog Signaling Pathway and Yes-Associated Protein 1 (YAP1) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic Applications of Physalins: Powerful Natural Weapons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Physalin F from Physalis minima L. triggers apoptosis-based cytotoxic mechanism in T-47D cells through the activation caspase-3- and c-myc-dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Reproducibility of In Vitro Anti-Inflammatory Assays for Physalin C: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro anti-inflammatory effects of physalins, with a focus on Physalin C and its derivatives. The information presented is intended to assist researchers in evaluating the reproducibility of anti-inflammatory assays and to provide detailed experimental protocols for key methodologies. While direct quantitative data for this compound is limited in publicly available literature, this guide draws upon data from closely related physalins and withanolides to provide a substantive comparison.
Data Summary of Anti-Inflammatory Activity
The anti-inflammatory properties of physalins are typically evaluated by their ability to inhibit key inflammatory mediators in cellular models, most commonly using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. The following table summarizes the inhibitory effects of a this compound derivative and other related compounds on the production of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines.
| Compound | Assay | Cell Line | Stimulus | Key Findings | Reference |
| 2,3-dihydro-withathis compound | NO Production | RAW 264.7 | LPS | Significant inhibition of NO production. | [1] |
| PGE2 Production | RAW 264.7 | LPS | Significant inhibition of PGE2 production. | [1] | |
| TNF-α, IL-6, IL-1β Production | RAW 264.7 | LPS | Significant inhibition of pro-inflammatory cytokine production. | [1] | |
| Withaphysalin A | NO Production | RAW 264.7 | LPS | Significant inhibition of NO production. | [1] |
| Withanolides (from P. minima) | NO Production | RAW 264.7 | LPS | Moderate inhibitory effects with IC50 values ranging from 23.53–66.28 μM. | [2] |
| Physminin C (from P. minima) | NO Production | RAW 264.7 | LPS | Most active among tested withanolides with an IC50 value of 3.5 μM. |
Experimental Protocols
Detailed and reproducible experimental protocols are critical for comparing in vitro anti-inflammatory data. Below are methodologies for the key assays mentioned in the data summary.
Cell Culture and Treatment
-
Cell Line: Murine macrophage cell line RAW 264.7 is commonly used.
-
Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment Protocol:
-
Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well plates for NO and cytokine assays, larger plates for protein extraction).
-
Allow cells to adhere for 24 hours.
-
Pre-treat the cells with various concentrations of this compound or other test compounds for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) at a concentration of 1 µg/mL for a specified period (e.g., 24 hours for NO and PGE2, 6-8 hours for cytokine mRNA, and 12-24 hours for cytokine protein).
-
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the accumulation of nitrite (B80452) (NO2-), a stable product of NO, in the cell culture supernatant.
-
Principle: The Griess reagent converts nitrite into a colored azo compound, and the absorbance of which is measured spectrophotometrically.
-
Procedure:
-
After the treatment period, collect 50-100 µL of the cell culture supernatant.
-
Mix the supernatant with an equal volume of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).
-
Incubate the mixture at room temperature for 10-15 minutes in the dark.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify the nitrite concentration by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.
-
Prostaglandin E2 (PGE2) and Cytokine (TNF-α, IL-6, IL-1β) Measurement (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is a sensitive method for quantifying the concentration of specific proteins like PGE2 and cytokines in the cell culture supernatant.
-
Principle: A specific antibody for the target protein is coated on a microplate. The sample is added, and the target protein binds to the antibody. A second, enzyme-linked antibody is then added, which also binds to the target protein. Finally, a substrate is added that is converted by the enzyme into a colored product, the intensity of which is proportional to the amount of the target protein.
-
General Procedure:
-
Collect cell culture supernatants after the treatment period.
-
Use a commercial ELISA kit for PGE2, TNF-α, IL-6, or IL-1β, following the manufacturer's instructions.
-
Typically, this involves adding the supernatant to the antibody-coated wells, followed by incubation.
-
Wash the wells and add the detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
After another incubation and washing step, add the substrate solution.
-
Stop the reaction and measure the absorbance at the appropriate wavelength (e.g., 450 nm).
-
Calculate the concentration of the analyte based on a standard curve.
-
Western Blot Analysis for Signaling Pathway Proteins (NF-κB and MAPK)
Western blotting is used to detect the expression and phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways.
-
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect the protein of interest.
-
Procedure:
-
After treatment, wash the cells with ice-cold Phosphate Buffered Saline (PBS) and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for total and phosphorylated forms of NF-κB p65, IκBα, p38, ERK1/2, and JNK.
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Normalize the expression of the target proteins to a loading control such as β-actin or GAPDH.
-
Visualizing Experimental and Signaling Pathways
To further clarify the methodologies and biological context, the following diagrams illustrate a typical experimental workflow and the NF-κB signaling pathway, a key target of anti-inflammatory agents.
References
Cross-validation of Physalin C's antiviral activity in different cell lines
For Researchers, Scientists, and Drug Development Professionals
The quest for novel antiviral agents has led to the exploration of natural compounds with diverse biological activities. Among these, physalins, a class of steroidal lactones derived from plants of the Physalis genus, have garnered attention for their wide-ranging pharmacological effects, including anti-inflammatory, immunomodulatory, and anticancer properties. While the antiviral potential of physalins is an emerging area of interest, specific data on Physalin C remains limited. This guide provides a comparative overview of the known biological activities of physalins that suggest a potential for antiviral efficacy, details experimental protocols for future cross-validation studies, and explores the likely signaling pathways involved.
Comparative Biological Activity of Physalins
Below is a summary of the reported biological activities of various physalins, which are pertinent to their potential antiviral applications.
| Physalin Type | Biological Activity | Cell Line(s) | IC50/EC50 (µM) | Reference |
| Physalin A | Anti-inflammatory | RAW 264.7 macrophages | - | [1] |
| Physalin B | Cytotoxic | HCT116 (colon cancer) | - | [2] |
| Physalin D | Cytotoxic | Various cancer cell lines | 0.28 - 2.43 µg/mL | [3] |
| Antimycobacterial | Mycobacterium tuberculosis H37Rv | MIC: 32 µg/mL | [4] | |
| Physalin F | Immunosuppressive (Lymphocyte Proliferation Inhibition) | Mouse Splenocytes | 0.65 | [5] |
Experimental Protocols for Antiviral Activity Assessment
To rigorously evaluate the antiviral activity of this compound across different cell lines, standardized virological assays are essential. The following is a detailed methodology for a plaque reduction assay, a gold-standard method for quantifying the inhibition of viral replication.
Plaque Reduction Assay Protocol
This assay determines the concentration of a compound required to reduce the number of viral plaques by 50% (EC50).
1. Cell Culture and Seeding:
-
Culture a suitable host cell line (e.g., Vero for Herpes Simplex Virus, HeLa for Coxsackievirus) in appropriate growth medium supplemented with fetal bovine serum (FBS) and antibiotics.
-
Seed the cells in 6-well or 24-well plates at a density that will ensure a confluent monolayer on the day of infection. Incubate at 37°C in a humidified CO2 incubator.
2. Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in serum-free cell culture medium to achieve a range of desired test concentrations.
3. Virus Inoculation and Treatment:
-
On the day of the experiment, aspirate the growth medium from the confluent cell monolayers and wash with phosphate-buffered saline (PBS).
-
In separate tubes, pre-incubate a known titer of the virus (e.g., 50-100 plaque-forming units [PFU]/well) with each dilution of this compound for 1 hour at 37°C.
-
As a control, incubate the virus with medium alone (virus control) and also have wells with cells and medium only (cell control).
-
Add the virus-compound mixtures to the respective wells of the cell culture plate.
4. Adsorption and Overlay:
-
Allow the virus to adsorb to the cells for 1-2 hours at 37°C.
-
After the adsorption period, remove the inoculum and gently overlay the cell monolayer with a semi-solid medium (e.g., containing 1.2% methylcellulose (B11928114) or agarose) to restrict viral spread to adjacent cells. This overlay medium should also contain the respective concentrations of this compound.
5. Incubation and Plaque Visualization:
-
Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).
-
After incubation, fix the cells with a solution such as 10% formalin.
-
Remove the overlay and stain the cell monolayer with a staining solution (e.g., 0.1% crystal violet). Plaques will appear as clear zones against a background of stained, uninfected cells.
6. Data Analysis:
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each concentration of this compound compared to the virus control.
-
The 50% effective concentration (EC50) is determined by plotting the percentage of plaque reduction against the compound concentration and using non-linear regression analysis.
Visualizing Experimental and Mechanistic Pathways
To better understand the experimental workflow and the potential mechanism of action of this compound, the following diagrams have been generated using the Graphviz DOT language.
Caption: Workflow for Plaque Reduction Assay.
Potential Antiviral Mechanism of Action: NF-κB Signaling Pathway
A key signaling pathway implicated in the host response to viral infection is the Nuclear Factor-kappa B (NF-κB) pathway. Many viruses activate this pathway to promote their own replication and to induce a pro-inflammatory state that can aid in viral spread. Physalins have been shown to be potent inhibitors of the NF-κB pathway. This inhibition is a highly plausible mechanism for their potential antiviral effects.
The diagram below illustrates the canonical NF-κB signaling pathway and the putative point of intervention by this compound.
Caption: this compound's potential antiviral action via NF-κB inhibition.
In this proposed mechanism, this compound inhibits the IKK complex, a critical upstream kinase in the NF-κB pathway. This prevents the phosphorylation and subsequent degradation of IκB, the inhibitory protein that sequesters NF-κB in the cytoplasm. As a result, NF-κB cannot translocate to the nucleus to initiate the transcription of pro-inflammatory and pro-viral genes, thereby impeding the viral life cycle.
Conclusion and Future Directions
While direct evidence for the antiviral activity of this compound is currently lacking, the established biological activities of other physalins, particularly their potent anti-inflammatory and immunomodulatory effects mediated through the NF-κB pathway, strongly suggest a promising avenue for investigation. The experimental protocols outlined in this guide provide a clear framework for the systematic cross-validation of this compound's antiviral efficacy against a panel of viruses in various cell lines. Future research should focus on generating robust quantitative data (EC50 values) and further elucidating the precise molecular mechanisms underlying the antiviral action of this intriguing class of natural compounds. Such studies will be instrumental in determining the potential of this compound as a lead compound for the development of novel antiviral therapeutics.
References
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Physalin C
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. Physalin C, a natural product with noted cytotoxic activities against cancer cell lines like MCF-7 and HepG2, requires stringent disposal procedures due to its potential hazards.[1] Adherence to established protocols for cytotoxic and hazardous waste is crucial.
Immediate Safety and Handling Precautions
Before beginning any procedure that involves this compound, it is essential to consult the Safety Data Sheet (SDS) and be fully aware of the necessary safety measures.
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-impermeable gloves.[2]
-
Eye Protection: Use tightly fitting safety goggles or a face shield.[2][3]
-
Lab Coat: A lab coat or apron should be worn.[3]
-
Respiratory Protection: If there is a risk of dust formation, work in a fume hood or use a NIOSH/MSHA-approved respirator.
Handling:
-
Handle this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid the formation of dust and aerosols.
-
Prevent contact with skin and eyes.
-
Do not eat, drink, or smoke when using this product.
Step-by-Step Disposal Procedure for this compound
The following steps outline the recommended procedure for the proper disposal of this compound and associated waste. This process is designed to minimize exposure and ensure compliance with general laboratory waste guidelines.
-
Segregation at the Source:
-
Immediately segregate all waste contaminated with this compound at the point of generation.
-
This includes unused or expired this compound, contaminated labware (e.g., vials, pipette tips, and culture plates), and contaminated PPE.
-
-
Waste Classification and Labeling:
-
All this compound waste should be classified as "cytotoxic waste" and "hazardous chemical waste."
-
Use appropriate, clearly labeled, and sealed containers. The label should include:
-
The words "Hazardous Waste" and "Cytotoxic Waste".
-
The chemical name: "this compound".
-
Associated hazards (e.g., "Toxic").
-
The date of waste generation.
-
The name of the principal investigator and the laboratory contact information.
-
-
-
Container Selection and Management:
-
Solid Waste:
-
Place non-sharp solid waste contaminated with this compound (e.g., gloves, gowns, absorbent pads) in a designated, leak-proof, and puncture-resistant container lined with a yellow bag marked for cytotoxic waste.
-
-
Liquid Waste:
-
Collect liquid waste containing this compound in a compatible, shatter-resistant, and leak-proof container. The container should have a secure, tight-fitting lid.
-
Do not mix this compound waste with other incompatible chemical waste streams.
-
-
Sharps Waste:
-
Any sharps contaminated with this compound (e.g., needles, scalpels, or broken glass) must be disposed of in a designated, puncture-proof sharps container with a purple lid, indicating cytotoxic contamination.
-
-
-
Storage of Waste:
-
Store all this compound waste containers in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA should be away from general laboratory traffic and clearly marked.
-
Ensure that incompatible wastes are segregated within the SAA.
-
-
Final Disposal:
-
This compound waste must be disposed of through a certified hazardous waste management service.
-
The final disposal method for cytotoxic waste is typically high-temperature incineration.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the waste.
-
Quantitative Data Summary
| Parameter | Guideline | Citation |
| Maximum Hazardous Waste in SAA | 55 gallons | |
| Maximum Acutely Toxic Waste in SAA | 1 quart (liquid) or 1 kilogram (solid) | |
| Liquid Waste Container Fill Level | Do not exceed 75% capacity | |
| Storage Time in SAA (partially filled) | Up to 12 months | |
| Removal Time after Container is Full | Within 3 calendar days |
Experimental Protocols Cited
The procedures outlined in this document are based on standard laboratory safety protocols for handling cytotoxic and hazardous chemical waste and do not refer to specific research experiments involving this compound. The core methodologies are derived from established guidelines from environmental health and safety organizations.
Visualizing the Disposal Workflow
The following diagrams illustrate the logical flow of the this compound disposal procedure.
Caption: Workflow for the safe disposal of this compound waste.
Caption: Decision-making for segregating this compound waste.
References
Essential Safety and Logistical Information for Handling Physalin C
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical guidance on the safe handling, personal protective equipment (PPE), and disposal of Physalin C, a natural compound with potent biological activity. Adherence to these protocols is essential to ensure personnel safety and mitigate risks associated with its cytotoxic properties.
Hazard Identification and Safety Precautions
This compound is a bioactive compound that has demonstrated cytotoxic activities.[1] Due to its potential to inhibit cell function, it should be handled with care in a controlled laboratory environment.
General Handling Precautions:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood, to avoid the formation and inhalation of dust and aerosols.[2]
-
Avoid all direct contact with the skin and eyes.[2]
-
Prevent fire caused by electrostatic discharge.[2]
-
Establish designated areas for handling this compound.
-
Ensure easy access to an eyewash station and a safety shower.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound, particularly in its powdered form.
| Protection Type | Required Equipment | Specifications and Best Practices |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields or a full-face shield. | Must conform to EN 166 (EU) or NIOSH (US) standards. A face shield is recommended when there is a risk of splashing.[2] |
| Hand Protection | Chemical-impermeable gloves (e.g., nitrile or neoprene). | Gloves must be inspected before use. Wash and dry hands after removing gloves.[2] Double gloving is recommended for extended handling periods. |
| Body Protection | Fire/flame resistant and impervious clothing, such as a lab coat. | Clothing should fully cover the arms and be buttoned. |
| Respiratory Protection | Full-face respirator. | Use if exposure limits are exceeded or if experiencing irritation.[2] |
First Aid Measures
In the event of exposure, follow these procedures immediately:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, provide artificial respiration and seek immediate medical attention.[2] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[2] |
| Eye Contact | Rinse eyes with pure water for at least 15 minutes and consult a doctor.[2] |
| Ingestion | Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person and seek immediate medical attention.[2] |
Quantitative Cytotoxicity Data
This compound and related physalins have shown significant cytotoxic effects against various human cancer cell lines. The following table summarizes the 50% inhibitory concentration (IC50) values from published studies.
| Compound | Cancer Cell Line | Cell Line Type | IC50 (µM) |
| This compound | PANC1 | Pancreatic Cancer | 4.4[3] |
| Physalin B | CORL23 | Large Cell Lung Carcinoma | 0.4 - 1.92[4] |
| MCF-7 | Breast Cancer | 0.4 - 1.92[4] | |
| 22Rv1 | Prostate Cancer | <2[5] | |
| Physalin D | Various | Various Cancer Cell Lines | 0.28 - 2.43 µg/mL |
| Physalin F | CORL23 | Large Cell Lung Carcinoma | 0.4 - 1.92[4] |
| MCF-7 | Breast Cancer | 0.4 - 1.92[4] | |
| L. amazonensis | Leishmania (promastigote) | 1.4[5] |
Operational Plans
Experimental Protocol: Weighing and Preparing a Solution from Powdered this compound
This protocol outlines the steps for safely weighing and dissolving powdered this compound.
1. Preparation:
- Don all required PPE as specified in the table above.
- Prepare the work area within a chemical fume hood by laying down an absorbent, plastic-backed pad.[6]
2. Weighing:
- Use an analytical balance to accurately weigh the desired amount of this compound.
- Use a clean spatula to transfer the powder to a tared weigh boat or directly into the receiving vessel.
- Handle the powder carefully to minimize the creation of dust.
3. Dissolution:
- Place the vessel containing the weighed this compound on a magnetic stir plate.
- Add the desired solvent (e.g., Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone) to the vessel.[3]
- Add a magnetic stir bar and stir until the powder is completely dissolved.
4. Storage:
- Store the prepared solution in a tightly closed container in a dry, cool, and well-ventilated place.[2]
- For long-term storage of the powder, maintain at -20°C for up to 3 years or at 4°C for up to 2 years.[1]
- In solvent, store at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
Disposal Plan
All materials contaminated with this compound must be treated as cytotoxic waste.
-
Solid Waste:
-
Liquid Waste:
-
Collect unused solutions of this compound in a sealed, compatible waste container labeled for cytotoxic chemical waste.
-
Do not discharge into drains.[2]
-
-
Final Disposal:
Signaling Pathway Diagrams
Physalins have been shown to modulate several key signaling pathways implicated in cancer and inflammation.
References
- 1. researchgate.net [researchgate.net]
- 2. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]
- 3. danielshealth.ca [danielshealth.ca]
- 4. researchgate.net [researchgate.net]
- 5. Therapeutic Applications of Physalins: Powerful Natural Weapons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. documents.uow.edu.au [documents.uow.edu.au]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
